molecular formula C10H10N2O B1216185 1-(4-Hydroxybenzyl)imidazole CAS No. 41833-17-4

1-(4-Hydroxybenzyl)imidazole

Cat. No.: B1216185
CAS No.: 41833-17-4
M. Wt: 174.20 g/mol
InChI Key: ZEFROCQEWXHIEP-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzyl)imidazole is a key heterocyclic building block in medicinal chemistry and drug discovery research. The imidazole ring is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets through multiple weak interactions, such as hydrogen bonding and coordination bonds . This compound serves as a critical precursor for synthesizing more complex molecules. Its structural features, particularly the combination of an electron-rich imidazole ring and a phenolic hydroxybenzyl group, make it a valuable scaffold for constructing supramolecular complexes with potential medicinal applications . Researchers utilize this compound and its derivatives in the development of substances investigated for a range of biological activities. These include acetylcholinesterase inhibitors relevant to neurological studies , and antituberculosis agents targeting Mycobacterium tuberculosis . Furthermore, imidazole-based structures are extensively explored in creating novel anticancer, antibacterial, and antifungal agents . The compound's reactivity allows for further functionalization, making it a versatile intermediate in organic synthesis, including the development of Schiff base ligands and other pharmacologically active heterocycles . This product is intended for use in a laboratory research setting by qualified scientists. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(imidazol-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFROCQEWXHIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194643
Record name 1-(4-Hydroxybenzyl)imidazole
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41833-17-4
Record name 1-(4-Hydroxybenzyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxybenzyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Hydroxybenzyl)imidazole, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

This compound, also known as 4-(imidazol-1-ylmethyl)phenol, belongs to the versatile class of N-substituted imidazoles. The imidazole moiety is a critical pharmacophore found in numerous biologically active molecules, prized for its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination. The presence of a p-hydroxybenzyl group introduces a phenolic hydroxyl group, which can serve as a hydrogen bond donor and acceptor, and a site for further functionalization. This unique combination of structural features makes this compound an attractive scaffold for the development of novel therapeutic agents and functional materials.

Synthesis of this compound: A Mechanistic Approach

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of imidazole with a suitable 4-hydroxybenzyl halide. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism

The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-hydroxybenzyl halide. A base is typically employed to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.

SN2 Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Imidazole Imidazole (Nucleophile) TS [Im-H---Base]⁻ [Im]⁻---C---X Imidazole->TS Base Base Base->Imidazole Deprotonation HB Conjugate Acid of Base Base->HB BenzylHalide 4-Hydroxybenzyl Halide (Electrophile) BenzylHalide->TS Product This compound TS->Product Salt Halide Salt TS->Salt

Caption: SN2 mechanism for the N-alkylation of imidazole.

Experimental Protocols

Two common and effective protocols for the synthesis of this compound are presented below, offering flexibility in the choice of base and solvent.

Protocol 1: Using Potassium Carbonate in Acetonitrile

This method utilizes a moderately strong base and a polar aprotic solvent, offering a good balance between reactivity and ease of handling.

Materials:

  • Imidazole

  • 4-(Chloromethyl)phenol or 4-(Bromomethyl)phenol

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Acetonitrile (CH3CN)

  • Ethyl Acetate

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Add 4-(chloromethyl)phenol (1.1 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K2CO3 and KCl).

  • Wash the solid residue with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Using Sodium Hydride in Tetrahydrofuran

This protocol employs a strong base, sodium hydride, in an ethereal solvent. This method is often faster and can be advantageous for less reactive alkylating agents. Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

Materials:

  • Imidazole

  • 4-(Chloromethyl)phenol or 4-(Bromomethyl)phenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 equivalent) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)phenol (1.05 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Reactants Imidazole + 4-Hydroxybenzyl Halide Base_Solvent Base (K2CO3 or NaH) Solvent (ACN or THF) Reactants->Base_Solvent Reaction N-Alkylation (Reflux or RT) Base_Solvent->Reaction Filtration Filtration Reaction->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Characterization NMR, MS, Melting Point Purification->Characterization

Caption: General workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are routinely employed.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
IUPAC Name 4-(imidazol-1-ylmethyl)phenol[1]
Appearance White to off-white solidGeneral observation
Melting Point 204-206 °C[2], [3]
Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms. The expected signals for this compound are:

  • Imidazole Protons: Three distinct signals in the aromatic region (typically δ 6.8-7.8 ppm). The proton at the C2 position is usually the most downfield.

  • Benzyl Protons: A singlet for the methylene (-CH2-) protons (typically δ 5.0-5.5 ppm) and two doublets for the aromatic protons of the phenyl ring (an AA'BB' system, typically δ 6.7-7.2 ppm).

  • Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which is concentration and solvent dependent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected signals for this compound are:

  • Imidazole Carbons: Three signals for the imidazole ring carbons (typically δ 117-140 ppm).

  • Benzyl Carbons: A signal for the methylene carbon (-CH2-) (typically δ 50-55 ppm) and four signals for the phenyl ring carbons, including the carbon bearing the hydroxyl group (C-OH, typically δ 155-160 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak [M]+ or [M+H]+ would be observed at m/z 174 or 175, respectively. A common fragmentation pattern involves the cleavage of the benzyl-imidazole bond, leading to a prominent fragment ion at m/z 107, corresponding to the hydroxybenzyl cation.

Self-Validating Systems and Trustworthiness

The protocols described in this guide are designed to be self-validating. The progress of the synthesis can be reliably monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification steps, whether by recrystallization or column chromatography, are standard and robust methods for obtaining high-purity compounds. The comprehensive characterization by NMR, MS, and melting point analysis provides a multi-faceted confirmation of the product's identity and purity, ensuring the trustworthiness of the experimental outcome.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By understanding the underlying reaction mechanisms and following the outlined protocols, researchers, scientists, and drug development professionals can confidently and reproducibly prepare this important chemical entity for their research and development endeavors.

References

  • SpectraBase. 4-(1H-Imidazol-1-ylmethyl)phenol. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Otago. N-Alkylation of imidazoles. [Link]

  • Semantic Scholar. Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. [Link]

  • Zhang, et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry; Vol. 24, No. 10 (2012), 4611-4614.
  • ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]

  • Alizadeh-Bami, F., et al. Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives via a one-pot, four-component reaction between hydroxylamine, benzonitriles, arylglyoxals and 1,3-dicarbonyl compounds. ARKIVOC 2019, part vi, 55-63.
  • Khabnadideh, S., et al. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. [Link]

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Sources

A Technical Guide to Novel Synthetic Methodologies for 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-(4-Hydroxybenzyl)imidazole Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. Its structural features, combining a versatile imidazole ring with a phenolic group, allow for a diverse range of interactions with biological targets and impart useful physicochemical properties. This guide provides an in-depth exploration of modern synthetic strategies to access this valuable compound, moving beyond classical approaches to focus on novel, efficient, and sustainable methods. We will delve into the causality behind experimental choices, offering insights to researchers, scientists, and drug development professionals to empower their synthetic endeavors.

Method 1: Direct N-Alkylation of Imidazole with 4-Hydroxybenzyl Halides - A Comparative Analysis

The most direct approach to the synthesis of this compound is the N-alkylation of imidazole with a suitable 4-hydroxybenzyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of the 4-hydroxybenzyl halide.[1] The choice of base and solvent is critical to the success of this reaction, and the presence of the acidic phenolic proton introduces a layer of complexity that must be carefully managed.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method employs a moderately strong base and a polar aprotic solvent, offering a balance of reactivity and selectivity.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq.), 4-hydroxybenzyl bromide (1.0-1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Execution: Stir the mixture vigorously at reflux temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Expert Insights:

  • Why Potassium Carbonate? Potassium carbonate is a solid, relatively mild base that is sufficient to deprotonate imidazole, enhancing its nucleophilicity. Its heterogeneous nature can sometimes lead to longer reaction times but offers a simple filtration-based work-up.

  • Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism. Its relatively high boiling point allows for elevated reaction temperatures to drive the reaction to completion.

  • The Phenolic Proton Challenge: A key consideration is the potential for the base to deprotonate the phenolic hydroxyl group of the product, which could lead to O-alkylation as a side reaction. However, the N-alkylation of imidazole is generally kinetically favored over O-alkylation of the resulting phenol. By using a stoichiometric amount of the benzyl bromide, this side reaction is often minimized.

Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran

For less reactive starting materials or to achieve faster reaction times, a stronger base such as sodium hydride can be employed.[2]

Experimental Protocol:

  • Imidazole Deprotonation: To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of imidazole (1.0 eq.) in anhydrous THF dropwise.

  • Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-hydroxybenzyl bromide (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality and Expert Insights:

  • Why Sodium Hydride? Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates imidazole, leading to a highly nucleophilic imidazolide anion. This significantly accelerates the rate of N-alkylation.

  • Why Tetrahydrofuran? THF is a common solvent for reactions involving sodium hydride. It is relatively inert and effectively solvates the resulting imidazolide.

  • Managing the Phenolic Proton: The use of a strong base like NaH increases the likelihood of deprotonating the phenolic hydroxyl group. In this case, a protecting group strategy for the hydroxyl group may be necessary to avoid side reactions, especially if an excess of the alkylating agent is used.

Protecting Group Strategy for the Phenolic Hydroxyl Group

To circumvent potential side reactions at the phenolic hydroxyl group, a protecting group can be employed. A common strategy involves the use of a benzyl ether, which is stable to the basic conditions of the N-alkylation and can be readily removed under reductive conditions.[3]

Workflow for a Protected Synthesis:

  • Protection: Protect the hydroxyl group of 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde with a suitable protecting group (e.g., benzyl bromide in the presence of a base to form a benzyl ether).

  • Halogenation (if starting from the alcohol): Convert the protected 4-(benzyloxy)benzyl alcohol to the corresponding bromide or chloride.

  • N-Alkylation: Perform the N-alkylation of imidazole with the protected 4-(benzyloxy)benzyl halide using one of the protocols described above.

  • Deprotection: Remove the protecting group (e.g., hydrogenolysis with H₂/Pd-C for a benzyl ether) to yield the final product, this compound.

Method 2: Microwave-Assisted N-Alkylation - A Green and Efficient Approach

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reactions, improve yields, and promote greener chemical processes.[4][5] The N-alkylation of imidazole is particularly amenable to microwave heating.

Experimental Protocol (Microwave-Assisted):

  • Reaction Setup: In a microwave-safe reaction vessel, combine imidazole (1.0 eq.), 4-hydroxybenzyl bromide (1.0-1.2 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

  • Solvent: Add a minimal amount of a high-boiling polar solvent (e.g., DMF, DMSO, or even solvent-free conditions can be explored).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

  • Work-up and Purification: After cooling, perform a similar work-up and purification as described in the conventional heating protocols.

Causality and Expert Insights:

  • Why Microwaves? Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating.[5] This can also lead to cleaner reactions with fewer side products. The efficiency of microwave heating is particularly beneficial for solid-phase or solvent-free reactions, further enhancing the green credentials of the synthesis.[6]

Comparative Data Summary:

ParameterConventional Heating (K₂CO₃/ACN)Conventional Heating (NaH/THF)Microwave-Assisted (K₂CO₃)
Reaction Time Several hours to overnight1-6 hours5-30 minutes
Temperature Reflux (approx. 82 °C)0 °C to room temperature100-150 °C
Base Strength ModerateStrongModerate
Yield Good to excellentExcellentOften higher than conventional
Green Chemistry ModerateLow (due to NaH and solvent)High
Safety StandardRequires careful handling of NaHRequires specialized microwave reactor

Method 3: One-Pot Multi-Component Synthesis - An Advanced Strategy

For rapid access to libraries of substituted imidazoles, one-pot multi-component reactions (MCRs) are highly valuable. While a specific MCR for the direct synthesis of this compound is not widely reported, the principles can be applied to generate analogous structures. A hypothetical one-pot synthesis could involve the condensation of 4-hydroxybenzaldehyde, a primary amine (acting as the benzylamine surrogate after in-situ reduction or transfer hydrogenation), a 1,2-dicarbonyl compound, and an ammonia source.[7]

Conceptual Workflow for a One-Pot Synthesis:

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Condensation In-situ Imine Formation & Cyclocondensation 4-Hydroxybenzaldehyde->Condensation Primary_Amine Primary Amine (e.g., Benzylamine) Primary_Amine->Condensation Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Condensation Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Ammonia_Source->Condensation Imidazole_Derivative Substituted Imidazole Condensation->Imidazole_Derivative

A conceptual one-pot synthesis workflow.

Causality and Expert Insights:

  • Atom Economy and Efficiency: MCRs are highly atom-economical and efficient, as multiple bonds are formed in a single operation without the need to isolate intermediates. This reduces waste and simplifies the synthetic process.[7]

  • Diversity-Oriented Synthesis: This approach is particularly powerful for generating libraries of compounds for drug discovery by varying the starting components.

Conclusion

The synthesis of this compound can be approached through several methodologies, each with its own set of advantages and challenges. Direct N-alkylation remains a reliable and versatile method, with the choice of base and the use of microwave irradiation allowing for optimization of reaction conditions. For more complex syntheses or to avoid potential side reactions, a protecting group strategy for the phenolic hydroxyl group is a prudent choice. Looking forward, the development of catalytic N-alkylations using 4-hydroxybenzyl alcohol as the alkylating agent and the design of novel one-pot multi-component reactions will undoubtedly pave the way for even more efficient and sustainable syntheses of this important molecular scaffold. This guide provides the foundational knowledge and practical insights for researchers to confidently select and execute the most appropriate synthetic route for their specific needs.

References

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Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3][4] 1-(4-Hydroxybenzyl)imidazole, a specific derivative, presents a promising starting point for drug discovery efforts. Its structural motifs, combining the versatile imidazole ring with a hydroxyphenyl group, suggest potential interactions with various biological targets. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously investigate the mechanism of action of this compound. Moving beyond a rigid template, this document is structured to logically guide the scientific inquiry, from initial hypothesis generation to detailed experimental validation, ensuring a thorough and scientifically rigorous investigation.

Introduction: The Therapeutic Potential of Imidazole Derivatives

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[5] This fundamental structure is present in essential biological molecules like the amino acid histidine and purines, highlighting its inherent biocompatibility and functional importance.[1] In medicinal chemistry, imidazole derivatives have been successfully developed as antifungal agents (e.g., ketoconazole, clotrimazole), anticancer therapies, and treatments for a variety of other conditions.[5][6][7] Their therapeutic efficacy often stems from their ability to coordinate with metal ions in enzyme active sites, participate in hydrogen bonding, and engage in various other molecular interactions.[8][9]

The subject of this guide, this compound, features a key hydroxyl group on the benzyl substituent. This functional group can act as both a hydrogen bond donor and acceptor, potentially facilitating specific interactions with biological targets and influencing the compound's pharmacokinetic profile. Given the broad biological activities of imidazole derivatives, a systematic and multi-faceted approach is essential to unravel the specific mechanism of action of this particular molecule.

Initial Hypothesis Generation and Target Identification

Based on the known pharmacology of imidazole-containing compounds, several initial hypotheses for the mechanism of action of this compound can be formulated. These serve as the foundational framework for designing subsequent experimental investigations.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Imidazole derivatives are well-documented inhibitors of various enzymes, notably cytochrome P450 enzymes and cyclooxygenases (COX).[8][10][11] The nitrogen atoms in the imidazole ring can coordinate with the heme iron in P450 enzymes, while the overall structure can fit into the active sites of other enzymes.

  • Kinase Modulation: Many imidazole-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[12] Targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[12]

  • Antimicrobial Activity: The imidazole scaffold is a cornerstone of many antifungal and antibacterial agents.[13][14][15] The mechanism could involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

  • Receptor Modulation: Imidazole derivatives can also interact with various cellular receptors, acting as either agonists or antagonists to modulate downstream signaling.[9]

The following workflow outlines a systematic approach to identifying the molecular target(s) of this compound.

G A Phenotypic Screening (e.g., cell viability, antimicrobial assays) D Biochemical Assays (e.g., enzyme inhibition, binding assays) A->D B Affinity-Based Methods (e.g., affinity chromatography, chemical proteomics) B->D C Computational Approaches (e.g., molecular docking, pharmacophore modeling) C->D E Cellular Thermal Shift Assay (CETSA) D->E F Genetic Approaches (e.g., siRNA/CRISPR-mediated knockdown/knockout) D->F

Figure 1: A workflow for target identification and validation of this compound.

Experimental Protocols for Mechanistic Elucidation

This section provides detailed, step-by-step methodologies for key experiments designed to investigate the mechanism of action of this compound.

Synthesis of this compound

A reliable synthesis of the compound is the first critical step. While various methods for synthesizing imidazole derivatives exist, a common approach involves the reaction of an appropriate benzyl halide with imidazole.[16][17]

Protocol: Synthesis of this compound

  • Materials: 4-(Bromomethyl)phenol, imidazole, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Reaction Setup: Dissolve imidazole and potassium carbonate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Benzyl Halide: Slowly add a solution of 4-(bromomethyl)phenol in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Enzyme Inhibition Assays

Based on the prevalence of enzyme inhibition as a mechanism for imidazole derivatives, initial screening against a panel of relevant enzymes is a logical starting point.

Protocol: Cytochrome P450 Inhibition Assay

  • Enzyme Source: Use commercially available recombinant human cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Substrate: Select a fluorogenic substrate specific for each CYP isoform.

  • Assay Procedure:

    • In a 96-well plate, add the CYP enzyme, a NADPH-generating system, and varying concentrations of this compound.

    • Pre-incubate the mixture to allow for potential inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: Utilize a colorimetric or fluorometric assay kit that measures the peroxidase activity of COX.

  • Assay Procedure:

    • In a 96-well plate, add the COX enzyme, heme, and varying concentrations of this compound.

    • Add arachidonic acid to initiate the reaction.

    • Add a chromogenic or fluorogenic substrate to measure the peroxidase activity.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.

Cellular Assays for Anticancer Activity

Should initial screens suggest anticancer potential, a series of cell-based assays can elucidate the underlying cellular mechanisms.[18][19][20]

Protocol: Cell Viability (MTT) Assay

  • Cell Lines: Select a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Target Engagement and Pathway Analysis

Once a primary target or cellular effect is identified, further experiments are necessary to confirm target engagement and delineate the affected signaling pathways.

G A Growth Factor Receptor (e.g., EGFR, VEGFR) B Kinase Cascade (e.g., MAPK Pathway) A->B D Gene Expression Changes B->D E Cell Proliferation B->E F Apoptosis B->F C Second Messengers C->B

Figure 2: A generalized signaling pathway potentially modulated by this compound.

Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with this compound and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of ERK, Akt, etc.).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels.

Data Interpretation and Mechanistic Model Development

The culmination of these experimental efforts will be a rich dataset that requires careful interpretation to construct a cohesive mechanistic model.

Experiment Potential Outcome for this compound Mechanistic Implication
Enzyme Inhibition Assays Potent inhibition of a specific cytochrome P450 isoform.Potential for drug-drug interactions; could be developed as a specific enzyme inhibitor.
Anticancer Cell Viability Selective cytotoxicity against a panel of cancer cell lines.Suggests potential as an anticancer agent.
Cell Cycle Analysis Arrest of cells in the G2/M phase of the cell cycle.Implies interference with microtubule dynamics or DNA damage checkpoints.
Western Blotting Decreased phosphorylation of key kinases in a signaling pathway.Confirms modulation of a specific signaling cascade.

By integrating the results from these diverse experimental approaches, a clear picture of the mechanism of action of this compound will emerge. This knowledge is paramount for guiding further lead optimization, preclinical development, and ultimately, the successful translation of this promising compound into a therapeutic agent. For instance, if the compound is found to be a multi-target kinase inhibitor, this could be a desirable attribute for cancer therapy, potentially overcoming resistance mechanisms.[21]

Conclusion

The investigation into the mechanism of action of this compound is a journey that begins with the foundational knowledge of its chemical class and progresses through a logical sequence of hypothesis-driven experimentation. This guide provides a robust framework for such an investigation, emphasizing scientific integrity and a deep understanding of the underlying biological processes. By following these detailed protocols and thoughtfully interpreting the resulting data, researchers can effectively unlock the therapeutic potential of this and other novel chemical entities.

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The Ascendant Therapeutic Potential of 1-(4-Hydroxybenzyl)imidazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and clinically significant pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. Within this esteemed class of compounds, derivatives featuring a 1-(4-hydroxybenzyl) substituent have garnered considerable attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 1-(4-hydroxybenzyl)imidazole derivatives, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies: Crafting the this compound Core

The synthesis of this compound derivatives can be efficiently achieved through multicomponent reactions (MCRs), which offer advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. A representative one-pot, four-component synthesis is detailed below.

Experimental Protocol: One-Pot Synthesis of a 1-(4-Hydroxybenzyl)-2,4,5-trisubstituted Imidazole Derivative

This protocol describes a versatile method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, which can be adapted for the synthesis of this compound derivatives by utilizing 4-hydroxybenzylamine as the primary amine component.[1][2]

Materials:

  • Benzil (or other 1,2-dicarbonyl compound)

  • Aromatic aldehyde

  • 4-Hydroxybenzylamine

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a round-bottom flask, add benzil (1 mmol), the desired aromatic aldehyde (1 mmol), 4-hydroxybenzylamine (1 mmol), and ammonium acetate (2 mmol).

  • Add glacial acetic acid (10 mL) as the solvent and catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with cold water to remove any residual acetic acid and ammonium acetate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 1-(4-hydroxybenzyl)-2,4,5-trisubstituted imidazole derivative.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices: The use of glacial acetic acid serves as both a solvent and a catalyst, protonating the carbonyl groups and facilitating the condensation reactions. Ammonium acetate acts as the nitrogen source for the imidazole ring formation. The reflux conditions provide the necessary thermal energy to overcome the activation barriers of the multiple reaction steps.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants Benzil + Aromatic Aldehyde + 4-Hydroxybenzylamine + Ammonium Acetate Reaction Reflux (120°C, 4-6h) Reactants->Reaction One-Pot Reaction Solvent Glacial Acetic Acid Solvent->Reaction Workup Cooling & Precipitation in Ice Water Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Purified this compound Derivative Purification->Product

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Imidazole derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxicity against a range of cancer cell lines.[1][3] The 1-(4-hydroxybenzyl) moiety can contribute to this activity through various mechanisms, including the induction of apoptosis.

Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

Several studies have shown that imidazole derivatives can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the intrinsic (mitochondrial) apoptotic pathway.[4] This often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, culminating in programmed cell death.

Signaling Pathway of Apoptosis Induction:

Apoptosis_Pathway Imidazole This compound Derivative Bax Bax (Pro-apoptotic) Imidazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Imidazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Cytokines Induces Gene Expression Imidazole This compound Derivative Imidazole->p38_MAPK Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of compounds. [5] Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups: a control group (vehicle), a positive control group (Indomethacin), and treatment groups (different doses of the this compound derivative).

  • Administer the test compounds and controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antioxidant Activity: Combating Oxidative Stress

The phenolic hydroxyl group in the 1-(4-hydroxybenzyl) moiety suggests a strong potential for antioxidant activity. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess the free radical scavenging ability of a compound. [6][7] Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound derivative solutions (various concentrations in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound derivative and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity: A Potential New Class of Antibiotics

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazole derivatives have a long history of use as antifungal agents, and recent studies have highlighted their potential as antibacterial agents as well. [8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values. [10] Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution (in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, perform serial twofold dilutions of the this compound derivative in the broth medium.

  • Add the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this compound derivatives is an ongoing area of research, some general trends can be inferred from the broader class of imidazole derivatives:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazole ring can significantly influence biological activity. Aromatic or heteroaromatic groups are often found in active compounds.

  • Substitution at the 4- and 5-positions: Bulky and lipophilic groups at these positions can enhance activity, potentially by improving binding to target proteins.

  • The 4-Hydroxybenzyl Group: The phenolic hydroxyl group is likely a key contributor to antioxidant activity and may also participate in hydrogen bonding interactions with biological targets.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility via multicomponent reactions makes them attractive for the rapid generation of chemical libraries for high-throughput screening. The insights into their mechanisms of action, particularly their ability to induce apoptosis in cancer cells and inhibit key inflammatory pathways, provide a strong rationale for their further development as therapeutic agents.

Future research should focus on:

  • Expanding the chemical diversity of this compound derivatives through combinatorial synthesis.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds.

  • Elucidating the precise molecular targets for each biological activity through techniques such as proteomics and crystallography.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their drug-like characteristics.

By leveraging the versatile chemistry of the imidazole scaffold and the unique properties of the 1-(4-hydroxybenzyl) substituent, the scientific community is well-positioned to unlock the full therapeutic potential of this exciting class of molecules.

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  • Kumar, A., & Singh, R. K. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences, 21(1), 001-015. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • Kumar, A., & Singh, R. K. (2021). Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. ResearchGate. [Link]

  • Gâz, A., Boda, F., & Pop, R. R. (2020). Imidazole Derivatives and their Antibacterial Activity-A Mini-Review. Mini reviews in medicinal chemistry, 21(11), 1315-1331. [Link]

  • Kumar, A., Verma, S., Kumar, J., Khan, I., Yadav, A. K., & Srivastava, S. (2022). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER, 21(10), 405-414. [Link]

  • Algburi, F. S., Al-bayati, R. I. H., & Al-Masoudi, W. A. (2025). Synthesis, Antioxidant ability and Docking study for new 4,4'-((2-(Aryl)-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(methylene))diphenol). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Significance

1-(4-Hydroxybenzyl)imidazole, a molecule integrating a phenolic hydroxyl group and an imidazole ring, presents a fascinating subject for investigation within pharmaceutical and biochemical research. The compound's structural motifs suggest a potential for diverse biological activities, stemming from the hydrogen bonding capabilities of the phenol and the coordination and catalytic nature of the imidazole moiety.[1] Its role as an active substrate for dopamine beta-hydroxylase underscores its relevance in neurochemical pathways and as a potential modulator of adrenergic systems.[1] A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundational pillar upon which its development as a potential therapeutic agent rests. These properties govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation and stability. This guide provides a comprehensive overview of the key physicochemical parameters of this compound and details the rigorous experimental methodologies required for their determination.

Molecular Identity and Structural Attributes

A precise understanding of the molecular structure is paramount before delving into its physicochemical characterization.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
IUPAC Name 4-(imidazol-1-ylmethyl)phenolPubChem[1]
CAS Number 41833-17-4ChemicalBook[2]
Molecular Formula C₁₀H₁₀N₂OPubChem[1]
Molecular Weight 174.20 g/mol PubChem[1]
Canonical SMILES C1=CC(=CC=C1CN2C=CN=C2)OPubChem[1]
InChIKey ZEFROCQEWXHIEP-UHFFFAOYSA-NPubChem[1]

The presence of both a weakly acidic phenolic hydroxyl group and a basic imidazole ring suggests that this compound is an amphoteric molecule, a characteristic that will significantly influence its solubility and partitioning behavior at different physiological pH values.

Synthesis Pathway: A Conceptual Overview

While various methods for the synthesis of imidazole derivatives exist, a common approach for N-alkylation of imidazole involves the reaction of imidazole with a suitable benzyl halide. The following represents a plausible and frequently utilized synthetic route.

Diagram 1: Conceptual Synthesis Workflow

G Imidazole Imidazole Reaction Nucleophilic Substitution Imidazole->Reaction BenzylHalide 4-(Halomethyl)phenol BenzylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Key Physicochemical Parameters and Their Determination

The following sections detail the experimental protocols for characterizing the fundamental physicochemical properties of this compound.

Melting Point: A Purity and Identity Benchmark

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Note: While no experimental melting point is readily available in the initial search, related imidazole derivatives show a wide range of melting points, often above 100°C, depending on their substitution.[3]

Solubility: The Gateway to Bioavailability

Aqueous solubility is a crucial determinant of a drug's absorption and distribution. Given the amphoteric nature of this compound, its solubility is expected to be highly pH-dependent.

Experimental Protocol: Equilibrium Shake-Flask Method (pH-dependent)

  • Buffer Preparation: A series of buffers at physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0) are prepared.

  • Sample Addition: An excess amount of this compound is added to a known volume of each buffer in separate sealed vials.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

Table 2: Hypothetical pH-Dependent Aqueous Solubility Data

pHExpected Solubility BehaviorRationale
2.0 HighThe imidazole ring (pKa of conjugate acid ~7) will be protonated, forming a soluble cation.[6]
4.5 - 6.8 ModerateA mixture of the neutral species and the protonated imidazole will be present.
7.4 LowThe molecule will be predominantly in its neutral, less polar form.
9.0 HighThe phenolic hydroxyl group (pKa ~10) will be deprotonated, forming a soluble phenoxide anion.
Diagram 2: Workflow for Solubility Determination

G Start Excess Compound + Buffer Equilibrate Shake at Constant T (24-48h) Start->Equilibrate Filter Filter (0.45 µm) Equilibrate->Filter Analyze HPLC-UV Analysis of Filtrate Filter->Analyze Result Determine Concentration (mg/mL) Analyze->Result

Caption: Experimental workflow for the shake-flask solubility assay.

Dissociation Constant (pKa): Understanding Ionization

The pKa values dictate the extent of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding. This compound is expected to have two pKa values: one for the basic imidazole nitrogen and one for the acidic phenolic proton.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent mixture (e.g., water or a water/methanol co-solvent system).

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Acidic pKa (Phenol): The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition.

  • Basic pKa (Imidazole): The solution is first acidified with a strong acid (e.g., 0.1 M HCl) and then back-titrated with the standardized strong base, recording the pH throughout.

  • Data Analysis: The pKa values are determined from the titration curves, typically as the pH at the half-equivalence points.

Partition Coefficient (LogP): A Measure of Lipophilicity

The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., pH 7.4) are pre-saturated with each other.

  • Compound Addition: A known amount of this compound is dissolved in the aqueous phase.

  • Partitioning: The aqueous solution is combined with an equal volume of the pre-saturated n-octanol in a sealed container and shaken vigorously to allow for partitioning.

  • Equilibration & Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in the aqueous phase is measured before and after partitioning using HPLC-UV. The concentration in the octanol phase is determined by mass balance.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity and purity of this compound.

Table 3: Core Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationAromatic protons from both the phenol and imidazole rings, a singlet for the benzylic CH₂ group, and exchangeable protons for the OH and imidazole NH (if applicable).
¹³C NMR Confirmation of carbon frameworkDistinct signals for all carbon atoms in the molecule, including the aromatic and aliphatic carbons.[3]
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysisA molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺).[7]
HPLC Purity assessment and quantificationA single major peak under optimized chromatographic conditions, with the peak area being proportional to the concentration.[4][8]
Diagram 3: Analytical Validation Workflow

G cluster_0 Structural Confirmation cluster_1 Purity & Quantification NMR NMR (¹H, ¹³C) MS Mass Spectrometry HPLC HPLC-UV Compound Synthesized Compound Compound->NMR Compound->MS Compound->HPLC

Sources

Unveiling the Molecular Landscape: A Technical Guide to the Discovery of New Biological Targets for 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Therapeutic Potential of 1-(4-Hydroxybenzyl)imidazole

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] this compound, a specific derivative of this versatile heterocycle, presents a compelling case for in-depth pharmacological investigation. Its structural features suggest the potential for diverse molecular interactions, yet its precise biological targets remain largely uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate novel protein targets of this compound. By moving beyond generalized screening to a multi-pronged, mechanism-centric approach, we can unlock the full therapeutic potential of this promising small molecule. This document is not a rigid protocol but a strategic workflow, designed to be adapted and tailored to the specific research context and available resources.

I. The Strategic Imperative: A Phased Approach to Target Deconvolution

The discovery of a small molecule's biological target(s) is a critical step in its development as a therapeutic agent. It provides a mechanistic understanding of its efficacy, informs on potential off-target effects and toxicity, and enables rational optimization of its structure to enhance potency and selectivity. Our strategy for this compound is a synergistic integration of computational prediction and experimental validation, designed to maximize the probability of identifying high-confidence biological targets.

Target_Deconvolution_Workflow cluster_in_silico Phase 1: In-Silico Target Prediction cluster_experimental Phase 2: Experimental Target Identification cluster_validation Phase 3: Target Validation & Functional Characterization In_Silico_Prediction Reverse Docking & Pharmacophore Modeling Target_Prioritization Prioritization of Putative Targets In_Silico_Prediction->Target_Prioritization Generate ranked list Affinity_Probe_Synthesis Synthesis of Affinity Probe Target_Prioritization->Affinity_Probe_Synthesis Guide probe design Experimental_Validation Biochemical & Cellular Assays Target_Prioritization->Experimental_Validation Guide validation experiments Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Affinity_Probe_Synthesis->Affinity_Chromatography Chemical_Proteomics Chemical Proteomics Affinity_Probe_Synthesis->Chemical_Proteomics Affinity_Chromatography->Experimental_Validation Identify interacting proteins Chemical_Proteomics->Experimental_Validation Identify interacting proteins Functional_Studies Elucidation of Mechanism of Action Experimental_Validation->Functional_Studies Confirm functional relevance

Figure 1. A multi-phase workflow for the discovery of new biological targets for this compound.

II. Phase 1: In-Silico Target Prediction - Generating Hypotheses from Structure

The initial phase of our investigation leverages the power of computational chemistry to predict potential protein targets for this compound based on its three-dimensional structure. This approach is cost-effective and provides a ranked list of putative targets to guide subsequent experimental work.

A. Reverse Docking: A Ligand-Centric Approach to Target Discovery

Reverse docking, also known as inverse virtual screening, flips the traditional drug discovery paradigm. Instead of screening a library of compounds against a single target, we will dock this compound against a large database of protein structures.[3][4] This method allows for the unbiased identification of proteins with binding sites that are sterically and electrostatically complementary to our molecule of interest.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate multiple conformers to account for the flexibility of the molecule.

  • Protein Target Database Selection:

    • Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB).

    • Alternatively, specialized databases for docking, which contain curated and prepared protein structures, can be used (e.g., sc-PDB).

  • Docking Simulation:

    • Employ a validated docking program such as AutoDock Vina or Glide.[5]

    • Define the search space for docking on each protein target. This can be the entire protein surface or focused on known binding pockets.

    • Execute the docking calculations, allowing for flexible ligand conformations.

  • Scoring and Ranking:

    • The docking program will generate a binding affinity score (e.g., kcal/mol) for the interaction of this compound with each protein.

    • Rank the proteins based on their predicted binding affinities. Lower binding energies indicate a more favorable interaction.

  • Post-Docking Analysis and Filtering:

    • Visually inspect the top-ranked protein-ligand complexes to assess the plausibility of the binding mode.

    • Filter the results based on biological relevance. For instance, prioritize human proteins or proteins implicated in specific disease pathways of interest.

Parameter Recommendation Rationale
Docking Software AutoDock Vina, GlideWidely used and validated for virtual screening.
Protein Database PDB, sc-PDBComprehensive and publicly available.
Scoring Function Vina Score, GlideScoreEmpirically derived and shown to correlate with binding affinity.
Output Analysis Visual inspection, biological pathway analysisEssential for filtering out false positives and prioritizing targets.

Table 1. Recommended parameters for reverse docking analysis.

III. Phase 2: Experimental Target Identification - From Prediction to Physical Interaction

With a prioritized list of putative targets from our in-silico screening, we now move to the laboratory to experimentally identify the direct binding partners of this compound in a biological context. This phase relies on the synthesis of a chemical probe and its application in affinity-based proteomics.

A. Design and Synthesis of an Affinity Probe

A critical prerequisite for affinity-based target identification is the synthesis of a chemical probe. This involves chemically modifying this compound to incorporate a linker and a reporter tag (e.g., biotin) while preserving its ability to bind to its native targets.[6][7][8]

Affinity_Probe_Design Probe This compound Linker Biotin Tag Probe:f0->Probe:f1 Probe:f1->Probe:f2 Validation_Strategy Putative_Target Putative Target (from in-silico & AC-MS) Biochemical_Validation Biochemical Validation (Enzyme Assays, SPR, ITC) Putative_Target->Biochemical_Validation Direct interaction? Cellular_Validation Cellular Validation (CETSA, Knockdown/out) Putative_Target->Cellular_Validation Engagement in cells? Validated_Target Validated Target Biochemical_Validation->Validated_Target Functional_Consequence Functional Consequence (Phenotypic Assays) Cellular_Validation->Functional_Consequence Functional_Consequence->Validated_Target

Sources

In Silico Modeling of 1-(4-Hydroxybenzyl)imidazole Interactions: A Senior Application Scientist's Guide to Molecular Docking, Dynamics, and ADMET Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] This guide provides an in-depth, practical walkthrough for the in silico analysis of a representative imidazole derivative, 1-(4-Hydroxybenzyl)imidazole. From the perspective of a Senior Application Scientist, this document moves beyond a simple list of commands; it elucidates the scientific rationale behind each methodological choice, ensuring a robust and reproducible computational workflow. We will navigate the entire pipeline from ligand and target preparation to molecular docking, assess the dynamic stability of the resulting complex via molecular dynamics (MD) simulations, and conclude with a critical evaluation of its drug-likeness using ADMET prediction. For this demonstrative guide, we will investigate the interaction of this compound with Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory agents and a known interactor for certain imidazole derivatives.[3]

Part 1: Foundational Concepts & Workflow Overview

In silico modeling is an indispensable tool in modern drug discovery, allowing researchers to prioritize candidates, elucidate interaction mechanisms, and reduce the time and cost associated with laboratory experiments. A multi-step approach, as outlined in this guide, provides a progressively detailed view of a potential drug-target interaction.

1.1 The Molecule of Interest: this compound

Before any simulation, a thorough understanding of the ligand is paramount. This compound (PubChem CID: 193822) is a small molecule featuring the key pharmacophoric elements of a phenolic hydroxyl group and an imidazole ring.[4]

PropertyValueSource
IUPAC Name 4-(imidazol-1-ylmethyl)phenol[4]
Molecular Formula C₁₀H₁₀N₂O[4]
Molecular Weight 174.20 g/mol [4]
SMILES C1=CC(=CC=C1CN2C=CN=C2)O[4]
InChIKey ZEFROCQEWXHIEP-UHFFFAOYSA-N[4]

1.2 The Biological Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade.[3] Its selective inhibition is the mechanism of action for a major class of nonsteroidal anti-inflammatory drugs (NSAIDs). Given that imidazole derivatives have been successfully designed as COX-2 inhibitors, it serves as an excellent and scientifically relevant target for this guide.[3] We will use the crystal structure of human COX-2, which can be obtained from the Protein Data Bank (PDB).

1.3 Integrated In Silico Workflow

Our investigation will follow a logical progression from broad, rapid screening to a highly detailed, computationally intensive analysis. This ensures that resources are spent on the most promising candidates and poses.

G Ligand_Prep Ligand Preparation (1-(4-HOBI)) Docking Molecular Docking (Pose Prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Drug-likeness) Ligand_Prep->ADMET Receptor_Prep Receptor Preparation (COX-2) Receptor_Prep->Docking MD Molecular Dynamics (Stability Assessment) Docking->MD Analysis MD Trajectory Analysis MD->Analysis

Figure 1: Integrated workflow for in silico analysis.

Part 2: Pre-processing – Preparing the System

The accuracy of any simulation is fundamentally dependent on the quality of the starting structures and parameters. This pre-processing stage is arguably the most critical for obtaining meaningful results.

2.1 Ligand Preparation Protocol

A novel ligand that does not exist in standard biomolecular force fields must be parameterized. This process involves defining its atomic charges, atom types, bond lengths, angles, and dihedrals, which collectively govern its behavior in the simulation.

Protocol 2.1: Ligand Parameterization using LigParGen

  • Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from PubChem (CID 193822).[4]

  • Convert to PDB: Use a molecular editor like UCSF Chimera or an online converter to save the structure in the Protein Data Bank (.pdb) format.

  • Access Parameterization Server: Navigate to the LigParGen server, a tool designed to generate parameters for organic ligands.[5][6]

    • Causality: Standard protein force fields (like OPLS-AA/L, which we will use) lack the parameters to describe our specific ligand. LigParGen uses a combination of quantum mechanics and machine learning to generate high-quality, compatible parameters, ensuring the ligand behaves in a physically realistic manner during the simulation.[5]

  • Submit Job: Upload the .pdb file and specify the desired charge. For this molecule, we will use a neutral charge (0).

  • Download Files: The server will provide several files. For our GROMACS workflow, the essential files are:

    • ..._gromacs.itp: The include topology file containing all molecular parameters.

    • ..._gromacs.gro: The GROMACS-formatted coordinate file.

2.2 Receptor Preparation Protocol

PDB files are raw experimental data and must be cleaned to prepare them for simulation.

Protocol 2.2: Preparing the COX-2 Receptor

  • Download Structure: Go to the and download a suitable crystal structure of human COX-2, for example, PDB ID: 5KIR.

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove Heteroatoms: Delete all non-protein molecules, including water, ions, and any co-crystallized ligands.[7] The goal is to isolate the protein in its apo (unbound) state for docking.

    • Select Chains: If the biological unit contains multiple identical chains, select a single one (e.g., Chain A) for the simulation to reduce computational cost.

    • Check for Missing Residues: Use the software's tools to check for and model any missing residues or atoms in the protein structure.

  • Save the Cleaned Receptor: Save the processed protein structure as a new .pdb file (e.g., cox2_clean.pdb).

Part 3: Molecular Docking – Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It provides two key pieces of information: the binding pose and an estimation of the binding affinity.

Protocol 3.1: Docking with AutoDock Vina

  • Prepare Files for Vina: AutoDock Vina requires a specific file format, PDBQT, which includes atomic charges and atom type information. Use AutoDock Tools for this preparation.[7]

    • Open cox2_clean.pdb and save it as cox2.pdbqt, adding polar hydrogens and computing Gasteiger charges.

    • Open the ligand .pdb file (from step 2.1.2) and save it as ligand.pdbqt.

  • Define the Binding Site (Grid Box):

    • The "grid box" is a defined volume in which Vina will search for binding poses. For COX-2, the active site is a well-characterized hydrophobic channel. Identify key active site residues (e.g., Arg120, Tyr355, Tyr385, Ser530) from the literature or by inspecting the original PDB file with its bound ligand.

    • Center the grid box on these residues and ensure its dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire active site.[7]

    • Causality: A properly defined search space is critical. Too small, and you might miss the true binding pose. Too large, and the search becomes inefficient and less accurate.

  • Create Configuration File: Create a text file (conf.txt) specifying the input files and grid box parameters:

  • Run Vina: Execute Vina from the command line: vina --config conf.txt --log results.log

  • Analyze Results: Vina will output a file (all_poses.pdbqt) containing the top-ranked binding poses and their corresponding binding affinities in the log file.

Predicted Binding Poses for 1-(4-HOBI) in COX-2

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5Tyr385, Arg120, Ser530
2-8.2Val523, Tyr355, Ala527
3-7.9Ser353, Leu352, Arg513

Note: Data in this table is illustrative for this guide.

The top-ranked pose (the one with the lowest binding energy) is selected as the starting conformation for the more rigorous molecular dynamics simulation.

Part 4: Molecular Dynamics – Simulating System Stability

While docking provides a static snapshot, MD simulations offer a dynamic view.[9] By simulating the movements of atoms over time, we can assess the stability of the protein-ligand complex and understand how they adapt to each other.

MD_Workflow Start Start with Best Docked Pose Topology Prepare System Topology File Start->Topology Box Define Simulation Box Topology->Box Solvate Solvate with Water Box->Solvate Ions Add Ions to Neutralize System Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Temperature) EM->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: Step-by-step workflow for GROMACS MD simulation.

Protocol 4.1: Protein-Ligand MD Simulation using GROMACS

This protocol assumes you have a working installation of GROMACS and are familiar with basic command-line operations. We will use the OPLS-AA/L force field.[10][11]

  • System Preparation:

    • Merge Coordinates: Combine the coordinates of the cleaned receptor (cox2_clean.pdb) and the best-ranked ligand pose into a single complex.pdb file.

    • Create Topology: Use the gmx pdb2gmx command to generate a protein topology. You will need to manually edit the master topology file (topol.top) to include the ligand's .itp file (generated in Protocol 2.1) and add the ligand molecules to the molecule count at the end of the file.[12]

    • Causality: This step tells GROMACS how the atoms are connected and what force field parameters to use for both the protein and our custom ligand. Failure to correctly include the ligand topology is a common source of error.[12]

  • Solvation and Ionization:

    • gmx editconf: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • gmx solvate: Fill the box with water molecules (e.g., using the TIP3P water model).

    • gmx grompp & gmx genion: Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge. This is crucial for realistic electrostatic calculations.

  • Energy Minimization (EM):

    • Run a steeplechase descent energy minimization using gmx grompp and gmx mdrun. This removes steric clashes and relaxes the system to a more energetically favorable conformation before starting the dynamics.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Perform a short simulation (e.g., 100 ps) to allow the system to reach the target temperature (e.g., 300 K). The protein and ligand are typically kept under position restraints to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Perform a longer simulation (e.g., 200 ps) to adjust the system to the target pressure (e.g., 1 bar). This ensures the correct density of the system.

    • Causality: This two-stage equilibration is a self-validating step. It ensures the system is stable at the desired temperature and pressure before you begin the "production" run, preventing simulation artifacts.

  • Production MD:

    • Run the main simulation for a desired length of time (e.g., 50-100 ns). This is the data-gathering phase of the simulation. gmx mdrun -deffnm md_run

Part 5: Post-Simulation Analysis

The output of an MD run is a trajectory file containing the position of every atom at many points in time. Analysis of this trajectory reveals the system's behavior.

Key Analysis Metrics:

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone from its starting position. A stable, plateauing RMSD curve indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values indicate flexible regions of the protein.

  • Hydrogen Bonds: Tracking the number of hydrogen bonds between the ligand and protein over time can confirm the stability of key interactions predicted by docking.

Protocol 5.1: Trajectory Analysis with GROMACS

  • RMSD Calculation: Use gmx rms to calculate the RMSD of the protein backbone and the ligand over time, fitting to the initial backbone structure.

  • RMSF Calculation: Use gmx rmsf to calculate the per-residue fluctuations.

  • Hydrogen Bond Analysis: Use gmx hbond to determine the number and duration of hydrogen bonds between the ligand and the protein.

Summary of MD Simulation Results (Illustrative)

MetricResultInterpretation
Protein RMSD Plateaus at ~0.25 nmThe protein structure is stable throughout the simulation.
Ligand RMSD Plateaus at ~0.15 nmThe ligand remains stably bound in the active site.
Average H-Bonds 2.5Consistent hydrogen bonding with key residues (e.g., Ser530, Arg120) is maintained.

Part 6: ADMET Prediction – Assessing Drug-Likeness

A molecule that binds tightly is useless if it is toxic or has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential liabilities.[13][14]

Protocol 6.1: ADMET Prediction with an Online Server

We will use a tool like ADMETlab 2.0, which uses machine learning models trained on large datasets to predict these properties from a molecule's structure.[15]

  • Access Server: Navigate to the ADMETlab 2.0 web server.

  • Input Molecule: Input the SMILES string for this compound (C1=CC(=CC=C1CN2C=CN=C2)O).

  • Run Prediction: Submit the structure for analysis.

  • Interpret Results: The server will return predictions for dozens of properties. The most critical are summarized below.

Predicted ADMET Properties for this compound

CategoryPropertyPredicted ValueInterpretation
Physicochemical Water Solubility (logS)-2.1Moderately soluble.
Lipophilicity (logP)1.5Good balance for membrane permeability.
Absorption Caco-2 PermeabilityHighLikely to be well-absorbed from the gut.
Human Intestinal AbsorptionHighGood oral bioavailability predicted.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this pathway.
Toxicity AMES ToxicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionNon-inhibitorLow risk of cardiac toxicity.

Note: Data is illustrative. Always cross-reference predictions with experimental data when available.

Conclusion

This guide has detailed a comprehensive, multi-stage in silico workflow for evaluating the interactions of this compound with the COX-2 enzyme. By progressing from rapid docking to rigorous molecular dynamics and concluding with a critical ADMET assessment, we have built a complete computational profile of this molecule as a potential drug candidate. Each stage provides a deeper layer of insight, and just as importantly, each protocol includes self-validating steps—such as proper ligand parameterization and system equilibration—that are crucial for scientific integrity. This integrated approach allows researchers to make more informed, data-driven decisions, ultimately accelerating the path of promising molecules from the computer screen to the clinical setting.

References

  • In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Taylor & Francis Online. Available at: [Link]

  • In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. ResearchGate. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. National Library of Medicine. Available at: [Link]

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z. YouTube. Available at: [Link]

  • Parameterizing a Novel Residue. Theoretical and Computational Biophysics Group, UIUC. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]

  • ADMET Predictor®. Simulations Plus. Available at: [Link]

  • Protein-Ligand Complex GROMACS Tutorial. Justin A. Lemkul, Ph.D. Available at: [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. Available at: [Link]

  • Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. PubMed. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. ResearchGate. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. National Library of Medicine. Available at: [Link]

  • Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. IJIRT. Available at: [Link]

  • 1-(3,5-Difluoro-4-hydroxy-benzyl)-1,3-dihydro-imidazole-2-thione. PubChem, National Institutes of Health. Available at: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]

  • ADMETlab 2.0. ADMET & DMPK Laboratory. Available at: [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Available at: [Link]

  • ADMET Prediction Software. Sygnature Discovery. Available at: [Link]

  • Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. ResearchGate. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D. Available at: [Link]

  • Small molecule docking. Bonvin Lab. Available at: [Link]

  • Selection of biologically active imidazole compounds. ResearchGate. Available at: [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace. Available at: [Link]

  • Chemical and Pharmacological Properties of Imidazoles. IJPPR. Available at: [Link]

  • ADMET Prediction. Rowan Scientific. Available at: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Library of Medicine. Available at: [Link]

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An In-depth Technical Guide to the Metabolic Stability of 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising lead to a therapeutic agent, its metabolic stability is a pivotal determinant of its ultimate success.[1][2][3] This guide provides an in-depth exploration of the metabolic stability of 1-(4-Hydroxybenzyl)imidazole, a scaffold of interest in medicinal chemistry. Understanding how this molecule is processed within the body is crucial for predicting its pharmacokinetic profile, including its bioavailability and clearance rate.[1][2] Rapid metabolism can lead to low exposure and diminished efficacy, while excessively slow metabolism might result in accumulation and potential toxicity.[3] Therefore, a thorough assessment of metabolic stability is a cornerstone of modern drug development, enabling researchers to optimize molecular structures for desirable pharmacokinetic properties.[3]

This document will delve into the anticipated metabolic pathways of this compound, drawing upon established knowledge of the metabolism of imidazole and phenolic compounds.[4][5][6][7][8] We will then provide detailed, field-proven protocols for in vitro assessment using liver microsomes, a widely accepted model for studying drug metabolism.[1][2][9][10][11][12][13][14][15] The rationale behind each experimental step will be elucidated, providing a comprehensive understanding of the "why" behind the "how." Finally, we will outline the analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that are the gold standard for quantifying the parent compound and identifying its metabolites.[16][17][18][19][20]

Anticipated Metabolic Pathways of this compound

The metabolic fate of this compound is likely governed by two primary enzymatic systems: the Cytochrome P450 (CYP) superfamily of enzymes and the UDP-glucuronosyltransferases (UGTs).[4][5][6][21] These enzymes are abundant in the liver, the principal site of drug metabolism.[1][2][22]

Phase I Metabolism (Functionalization) via Cytochrome P450 Enzymes:

The CYP enzymes are responsible for oxidative metabolism, introducing or exposing functional groups on the parent molecule.[21] For this compound, several oxidative transformations are plausible:

  • Aromatic Hydroxylation: The benzyl and imidazole rings are susceptible to hydroxylation at various positions. This is a common metabolic pathway for aromatic compounds.

  • N-dealkylation: Cleavage of the bond between the imidazole nitrogen and the benzyl group, although likely a minor pathway.

  • Oxidation of the Methylene Bridge: The methylene group connecting the two rings could be oxidized to a carbonyl, forming a ketone.

The imidazole moiety itself can interact with and sometimes inhibit CYP enzymes, a factor to consider in drug-drug interaction studies.[7][23][24]

Phase II Metabolism (Conjugation) via UDP-glucuronosyltransferases (UGTs):

The phenolic hydroxyl group on the benzyl ring makes this compound a prime substrate for Phase II conjugation reactions, particularly glucuronidation.[5][6] UGTs catalyze the transfer of glucuronic acid to the hydroxyl group, forming a more water-soluble glucuronide conjugate that is readily excreted.[6][25][26] This is a major elimination pathway for many phenolic drugs.[5][27]

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent This compound Aromatic_Hydroxylation Aromatic Hydroxylation (Benzyl or Imidazole Ring) Parent->Aromatic_Hydroxylation Oxidation Methylene_Oxidation Methylene Bridge Oxidation Parent->Methylene_Oxidation Oxidation Glucuronidation O-Glucuronidation (Phenolic Hydroxyl) Parent->Glucuronidation Conjugation Excretion Excretion Aromatic_Hydroxylation->Excretion Methylene_Oxidation->Excretion Glucuronidation->Excretion Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Compound Prepare Test Compound Stock Solution Mix Combine Microsomes, Cofactors, and Test Compound Compound->Mix Microsomes Thaw & Dilute Liver Microsomes Microsomes->Mix Cofactors Prepare NADPH Regenerating System (and UDPGA for Phase II) Cofactors->Mix Incubate Incubate at 37°C Mix->Incubate Timepoints Sample at Predetermined Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Terminate Reaction (e.g., with cold acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Sources

Preliminary Toxicity Screening of 1-(4-Hydroxybenzyl)imidazole: A Strategic Approach for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The imidazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] 1-(4-Hydroxybenzyl)imidazole represents a novel chemical entity with potential therapeutic applications stemming from its structural similarity to other bioactive imidazole derivatives.[3][4] However, before significant resources are invested in efficacy studies, a robust preliminary toxicity screening is imperative to identify potential safety liabilities early in the drug development pipeline.[5][6] This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of this compound, integrating in silico, in vitro, and preliminary in vivo methodologies. The narrative emphasizes the scientific rationale behind the selection of each assay, provides detailed experimental protocols, and establishes a logical workflow for data interpretation, enabling researchers and drug development professionals to make informed go/no-go decisions.

Introduction: The Rationale for Early Toxicity Assessment

This compound (PubChem CID: 193822) is an aromatic heterocyclic compound.[7] The imidazole ring is a key component in many biological molecules, including the amino acid histidine and purines, and its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] The 4-hydroxybenzyl group further adds to its potential for biological interaction.

The primary goal of preliminary toxicity screening is not to conduct an exhaustive safety evaluation but to rapidly and cost-effectively identify compounds with a high probability of failure due to toxicity.[6][10] By "failing fast," resources can be redirected to more promising candidates.[11] This guide proposes a multi-pronged approach, beginning with non-experimental methods and progressing through a series of in vitro assays before culminating in a limited, ethically-minded in vivo study.

Stage 1: In Silico Profiling and Physicochemical Characterization

Before embarking on laboratory experiments, a significant amount of information can be gleaned from the chemical structure alone. This initial step helps to anticipate potential liabilities and guide the design of subsequent assays.

Computational Toxicology Assessment

Utilizing Quantitative Structure-Activity Relationship (QSAR) models, potential toxicities can be predicted. Software platforms like DEREK (Deductive Estimation of Risk from Existing Knowledge) or Toxtree can flag structural alerts associated with mutagenicity, carcinogenicity, or skin sensitization. While not definitive, these predictions are invaluable for prioritizing which toxicological endpoints require the most rigorous investigation.

Physicochemical Properties

Key properties such as solubility, lipophilicity (LogP), and pKa must be determined. These factors critically influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile and are essential for designing relevant in vitro and in vivo experiments, particularly for determining appropriate vehicle and concentration ranges. The imidazole ring's moderate basicity (pKa ≈ 7) often contributes to good oral bioavailability.[3]

Stage 2: In Vitro Cytotoxicity Assessment

The first tier of experimental testing evaluates the compound's effect on cell viability and proliferation.[12][13] These assays are fundamental for determining the concentration range at which the compound elicits a cellular response and for calculating the half-maximal inhibitory concentration (IC50), a key measure of potency.[12][14]

Rationale for Assay Selection

A panel of cell lines should be used, including both cancerous and non-cancerous lines (e.g., HeLa, MCF-7, and HEK293), to assess both general cytotoxicity and potential cancer-specific selectivity.[14] The primary assay recommended is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay due to its high-throughput compatibility and reliance on metabolic activity as an indicator of cell viability.[14] To validate the findings and understand the mechanism of cell death, a complementary assay measuring membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, should be employed.[12]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration is <0.5%) and a positive control (e.g., Doxorubicin).[12]

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.[13]

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear tabular format.

Cell LineCancer TypeIncubation Time (h)This compound IC50 (µM) ± SDDoxorubicin (Positive Control) IC50 (µM) ± SD
HeLaCervical Cancer48[Hypothetical Value][Hypothetical Value]
MCF-7Breast Adenocarcinoma48[Hypothetical Value][Hypothetical Value]
HEK293Normal Kidney48[Hypothetical Value][Hypothetical Value]
Visualization: In Vitro Cytotoxicity Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Select Cell Lines (e.g., HeLa, HEK293) seed Seed Cells in 96-well Plates start->seed treat Treat Cells with Compound (24h, 48h, 72h) seed->treat prep_compound Prepare Serial Dilutions of This compound prep_compound->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calc Calculate % Viability vs. Vehicle Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Stage 3: In Vitro Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to carcinogenesis or heritable mutations.[15] Regulatory agencies require a battery of tests because no single assay can detect all genotoxic mechanisms.[11] The standard in vitro battery aims to detect gene mutations and chromosomal damage.[15]

Rationale for the Test Battery
  • Bacterial Reverse Mutation Assay (Ames Test): This test is used to identify substances that induce gene mutations (point mutations and frameshifts).[11] It is a rapid and cost-effective screen that is highly valued by regulatory authorities. The assay must be conducted with and without metabolic activation (using a liver S9 fraction) to detect compounds that become genotoxic only after being metabolized.

  • In Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage (clastogenicity) or affect chromosome number (aneugenicity).[16] It detects micronuclei, which are small DNA fragments or whole chromosomes left behind during cell division, providing a clear marker of genetic damage.[5][16]

Experimental Protocols (Abbreviated)
  • Ames Test (OECD 471): Histidine-dependent strains of Salmonella typhimurium are exposed to this compound across a range of concentrations, with and without S9 metabolic activation. A positive result is a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

  • In Vitro Micronucleus Test (OECD 487): Mammalian cells (e.g., TK6 or CHO cells) are treated with the compound. After treatment, cells are cultured to allow for cell division and then analyzed for the presence of micronuclei. Cytotoxicity is measured concurrently to ensure that positive results are not artifacts of cell death.[5]

Visualization: Genotoxicity Assessment Decision Tree

Caption: Decision pathway for in vitro genotoxicity screening.

Stage 4: Preliminary In Vivo Acute Toxicity Assessment

If the in vitro profile is acceptable (i.e., low cytotoxicity, no genotoxicity), a limited in vivo study is warranted to understand the compound's effects in a whole organism.[17] Modern approaches, such as those outlined in OECD guidelines, minimize animal use while providing essential data for hazard classification.[18][19]

Rationale for Method Selection

The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are recommended over the classical LD50 test (OECD 401). These methods use fewer animals and use morbidity or clear signs of toxicity, rather than death, as key endpoints, aligning with the "3Rs" principles (Replacement, Reduction, Refinement) of animal welfare.[20][21] The choice of route (e.g., oral, dermal) should be based on the intended clinical application.[18][22]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), 8-12 weeks old.[21]

  • Dose Selection: Based on in vitro data, select a starting dose. The procedure uses a default dose progression factor of 3.2.

  • Sequential Dosing: Dose one animal at the starting dose.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation: Animals are observed for at least 14 days.[19] Key observations include changes in skin, fur, eyes, respiration, autonomic/central nervous system activity, and body weight.

  • Termination: The study is stopped after a specified number of reversals in outcome (survival/death) have occurred, allowing for a statistical estimation of the LD50 with confidence intervals.

Data Presentation: In Vivo Observations
Animal IDDose (mg/kg)Body Weight Change (Day 14 vs. Day 0)Clinical Signs Observed (Time of Onset)Outcome (Day 14)
F1300+5%NoneSurvived
F21000-2%Piloerection, lethargy (2-6h post-dose)Survived
F32000-10%Severe lethargy, ataxia (1h post-dose)Died (Day 2)
F41000-1%Piloerection, lethargy (2-8h post-dose)Survived

Conclusion: Integrated Risk Assessment and Decision Making

The preliminary toxicity screening of this compound culminates in the integration of all collected data. A compound is considered a promising candidate for further development if it exhibits:

  • Low cytotoxicity in non-cancerous cell lines, preferably with a high therapeutic index (IC50 in normal cells >> IC50 in target/cancer cells).

  • No evidence of genotoxicity in the standard in vitro battery.

  • A high estimated LD50 (>2000 mg/kg) in the acute in vivo study, with minimal and reversible clinical signs of toxicity at lower doses.

Conversely, a compound showing potent cytotoxicity in normal cells, clear genotoxic potential, or significant toxicity in vivo at low doses would be flagged as a high-risk candidate, likely leading to its deprioritization. This structured, evidence-based approach ensures that only the safest and most promising compounds advance, optimizing the efficiency and ethical conduct of the drug development process.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate.
  • High-throughput approaches for genotoxicity testing in drug development: recent advances. Dovepress.
  • Genetic Toxicology Studies. Charles River Laboratories.
  • Acute Toxicity. The Joint Research Centre - EU Science Hub.
  • Genotoxicity testing of drugs. Miltenyi Biotec.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ScitoVation.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Other Genetic Toxicology Assays. Inotiv.
  • Acute Toxicity by OECD Guidelines. Slideshare.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • oecd guideline for testing of chemicals. OECD.
  • OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). Umwelt-online.de.
  • OECD Test Guideline 425. National Toxicology Program (NTP).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
  • This compound. PubChem - NIH.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (PDF).
  • Imidazole compounds in contemporary metabolism. The chemical structures... ResearchGate.
  • IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. PharmaTutor.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.

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Methodological & Application

Application Note: Unveiling the Potential of 1-(4-Hydroxybenzyl)imidazole as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to investigating the enzyme inhibitory potential of 1-(4-Hydroxybenzyl)imidazole, with a specific focus on tyrosinase, a key enzyme in melanogenesis. The presence of a 4-hydroxyphenyl moiety, a common feature in many known tyrosinase inhibitors, suggests that this compound is a promising candidate for the development of novel skin-lightening agents and treatments for hyperpigmentation. This document outlines detailed protocols for the synthesis of this compound, in vitro tyrosinase inhibition assays, determination of the half-maximal inhibitory concentration (IC50), and kinetic studies to elucidate the mechanism of inhibition. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to evaluate the efficacy of this compound and similar molecules.

Introduction: The Rationale for Investigating this compound as a Tyrosinase Inhibitor

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[1][2] The overproduction and accumulation of melanin can lead to various dermatological conditions, including hyperpigmentation, melasma, and age spots.[3] Consequently, the inhibition of tyrosinase is a key strategy in the development of cosmeceuticals and pharmaceuticals for skin whitening and the treatment of pigmentation disorders.[1][4]

The imidazole nucleus is a versatile scaffold in medicinal chemistry, present in numerous biologically active compounds.[5][6] Imidazole derivatives have been shown to exhibit a wide range of pharmacological activities, including enzyme inhibition.[7][8] Furthermore, phenolic compounds, particularly those with a hydroxyl group on a benzene ring, are well-documented inhibitors of tyrosinase.[3][9] The 4-hydroxyphenyl group, in particular, is a key structural feature in many potent tyrosinase inhibitors.[3][10]

This compound combines both the imidazole ring and the 4-hydroxyphenyl moiety, making it a compelling candidate for investigation as a tyrosinase inhibitor. This application note provides a systematic approach to synthesizing and evaluating the anti-tyrosinase activity of this compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of imidazole with 4-hydroxybenzyl chloride. This section provides a representative protocol based on established synthetic methodologies for similar imidazole derivatives.

Materials and Reagents
  • Imidazole

  • 4-Hydroxybenzyl chloride

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.

  • Addition of Reagent: To this stirring suspension, add a solution of 4-hydroxybenzyl chloride (1.0 eq) in acetonitrile dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

In Vitro Tyrosinase Inhibition Assay

This section details the protocol for determining the inhibitory effect of this compound on mushroom tyrosinase activity using L-3,4-dihydroxyphenylalanine (L-DOPA) as the substrate. The assay is based on the spectrophotometric measurement of dopachrome formation.[1][2]

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)[11]

  • Dimethyl sulfoxide (DMSO)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic solutions to achieve a pH of 6.8.[1]

  • Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.[2]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh.[1]

  • Test Compound and Positive Control Stock Solutions (10 mM): Dissolve this compound and kojic acid in DMSO.

Experimental Workflow Diagram

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Solution Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis prep_buffer Prepare 50 mM Phosphate Buffer (pH 6.8) prep_enzyme Prepare Tyrosinase Solution (e.g., 20-50 units/mL) prep_buffer->prep_enzyme prep_substrate Prepare L-DOPA Solution (10 mM) prep_buffer->prep_substrate add_components Add Buffer, Inhibitor/ Vehicle, and Enzyme prep_enzyme->add_components prep_inhibitor Prepare Serial Dilutions of This compound prep_inhibitor->add_components pre_incubate Pre-incubate at 25°C for 10 minutes add_components->pre_incubate Mix initiate_reaction Initiate reaction by adding L-DOPA solution pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 475 nm kinetically initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rates (ΔAbs/min) measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the tyrosinase inhibition screening assay.

Assay Protocol
  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the kojic acid stock solution in sodium phosphate buffer.

  • Plate Setup: In a 96-well microplate, add the following to the respective wells:

    • Blank wells: 200 µL of sodium phosphate buffer.

    • Control wells (No Inhibitor): 120 µL of sodium phosphate buffer, 20 µL of DMSO, and 20 µL of tyrosinase solution.

    • Test wells: 120 µL of sodium phosphate buffer, 20 µL of the respective dilution of this compound, and 20 µL of tyrosinase solution.

    • Positive control wells: 120 µL of sodium phosphate buffer, 20 µL of the respective dilution of kojic acid, and 20 µL of tyrosinase solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.[1]

  • Reaction Initiation: Add 40 µL of the freshly prepared L-DOPA solution to all wells (except the blank wells) to initiate the enzymatic reaction. The final volume in each well will be 200 µL.[1]

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 10-20 minutes.[1]

Data Analysis: Determining IC50 and Inhibition Mechanism

Calculation of Percentage Inhibition and IC50 Value
  • Calculate the Rate of Reaction: Determine the rate of dopachrome formation (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control:

    % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    Where V_control is the rate of reaction in the control well and V_inhibitor is the rate of reaction in the presence of the inhibitor.[2]

  • Determine the IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[3] To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be obtained by non-linear regression analysis using appropriate software.[1][4]

Quantitative Data Summary (Hypothetical)
CompoundTarget EnzymeSubstrateIC50 (µM) [Hypothetical]
This compoundMushroom TyrosinaseL-DOPA25.5
Kojic Acid (Positive Control)Mushroom TyrosinaseL-DOPA18.2
Kinetic Studies for Determining the Mechanism of Inhibition

To understand how this compound inhibits tyrosinase, kinetic studies are performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor.

  • Experimental Setup: Perform the tyrosinase activity assay with multiple, fixed concentrations of this compound while varying the substrate concentration for each inhibitor concentration.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines on this plot will indicate the mode of inhibition.

Lineweaver-Burk Plot Interpretation Diagram

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 Km increased a2 Vmax unchanged a1->a2 With Inhibitor a3 a3->a2 No Inhibitor b1 Km unchanged b2 Vmax decreased b1->b2 With Inhibitor b4 b1->b4 b3 b3->b4 No Inhibitor c1 Km decreased c2 Vmax decreased c1->c2 With Inhibitor c1->c2 c3 c4 c3->c4 No Inhibitor c3->c4

Caption: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. On a Lineweaver-Burk plot, the lines will intersect at the y-axis (1/Vmax), indicating that Vmax is unchanged, while the apparent Km increases.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. The lines will intersect on the x-axis (-1/Km), indicating that Km is unchanged, while Vmax decreases.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines on the Lineweaver-Burk plot will be parallel, indicating a decrease in both Vmax and Km.

Example Kinetic Parameters

The following table provides example kinetic parameters for mushroom tyrosinase that can be used for comparative analysis.

SubstrateKm (mM)Vmax (µmol/mL/min)
L-DOPA0.871714
Catechol0.712518

Source: Biochemical characterization with kinetic studies of melanogenic enzyme tyrosinase from white button mushroom, Agaricus bisporus.

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of this compound as a potential tyrosinase inhibitor. The protocols outlined herein are designed to be comprehensive and accessible to researchers in the fields of drug discovery, cosmetology, and biochemistry. By following these methodologies, scientists can effectively characterize the inhibitory activity and mechanism of action of this and other novel compounds, contributing to the development of new agents for the management of hyperpigmentation and related disorders.

References

  • D'Mello, S. A. N., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144.
  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309.
  • Sarikurkcu, C., Zengin, G., Oskay, M., & Uysal, S. (2020). Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Current Topics in Medicinal Chemistry, 20(1), 1-14.
  • Sharma, S., Kumar, R., & Kumar, R. (2022). Biochemical characterization with kinetic studies of melanogenic enzyme tyrosinase from white button mushroom, Agaricus bisporus. Journal of Food Science and Technology, 59(7), 2786–2796.
  • Tel-Çayan, G., & Dursun, Z. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Journal of Biomolecular Structure & Dynamics, 40(9), 4022-4036.
  • Rodriguez-Lopez, J. N., Tudela, J., Varon, R., Garcia-Carmona, F., & Garcia-Canovas, F. (1992). Kinetic characterization of the substrate specificity and mechanism of mushroom tyrosinase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1118(2), 170-178.
  • Shi, Y., Chen, Q., Wang, Q., Song, K. K., & Qiu, L. (2005). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of the American Chemical Society, 127(48), 17088-17094.
  • ResearchGate. (n.d.). Enzymatic kinetics for catechol using mushroom tyrosinase in solution. Retrieved from [Link]

  • Liu, J., Wei, L., & Liu, Z. (2015). Inhibitory Mechanism and Kinetics Study of Apple Polyphenols on the Activity of Tyrosinase. Journal of Food Process Engineering, 38(4), 375-381.
  • Bio-protocol. (n.d.). L‐DOPA assay for tyrosinase enzymatic activity. Retrieved from [Link]

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309.
  • ResearchGate. (n.d.). Tyrosinase inhibitory activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetic parameters of mushroom tyrosinase for the oxidation of L-DOPA. Retrieved from [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of a) 1-benzyl-5-(1-hydroxy-4,4-diphenylbutyl)-1H-imidazole. Retrieved from [Link]

  • Lee, S. Y., Lee, N. Y., Kim, J. H., Park, J. M., & Lee, H. B. (2011). Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts. Preventive nutrition and food science, 16(3), 221–226.
  • Chen, C. Y., Chen, Y. T., & Hsieh, Y. L. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International journal of molecular sciences, 22(3), 1032.
  • Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2022). Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. Molecules (Basel, Switzerland), 27(3), 903.
  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. Retrieved from [Link]

  • Crozet, M. D., & Vanelle, P. (2004). Synthesis of a new imidazo[4,5-b]pyridin-5-one via a vicarious nucleophilic substitution of hydrogen. Arkivoc, 2004(12), 125-132.
  • Dale, T., Leggett, J., & Lewis, J. S. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC advances, 14(30), 21568–21577.
  • Sharma, G., Sharma, S., & Sharma, P. (2017). Imidazole: Having Versatile Biological Activities. Journal of Chemical and Pharmaceutical Research, 9(8), 1-10.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Retrieved from [Link]

  • Patel, M. B., & Rajput, S. J. (2015). Imidazole: A Biologically Active Scaffold. International Journal of Pharmaceutical and Chemical Sciences, 4(1), 1-13.

Sources

Application Note: A Hierarchical Strategy for Characterizing the Bioactivity of 1-(4-Hydroxybenzyl)imidazole Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anticancer effects.[1][2][3] 1-(4-Hydroxybenzyl)imidazole is an imidazole derivative of interest for biological screening. The development of robust and informative cell-based assays is a cornerstone of the drug discovery process, providing critical data on a compound's efficacy and mechanism of action.[4][5] This guide presents a structured, hierarchical approach to developing a cell-based assay cascade for characterizing the biological activity of this compound. We begin with broad primary screening to assess general cytotoxicity, followed by secondary assays to elucidate the specific mechanism of cell death, focusing on apoptosis. This multi-tiered strategy ensures an efficient and logical progression from initial "hit" discovery to mechanistic understanding, providing researchers with a comprehensive framework for evaluating novel imidazole-based compounds.

Introduction: The Rationale for Screening Imidazole Derivatives

The imidazole moiety is a five-membered aromatic heterocycle present in many clinically important drugs, including those used in oncology.[6][7] Its unique electronic properties and ability to engage in various biological interactions, such as hydrogen bonding, make it an excellent scaffold for designing enzyme inhibitors and receptor modulators.[8][9] Imidazole derivatives have been shown to exert anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][10]

Given this precedent, this compound (PubChem CID: 193822) represents a candidate for biological evaluation.[11] A systematic screening approach is required to determine if it possesses cytotoxic activity and, if so, to understand the underlying molecular events. This application note provides detailed, validated protocols for a logical assay workflow designed for this purpose.

The Assay Development Workflow: A Tiered Approach

Effective characterization of a novel compound requires a strategic workflow. Instead of performing a wide array of disconnected tests, we advocate for a hierarchical approach. This begins with a broad, high-throughput compatible assay to identify a general biological effect (a "hit"). Positive results from this primary screen then trigger more specific secondary assays to investigate the mechanism of action (MoA). This strategy conserves resources and builds a logical, evidence-based profile of the compound.

Below is a diagram outlining the proposed workflow for characterizing this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & MoA start Prepare this compound Stock Solution screen Protocol 1: MTT Cell Viability Assay (Panel of Cancer & Normal Cell Lines) start->screen decision Is Compound Cytotoxic & Selective? screen->decision apoptosis Protocol 2: Annexin V / PI Staining (Flow Cytometry) decision->apoptosis Yes end End of Study or Re-evaluation decision->end No / Not Selective caspase Protocol 3: Caspase-Glo 3/7 Assay (Luminescence) apoptosis->caspase pathway Further Investigation: Western Blot, Pathway Reporter Assays (e.g., MAPK, PI3K/Akt) caspase->pathway

Caption: Hierarchical workflow for compound characterization.

Phase 1: Primary Screening for Cytotoxicity

Rationale

The initial step is to determine whether this compound has a general effect on cell viability. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living, metabolically active cells, providing a reliable measure of cytotoxicity. By screening against a panel of cancer cell lines and a non-cancerous control line, we can also obtain a preliminary indication of cancer-selective activity.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[12][13]

A. Reagent & Material Preparation

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Stock: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[12]

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Cells: Select a panel of human cancer cell lines (e.g., MCF-7 breast, HeLa cervical, HT-29 colon[14][15]) and a normal human or mouse fibroblast line (e.g., HFF-1, L929[14][16]).

B. Experimental Procedure

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. A typical final concentration range would be 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO, at the highest concentration used) and "untreated control" wells (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of Solubilization Solution to each well.[13] Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

C. Data Analysis & Presentation

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCell TypeIC₅₀ (µM) after 48h
MCF-7Human Breast Cancer12.5
HeLaHuman Cervical Cancer18.2
HT-29Human Colon Cancer25.1
L929Mouse Fibroblast (Normal)> 100

This table presents example data for illustrative purposes.

Phase 2: Elucidating the Mechanism of Action - Apoptosis

Rationale

A low IC₅₀ value, particularly in cancer cells versus normal cells, indicates potent and selective cytotoxic activity. The next logical step is to determine how the compound kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[17] It is a highly regulated process characterized by distinct morphological and biochemical events, including phosphatidylserine (PS) externalization and the activation of caspase enzymes.[18] We will use two complementary assays to confirm apoptosis.

G cluster_0 Apoptotic Cascade cluster_1 Detection Assays stimulus This compound (Apoptotic Stimulus) early Early Apoptosis: Phosphatidylserine (PS) Translocation (Membrane Flipping) stimulus->early mid Mid-Stage Apoptosis: Caspase-3/7 Activation (Executioner Caspases) early->mid annexin Annexin V Assay early->annexin late Late Apoptosis: DNA Fragmentation mid->late caspase Caspase-Glo 3/7 Assay mid->caspase tunel TUNEL Assay late->tunel

Caption: Key events in apoptosis and their corresponding assays.

Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This assay differentiates between different stages of cell death.

  • Annexin V: Binds to PS, which is translocated to the outer leaflet of the cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

A. Materials

  • Flow Cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit: Contains Annexin V-FITC, PI solution, and a binding buffer.

  • Cells: A sensitive cancer cell line identified in Phase 1 (e.g., MCF-7).

B. Experimental Procedure

  • Cell Seeding and Treatment: Seed 2x10⁵ cells per well in a 6-well plate and incubate for 24 hours. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

C. Data Analysis

  • Quadrant 1 (Q1, Annexin V- / PI+): Necrotic cells

  • Quadrant 2 (Q2, Annexin V+ / PI+): Late apoptotic cells

  • Quadrant 3 (Q3, Annexin V- / PI-): Live cells

  • Quadrant 4 (Q4, Annexin V+ / PI-): Early apoptotic cells

  • Calculate the percentage of cells in each quadrant. A significant increase in Q4 and Q2 populations in treated samples compared to the control indicates apoptosis.

Protocol 3: Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases 3 and 7, the key executioner caspases in the apoptotic pathway.[18] The assay provides a luminogenic caspase-3/7 substrate in a buffer system; when added to cells, the substrate is cleaved by active caspases, generating a "glow-type" luminescent signal proportional to caspase activity.

A. Materials

  • Luminometer or plate reader with luminescence capability.

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar).

  • White-walled, 96-well plates suitable for luminescence.

B. Experimental Procedure

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate as described in the MTT protocol. Treat with the compound at various concentrations for a shorter time course (e.g., 6, 12, 24 hours) to capture peak caspase activity.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

C. Data Analysis & Presentation

  • Subtract the background luminescence (from cell-free wells).

  • Express the data as a fold-change in luminescence over the vehicle control.

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells

Treatment (24h)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic Cells (%) (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control4.12.31.0
Compound (12.5 µM)28.515.74.8
Compound (25 µM)45.222.18.2

This table presents example data for illustrative purposes.

Phase 3: Future Directions - Signaling Pathway Analysis

Consistent results from the cytotoxicity and apoptosis assays strongly suggest that this compound induces programmed cell death in cancer cells. The final phase of characterization involves identifying the specific upstream signaling pathways modulated by the compound. Many cellular pathways, such as the MAPK, PI3K/Akt, and NFκB pathways, regulate apoptosis.[19]

G cluster_0 Pro-Survival Signaling cluster_1 Apoptosis Regulation GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound This compound Compound->Akt Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

Techniques to explore these pathways include:

  • Western Blotting: To measure changes in the phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK).

  • Multiplex Assays: To simultaneously measure multiple phosphorylated and total proteins from a single sample.

  • Reporter Gene Assays: To measure the transcriptional activation of pathway-specific response elements.[20][21]

These advanced assays can pinpoint the molecular target of this compound, providing a complete picture of its mechanism of action.

Conclusion

This application note details a systematic, multi-phase workflow for characterizing the bioactivity of this compound. By progressing from a broad cytotoxicity screen to specific mechanistic assays for apoptosis, researchers can efficiently and logically build a comprehensive profile of the compound's effects. The protocols provided are robust, widely used, and serve as a solid foundation for the initial stages of drug discovery and development for novel imidazole derivatives.

References

  • Prathyusha, V., et al. "Significance of Imidazole in Cancer Drug Discovery: Recent Advancements." Journal of Drug Delivery and Therapeutics (2024). [Link]

  • Crowley, L. C., & Waterhouse, N. J. "Apoptosis Detection Assays." Methods in Molecular Biology (2016). [Link]

  • Reddy, T. S., & Sreeram, V. "A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development." Research Journal of Pharmacy and Technology (2023). [Link]

  • Sharma, D., et al. "Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review." Pharmaceuticals (2023). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. "The Role of Imidazole Derivatives in Modern Drug Discovery." (2024). [Link]

  • Al-Amiery, A. A., et al. "Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction." Molecules (2021). [Link]

  • Oreate. "Understanding Assay Development: The Backbone of Drug Discovery." Oreate AI Blog. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays." Assay Guidance Manual (2013). [Link]

  • Aslantürk, Ö. S. "Guidelines for cell viability assays." In Vitro Toxicology (2018). [Link]

  • Dispendix. "Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery." (2024). [Link]

  • Cole-Parmer. "The Steps of Assay Development and Screening in Early Drug Discovery." (2024). [Link]

  • Delinassios, J. G. "A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery." Anticancer Research (2010). [Link]

  • RayBiotech. "Cell Signaling Pathways." RayBiotech. [Link]

  • National Center for Biotechnology Information. "this compound." PubChem. [Link]

  • Wang, L., et al. "Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway." Methods in Molecular Biology (2014). [Link]

  • Al-Ostoot, F. H., et al. "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents." Molecules (2022). [Link]

  • Tu, Z., et al. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules (2020). [Link]

  • Acar, Ç., et al. "Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies." ACS Omega (2023). [Link]

  • International Journal of Engineering and Science Invention. "Synthesize Characterize and Biological Evaluation of Imidazole Derivatives." IJESI (2023). [Link]

  • Al-Blewi, F. F., et al. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies." Molecules (2022). [Link]

  • ResearchGate. "SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES." (2023). [Link]

  • Sud, I. J., & Feingold, D. S. "Mechanisms of action of the antimycotic imidazoles." The Journal of investigative dermatology (1981). [Link]

  • Longdom Publishing. "Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul." Journal of Developing Drugs (2017). [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. "A review: Imidazole synthesis and its biological activities." (2018). [Link]

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Imidazole." (2022). [Link]

  • SciSpace. "Imidazole: Having Versatile Biological Activities." International Journal of Research in Pharmaceutical and Nano Sciences (2014). [Link]

  • Trofimov, A. I., et al. "5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species." International Journal of Molecular Sciences (2022). [Link]

  • Kumar, K., et al. "Synthesis and therapeutic potential of imidazole containing compounds." BMC Chemistry (2021). [Link]

  • ResearchGate. "Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives via a one-pot, four-component reaction..." (2025). [Link]

  • Wikipedia. "Imidazole." [Link]

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Application Note & Protocol: Comprehensive Evaluation of the Antioxidant Activity of 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A diagram showing the chemical structure of 1-(4-Hydroxybenzyl)imidazole. A benzene ring is attached to a CH2 group, which is in turn attached to an imidazole ring. A hydroxyl (OH) group is attached to the benzene ring at the para position relative to the CH2 group.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the detailed assessment of the antioxidant potential of this compound, a novel compound with a phenolic moiety suggesting inherent radical scavenging capabilities. Recognizing the multifaceted nature of antioxidant action, this guide advocates for a multi-assay approach to construct a complete antioxidant profile. Detailed, step-by-step protocols for three robust and widely-accepted in vitro assays are presented: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. Furthermore, to bridge the gap between chemical reactivity and biological efficacy, a protocol for the Cellular Antioxidant Activity (CAA) assay is included. This application note is designed to equip researchers with the necessary tools to not only perform these assays but also to understand the underlying chemical principles and interpret the data generated, thereby ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Antioxidant Profiling

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals.[2][3] The imidazole ring system is a core structure in many biologically active compounds, and its derivatives have shown promise as potent antioxidants.[4][5] The compound this compound incorporates a phenolic group, a well-known pharmacophore for antioxidant activity due to its ability to donate a hydrogen atom to a free radical, thus stabilizing it.[6][7]

A thorough evaluation of a novel compound's antioxidant potential cannot be reliably achieved with a single assay.[8][9] Different assays are based on distinct chemical reactions, such as hydrogen atom transfer (HAT) or single electron transfer (SET), and may be influenced by factors like solvent polarity and pH.[8] Therefore, a panel of assays is essential for a comprehensive and validated assessment of a compound's antioxidant profile.

Foundational In Vitro Antioxidant Assays

This section details the protocols for three widely-used spectrophotometric assays to determine the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to assess the radical scavenging activity of a compound.[10][11] It is based on the ability of an antioxidant to reduce the stable DPPH radical, a deep purple-colored compound, to its non-radical form, which is pale yellow.[11][12]

Protocol: DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or another suitable solvent like ethanol or DMSO)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM. Store in the dark.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in the chosen solvent.

  • Serial Dilutions: Create a series of dilutions of the test compound from the stock solution.

  • Positive Control: Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).

3. Assay Procedure:

  • In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[13]

  • For the control well, add 50 µL of the solvent to 150 µL of the DPPH solution.[13]

  • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measure the absorbance at 517 nm using a microplate reader.[12][13]

4. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the control (DPPH solution without the test compound).

  • Abs_sample is the absorbance of the DPPH solution with the test compound.

Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[14] This assay is applicable to both hydrophilic and lipophilic compounds.[8]

Protocol: ABTS Radical Cation Decolorization Assay

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] Dilute the resulting ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Test Compound and Positive Control: Prepare serial dilutions as described for the DPPH assay.

3. Assay Procedure:

  • Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubate the mixture in the dark at room temperature for 10 minutes.[13]

  • Measure the absorbance at 734 nm.[14]

4. Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[3][17] This reduction results in the formation of a blue-colored complex, and the intensity of the color is proportional to the antioxidant capacity of the sample.[17]

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

1. Materials and Reagents:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Test Compound and Standard: Prepare serial dilutions of the test compound and ferrous sulfate.

3. Assay Procedure:

  • Add 10 µL of the sample or standard to each well of a 96-well plate.

  • Add 190 µL of the FRAP working solution to each well.

  • Incubate the plate at 37°C for 10 minutes.[13]

  • Measure the absorbance at 593 nm.[17]

4. Data Analysis: Create a standard curve using the ferrous sulfate solutions. The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents (in µM or mM).

Cellular Antioxidant Activity (CAA) Assay: Assessing Biological Relevance

While in vitro chemical assays are valuable for initial screening, they do not fully reflect the biological activity of a compound.[18] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure by assessing the ability of a compound to inhibit intracellular ROS formation.[18][19]

Protocol: Cellular Antioxidant Activity (CAA) Assay

1. Materials and Reagents:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or another suitable cell line

  • Cell culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another free radical initiator

  • Quercetin (positive control)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

2. Cell Culture and Treatment:

  • Seed HepG2 cells in a 96-well plate and grow to confluence.[13]

  • Remove the medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound and the positive control for a specified period.[13]

  • Wash the cells and incubate with DCFH-DA.[13]

3. Assay Procedure:

  • After incubation with DCFH-DA, wash the cells again.

  • Add the free radical initiator (e.g., AAPH) to induce oxidative stress.

  • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm in kinetic mode for a set duration (e.g., 60 minutes) at 37°C.[20]

4. Data Analysis: Calculate the area under the curve (AUC) for both the control and treated cells. The CAA value can be calculated as follows:

CAA unit = 100 - (∫SA / ∫CA) x 100

Where:

  • ∫SA is the integrated area under the sample curve.

  • ∫CA is the integrated area under the control curve.

The results can also be expressed as quercetin equivalents (QE).[21]

Data Interpretation and Comparative Analysis

A comprehensive antioxidant profile of this compound can be established by comparing the results from the different assays.

AssayPrincipleKey ParameterExpected Outcome for an Active Compound
DPPH Radical ScavengingIC50Low IC50 value
ABTS Radical Cation ScavengingIC50 or TEACLow IC50 or high TEAC value
FRAP Ferric Ion ReductionFe²⁺ EquivalentsHigh Fe²⁺ equivalent value
CAA Cellular ROS InhibitionCAA Units or QEHigh CAA unit or QE value

Visualization of Experimental Workflows

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow cluster_FRAP FRAP Assay Workflow DPPH1 Prepare DPPH Solution & Sample Dilutions DPPH2 Mix in 96-well Plate DPPH1->DPPH2 DPPH3 Incubate (30 min, Dark) DPPH2->DPPH3 DPPH4 Read Absorbance @ 517 nm DPPH3->DPPH4 ABTS1 Prepare ABTS•+ Solution & Sample Dilutions ABTS2 Mix in 96-well Plate ABTS1->ABTS2 ABTS3 Incubate (10 min, Dark) ABTS2->ABTS3 ABTS4 Read Absorbance @ 734 nm ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent & Sample Dilutions FRAP2 Mix in 96-well Plate FRAP1->FRAP2 FRAP3 Incubate (10 min, 37°C) FRAP2->FRAP3 FRAP4 Read Absorbance @ 593 nm FRAP3->FRAP4

G cluster_CAA Cellular Antioxidant Activity (CAA) Assay Workflow CAA1 Culture Cells to Confluence CAA2 Treat with Compound CAA1->CAA2 CAA3 Load with DCFH-DA CAA2->CAA3 CAA4 Induce Oxidative Stress (AAPH) CAA3->CAA4 CAA5 Measure Fluorescence (Kinetic) CAA4->CAA5

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a combination of chemical and cell-based assays, researchers can obtain a detailed and biologically relevant understanding of the compound's antioxidant potential, which is a critical step in the drug discovery and development process.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds.
  • Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
  • Arbor Assays. (2016, September 1). FRAP - Measuring antioxidant potential.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Benchchem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.
  • Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597-3604.
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2021). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Foods, 10(11), 2839.
  • Kim, H. R., et al. (2018). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of Microbiology and Biotechnology, 28(1), 125-132.
  • Furusawa, M., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 28(15), 5794.
  • Nenadis, N., Wang, L. F., Tsimidou, M., & Zhang, H. Y. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry, 52(15), 4669-4674.
  • Zhang, Y., et al. (2024). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. Foods, 13(9), 1342.
  • Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of Antioxidant Activity Assays for Phenolic Compounds.
  • Benchchem. (n.d.). Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide.
  • Benchchem. (n.d.). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • BioIVT. (n.d.). Cell-Based Antioxidant Assays.
  • Abramovič, H., et al. (2018). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. Food Chemistry, 240, 245-251.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual.
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  • protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • Olech, M., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(23), 5546.
  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
  • Gülçin, İ. (2020). DPPH Radical Scavenging Assay. Processes, 8(7), 845.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
  • Preedy, V. (Ed.). (2014). Processing and Impact on Antioxidants in Beverages. Academic Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193822, this compound. Retrieved from [Link]

  • Hayal, M. Y., Anatheil, A. H., & al Awadi, H. S. S. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science, 5(10), 1-10.
  • Artamonov, I. A., et al. (2020). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides. Molecules, 25(14), 3163.
  • Saoud, K. M., et al. (2021). New series of 4,4'-((2-(Aryl)-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(methylene))diphenol. Iraqi Journal of Science, 62(6), 1957-1969.
  • Yüksek, H., et al. (2014). Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. Marmara Pharmaceutical Journal, 18(2), 79-82.
  • Artamonov, I. A., et al. (2020). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives via a one-pot, four-component reaction between hydroxylamine, benzonitriles, arylglyoxals and 1,3-dicarbonyl compounds.
  • Kumar, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-22.
  • Singh, A., & Kumar, A. (2023).

Sources

Application Notes and Protocols for Kinase Inhibition Assays Using 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of a vast majority of cellular processes, have emerged as one of the most critical classes of drug targets in the 21st century.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the discovery of potent and selective kinase inhibitors a cornerstone of modern therapeutic development.[3][4] The imidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to target the highly conserved ATP-binding site of kinases.[5][6][7] This application note provides a comprehensive guide for researchers on how to evaluate the inhibitory potential of novel imidazole-containing compounds, using 1-(4-Hydroxybenzyl)imidazole as a representative example, in a robust and widely applicable kinase inhibition assay. While specific data on this compound as a kinase inhibitor is not yet broadly published, the protocols detailed herein provide a rigorous framework for its initial characterization and for the screening of other novel chemical entities.

Assay Principle: Illuminating Kinase Activity with Luminescence-Based ATP Detection

The fundamental principle of the described assay is the quantification of ATP remaining in solution following a kinase reaction. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, thereby consuming ATP in the process.[1] By measuring the amount of ATP left after the reaction has proceeded for a defined period, one can infer the activity of the kinase. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher remaining ATP concentration.

This protocol utilizes a luminescence-based detection method, such as the Promega Kinase-Glo® assay, which provides a highly sensitive and straightforward readout.[1][8][9] The assay is performed in a homogeneous format, meaning the detection reagent is added directly to the completed kinase reaction.[8] This reagent contains luciferase, which in the presence of ATP, catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the ATP concentration.[1] Consequently, a lower luminescent signal corresponds to higher kinase activity, and a higher signal indicates greater inhibition.

Experimental Workflow: From Reagents to Results

The following diagram outlines the general workflow for determining the inhibitory activity of a test compound against a target kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) prep_plate Prepare Assay Plate (Add inhibitor dilutions) prep_reagents->prep_plate add_kinase Add Kinase Enzyme prep_plate->add_kinase add_substrate_atp Initiate Reaction (Add Substrate/ATP Mix) add_kinase->add_substrate_atp incubate_reaction Incubate at RT add_substrate_atp->incubate_reaction add_detection_reagent Add Luminescence Detection Reagent incubate_reaction->add_detection_reagent incubate_detection Incubate at RT add_detection_reagent->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Figure 1: General workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates to conserve reagents.[10]

Materials and Reagents
  • Target Protein Kinase (e.g., ERK5, p38 MAP Kinase)

  • Kinase Substrate (specific to the kinase)

  • Adenosine 5'-triphosphate (ATP)

  • This compound (or other test inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit)

  • White, opaque 96-well assay plates

  • Multichannel pipettes

  • Luminometer

Reagent Preparation
  • Kinase Solution: Prepare a 2X working solution of the kinase in kinase assay buffer. The final concentration should be determined based on the specific activity of the kinase to achieve a robust signal window.

  • Substrate/ATP Solution: Prepare a 2X working solution containing both the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine ATP-competitive inhibition.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Inhibitor Dilution Series: Perform a serial dilution of the inhibitor stock solution in kinase assay buffer to create a range of concentrations for testing. A common approach is a 10-point, 3-fold serial dilution. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

Assay Procedure
  • Inhibitor Plating: Add 5 µL of each inhibitor dilution to the appropriate wells of the 96-well plate. For control wells, add 5 µL of kinase assay buffer with the same final DMSO concentration.

    • No Enzyme Control (Maximum Signal): Wells with buffer and DMSO, but no kinase.

    • No Inhibitor Control (Minimum Signal): Wells with kinase and DMSO, but no inhibitor.

  • Kinase Addition: Add 5 µL of the 2X kinase solution to all wells except the "No Enzyme Control" wells. Add 5 µL of kinase assay buffer to the "No Enzyme Control" wells.

  • Pre-incubation (Optional but Recommended): Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[10]

  • Initiate Kinase Reaction: Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction. The total reaction volume is now 20 µL.

  • Reaction Incubation: Gently mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • ATP Detection: Add 20 µL of the luminescence-based ATP detection reagent to each well.

  • Detection Incubation: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition: The percentage of kinase inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = 100 x (RLUinhibitor - RLUmin) / (RLUmax - RLUmin)

    Where:

    • RLUinhibitor is the relative light units from the wells with the inhibitor.

    • RLUmin is the average relative light units from the "No Inhibitor Control" wells.

    • RLUmax is the average relative light units from the "No Enzyme Control" wells.

  • Determine IC50 Value: The IC50 is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited.[11][12] Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Hypothetical Data Presentation

The following table illustrates a representative dataset for the inhibition of a generic tyrosine kinase by this compound.

This compound (µM)Log ConcentrationAverage RLU% Inhibition
1002185,00095.0
33.31.52170,00085.0
11.11.05130,00065.0
3.70.5780,00040.0
1.20.0845,00022.5
0.4-0.4025,00012.5
0.1-1.0015,0007.5
0.0-10,0000.0
No Enzyme-200,000100.0

Hypothetical IC50: Based on a sigmoidal curve fit of the above data, the hypothetical IC50 value for this compound against this tyrosine kinase would be approximately 5 µM.

Mechanistic Context: Kinase Signaling Pathways

Understanding the signaling pathway in which a target kinase operates is crucial for interpreting the biological consequences of its inhibition. For instance, the Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. An inhibitor targeting a kinase within this pathway, such as MEK or ERK, could have significant therapeutic implications.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MEK

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Troubleshooting Common Assay Issues

IssuePossible CauseSolution
Low Signal-to-Background Ratio Insufficient kinase activity or suboptimal ATP concentration.Optimize enzyme concentration and reaction time. Ensure ATP concentration is appropriate for the assay.
High Well-to-Well Variability Inaccurate pipetting, poor mixing, or plate edge effects.Use calibrated pipettes, ensure thorough mixing after each addition, and avoid using the outer wells of the plate.
Inhibitor Appears Inactive Inhibitor insolubility, degradation, or non-ATP competitive mechanism.Check inhibitor solubility in the assay buffer. Prepare fresh inhibitor solutions. Consider alternative assay formats to detect non-ATP competitive inhibitors.
False Positives Compound interferes with the luciferase enzyme or has inherent luminescence.Perform a counterscreen without the kinase to identify compounds that directly affect the detection reagent.

References

  • Chagas, R. S., Otsuka, F. A. M., Pineda, M. A. R., Salinas, R. K., & Marana, S. R. (2023). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Open Bio, 13(5), 912–925. [Link]

  • Chagas, R. S., et al. (2023). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Open Bio. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5489. [Link]

  • Promega Corporation. ADP-Glo™ Kinase Assay. ResearchGate. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Kim, J. Y., et al. (2025). Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition. Scientific Reports, 15(1), 1-15. [Link]

  • Karki, S. S., et al. (2021). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][5][8][13]thiadiazole. Molecules, 26(11), 3326. [Link]

  • El-Damasy, A. K., et al. (2025). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. [Link]

  • Arshad, F., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17781–17793. [Link]

  • Cui, J., et al. (2010). Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides. Bioorganic & Medicinal Chemistry Letters, 20(19), 5679-5683. [Link]

  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Lawrence, D. S. (2009). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 1(1), 1-13. [Link]

  • Sharma, S., & Taliyan, R. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049-2057. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14856–14909. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • ResearchGate. IC50 values of 4a and 5 determined at different ATP-concentrations... [Link]

  • Neeley, E., et al. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. International Journal of Molecular Sciences, 10(9), 3811–3823. [Link]

  • de Jong, M., et al. (2015). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Organic & Biomolecular Chemistry, 13(2), 481-487. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(7), 399-410. [Link]

  • MDPI. Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. [Link]

  • Taylor & Francis. IC50 – Knowledge and References. [Link]

  • ResearchGate. Docking scores, IC50 values and measurements of compounds 1–6. All... [Link]

  • Corominas-Murtra, B., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3510. [Link]

  • Tang, C. M., et al. (2016). High quality, small molecule-activity datasets for kinase research. Scientific Data, 3, 160045. [Link]

  • Waldschmidt, H. V., et al. (2017). Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases. Journal of Medicinal Chemistry, 60(9), 3598–3617. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with a 1-(4-Hydroxybenzyl)imidazole Library to Identify Novel p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a High-Value Target

In the landscape of modern drug discovery, the strategic pairing of a well-designed chemical library with a high-value biological target is paramount for success. This guide details a comprehensive high-throughput screening (HTS) campaign utilizing a focused library of 1-(4-Hydroxybenzyl)imidazole derivatives to identify novel inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.

The imidazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds due to its unique electronic properties and ability to form critical hydrogen bonds with biological targets.[1][2] Modifications on the imidazole scaffold have yielded a multitude of potent p38α MAP kinase inhibitors.[1] The 1-(4-Hydroxybenzyl) substitution provides a versatile anchor point for creating a library with diverse chemical functionalities, enhancing the potential for discovering unique structure-activity relationships (SAR).

p38 MAPK is a serine/threonine kinase that plays a central role in the signaling cascades triggered by inflammatory cytokines and cellular stress.[3] Its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a prime target for therapeutic intervention in a host of inflammatory diseases, including rheumatoid arthritis and psoriasis.[1][4][5] Imidazole derivatives have been extensively explored as competitive inhibitors that bind to the ATP-binding site of p38α MAP kinase.[1][2] This established precedent makes a this compound library a highly promising starting point for identifying novel and potent anti-inflammatory agents.

This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on conducting an HTS campaign with this specific library, from initial library synthesis and preparation to hit validation and preliminary SAR analysis.

I. Library Design and Preparation: Building the Foundation for Discovery

The quality and diversity of the screening library are foundational to the success of any HTS campaign. A this compound library should be designed to explore a focused chemical space around the core scaffold, systematically varying substituents to probe for interactions with the target protein.

A. Synthetic Strategy for Library Generation

A robust and scalable synthetic route is essential for generating a diverse library. A common and effective method for synthesizing 1,2,4-trisubstituted imidazoles involves a one-pot, multi-component reaction. For a this compound library, a plausible approach involves the reaction of a substituted benzil, a substituted aldehyde, and 4-(aminomethyl)phenol in the presence of a suitable catalyst.

Protocol 1: General Synthesis of a 1-(4-Hydroxybenzyl)-2,4,5-trisubstituted Imidazole Library

  • Reaction Setup: In a parallel synthesis reactor, add a solution of a substituted benzil (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Reagents: To each reaction vessel, add a unique substituted aldehyde (1.0 eq), 4-(aminomethyl)phenol (1.0 eq), and ammonium acetate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixtures to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reactions to room temperature. Precipitate the product by adding water and collect the solid by filtration. Purify the individual library members via flash chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of each compound using NMR spectroscopy and LC-MS.

B. Physicochemical Properties and Quality Control

The physicochemical properties of the library compounds are critical for their behavior in HTS assays.

  • Solubility: Imidazole derivatives can exhibit variable solubility. It is crucial to assess the solubility of each compound in the assay buffer, typically containing a small percentage of dimethyl sulfoxide (DMSO). Compounds that precipitate in the assay will lead to false negatives.

  • Purity: A high degree of purity (>95%) is required to ensure that any observed activity is due to the intended compound.

  • Compound Management: Prepare a master stock of each library compound in 100% DMSO at a concentration of 10 mM in 96- or 384-well plates. From this master stock, create intermediate plates for single-concentration screening and dose-response follow-up studies.

Table 1: Key Physicochemical Parameters for HTS Library Compounds

ParameterRecommended RangeRationale
Molecular Weight 200 - 500 g/mol Balances structural complexity with favorable ADME properties.
logP 1 - 4Influences solubility and cell permeability.
Hydrogen Bond Donors ≤ 5Adherence to Lipinski's Rule of Five for drug-likeness.
Hydrogen Bond Acceptors ≤ 10Adherence to Lipinski's Rule of Five for drug-likeness.
Purity > 95%Ensures observed activity is from the target compound.
Solubility in DMSO ≥ 10 mMFacilitates plate preparation and handling.

II. High-Throughput Screening: Identifying p38 MAPK Inhibitors

The HTS phase involves testing the entire library against the p38 MAPK target. Both biochemical and cell-based assays can be employed, each offering distinct advantages.

A. Biochemical Assay: Direct Measurement of Kinase Inhibition

A biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α MAPK. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that quantifies ATP consumption.

Protocol 2: p38α MAPK Biochemical HTS Assay (ADP-Glo™ Format)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay.[6]

  • Reagent Preparation:

    • Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

    • Prepare a solution of recombinant human p38α kinase in the reaction buffer.

    • Prepare a solution of the substrate, ATF-2, and ATP in the reaction buffer. The final ATP concentration should be at or near the Km for p38α.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM in DMSO) into the wells of a 384-well low-volume assay plate. This results in a final screening concentration of 10 µM. Include positive control (e.g., a known p38 inhibitor like SB203580) and negative control (DMSO vehicle) wells on each plate.

  • Enzyme and Substrate Addition:

    • Add 2.5 µL of the p38α kinase solution to each well.

    • Add 2.5 µL of the ATF-2/ATP substrate mix to initiate the kinase reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

B. Cell-Based Assay: Assessing Pathway Inhibition in a Physiological Context

A cell-based assay measures the inhibition of the p38 MAPK signaling pathway within a cellular environment. This can be achieved by quantifying the phosphorylation of a downstream substrate of p38, such as MAPK-activated protein kinase 2 (MAPKAP-K2) or ATF-2.

Protocol 3: Cell-Based p38 MAPK Phosphorylation Assay (High-Content Imaging)

This protocol is based on the principles of immunofluorescence-based high-content screening.[7]

  • Cell Culture and Plating: Plate a suitable cell line (e.g., HeLa or U-937) in 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the library compounds (final concentration 10 µM) for 1 hour.

  • Pathway Stimulation: Stimulate the p38 MAPK pathway by adding an agonist such as anisomycin or lipopolysaccharide (LPS) for 30 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of a p38 substrate (e.g., phospho-MAPKAP-K2) overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear intensity of the phospho-protein signal, normalized to the cell count.

III. Data Analysis and Hit Identification

Rigorous data analysis is crucial for identifying true hits and minimizing false positives.

A. Quality Control

The quality of the HTS data is assessed on a plate-by-plate basis using the Z'-factor, which is calculated from the signals of the positive and negative controls.

  • Z'-factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are their respective means.

  • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

B. Hit Prioritization

Hits are typically identified as compounds that produce a signal that is a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations). The percentage inhibition is then calculated for these hits.

C. Hit Confirmation and Dose-Response Analysis

Primary hits are re-tested under the same assay conditions to confirm their activity. Confirmed hits are then subjected to dose-response analysis, where the compounds are tested at multiple concentrations to determine their potency (IC₅₀).

Table 2: Example Hit Confirmation and Potency Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed ActivityIC₅₀ (µM)
HBI-00185.2Yes0.5
HBI-00245.7No> 50
HBI-00392.1Yes0.2
HBI-00478.9Yes1.2

IV. Hit Validation and Preliminary SAR

The final stage of the HTS campaign involves validating the confirmed hits through orthogonal assays and initiating a preliminary analysis of the structure-activity relationship.

A. Orthogonal Assays

To eliminate false positives arising from assay artifacts, hits identified in the primary screen should be tested in an orthogonal assay that uses a different detection technology or measures a different endpoint of the signaling pathway. For example, hits from a biochemical assay can be tested in a cell-based assay to confirm their activity in a more physiological context.

B. Preliminary Structure-Activity Relationship (SAR) Analysis

The dose-response data from the confirmed hits can be used to establish an initial SAR. By comparing the structures and potencies of the active compounds, it is possible to identify chemical features that are important for activity. For instance, substitutions on the phenyl rings of the this compound scaffold can be correlated with changes in p38 MAPK inhibitory potency. This preliminary SAR provides a valuable starting point for medicinal chemistry efforts to optimize the hit compounds into lead candidates.

V. Visualizing the Workflow and Signaling Pathway

Diagrams

HTS_Workflow cluster_prep Library & Assay Preparation cluster_screen Screening cluster_validation Hit Validation Lib_Synth Library Synthesis QC Compound QC & Plating Lib_Synth->QC Primary_Screen Primary HTS QC->Primary_Screen Assay_Dev Assay Development Assay_Dev->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirm Hit Confirmation Data_Analysis->Hit_Confirm Dose_Response Dose-Response & IC50 Hit_Confirm->Dose_Response Ortho_Assay Orthogonal Assay Dose_Response->Ortho_Assay SAR Preliminary SAR Ortho_Assay->SAR

Caption: High-throughput screening workflow for identifying p38 MAPK inhibitors.

p38_MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Substrates (e.g., MAPKAP-K2, ATF-2) p38->Downstream HBI_Lib This compound Library HBI_Lib->p38 Response Inflammatory Response (e.g., TNF-α, IL-1β production) Downstream->Response

Caption: The p38 MAPK signaling pathway and the point of inhibition.

VI. Conclusion

The combination of a chemically diverse this compound library with a robust HTS campaign against p38 MAPK offers a powerful strategy for the discovery of novel anti-inflammatory drug candidates. The detailed protocols and workflows presented in this guide provide a comprehensive framework for executing such a campaign, from the initial stages of library preparation to the crucial steps of hit validation and preliminary SAR analysis. By adhering to these principles of scientific integrity and methodological rigor, researchers can significantly enhance their chances of identifying promising lead compounds for further development.

References

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (n.d.). PubMed. [Link]

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. (n.d.). PubMed. [Link]

  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. (n.d.). Bentham Science. [Link]

  • Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. (n.d.). PubMed. [Link]

  • p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. (n.d.). Boster Bio. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). PubMed Central. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI. [Link]

  • Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). (n.d.). PubMed. [Link]

  • p38 MAPK Signaling Review. (n.d.). Assay Genie. [Link]

  • An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. (2018). ResearchGate. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). PubMed. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Asian Journal of Chemistry. [Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). SpringerLink. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Figure 4: Synthesis of 1-benzyl-2, 4, 5-triphenyl-imidazole. (n.d.). ResearchGate. [Link]

  • The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. (2018). ACS Omega. [Link]

  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. (n.d.). PubMed Central. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). Frontiers. [Link]

  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (n.d.). MDPI. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. [Link]

  • (PDF) New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). ResearchGate. [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (n.d.). PubMed Central. [Link]

  • Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. (2025). ResearchGate. [Link]

  • Discovery of 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivatives as novel RIPK1 inhibitors via structure-based virtual screening. (n.d.). PubMed. [Link]

Sources

Application Notes and Protocols for Investigating Cellular Signaling Pathways Using 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for utilizing 1-(4-Hydroxybenzyl)imidazole as a tool to investigate G-Protein Coupled Receptor (GPCR) signaling pathways. While direct literature on the specific signaling effects of this compound is emerging, its structural similarity to a class of imidazole-based compounds known to modulate adrenoceptors and downstream effectors presents a strong rationale for its use as a putative antagonist. These notes offer a hypothesized mechanism of action and provide detailed, field-proven protocols to test this hypothesis and characterize the compound's effects on cellular signaling cascades, including the MAPK/ERK pathway and cAMP-mediated transcription.

Introduction: The Rationale for this compound in Signaling Research

This compound is a small molecule belonging to the imidazole class of compounds[1]. Imidazole derivatives are prevalent in medicinal chemistry due to their diverse biological activities, which include roles as enzyme inhibitors and receptor antagonists[2][3][4][5]. Notably, several imidazole-containing molecules have been identified as potent antagonists of α- and β-adrenoceptors, which are key components of the GPCR family[6][7][8]. These receptors, upon activation by catecholamines, initiate intracellular signaling cascades that regulate a myriad of physiological processes.

Given the structural motifs within this compound, we hypothesize that it may act as an antagonist at an adrenoceptor, thereby inhibiting downstream signaling. This guide will proceed under this testable hypothesis, providing the necessary framework to investigate its potential as a modulator of GPCR-mediated pathways.

Hypothesized Mechanism of Action: Antagonism of Adrenoceptor Signaling

We propose that this compound functions as a competitive antagonist at a Gαs- or Gαi-coupled adrenoceptor. In this model, the compound would bind to the receptor, preventing the binding of the endogenous agonist (e.g., epinephrine or norepinephrine) and thereby inhibiting the activation of adenylyl cyclase. This would lead to a decrease in intracellular cyclic AMP (cAMP) levels, a critical second messenger. The reduction in cAMP would, in turn, attenuate the activity of Protein Kinase A (PKA) and modulate the transcription of cAMP-responsive genes. Furthermore, by blocking GPCR signaling, this compound could indirectly affect other interconnected pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.

Signaling_Pathway cluster_membrane Plasma Membrane Adrenoceptor Adrenoceptor (GPCR) G_Protein Gαs Adrenoceptor->G_Protein Activates MAPK MAPK (ERK1/2) Adrenoceptor->MAPK Modulates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->Adrenoceptor Activates 1_HBI This compound 1_HBI->Adrenoceptor Inhibits G_Protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Regulates MAPK->Gene_Expression Regulates cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_HBI Treat with 1-HBI Seed_Cells->Treat_HBI Stimulate_Agonist Stimulate with Agonist Treat_HBI->Stimulate_Agonist Lyse_Cells Lyse Cells Stimulate_Agonist->Lyse_Cells Add_Reagents Add cAMP Detection Reagents Lyse_Cells->Add_Reagents Measure_Luminescence Measure Luminescence Add_Reagents->Measure_Luminescence Analyze_Data Analyze Data Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for cAMP level quantification.

Western Blot Analysis of MAPK/ERK Pathway Activation

To assess the impact on downstream signaling cascades.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lysate Preparation: Lyse the treated cells from section 3.1 with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.[9]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control like GAPDH.[9]

Quantitative PCR (qPCR) for Target Gene Expression

To evaluate the transcriptional consequences of signaling inhibition.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan qPCR master mix.

  • Primers for target genes (e.g., CREB target genes) and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells (from section 3.1, with longer agonist stimulation, e.g., 2-4 hours) and synthesize cDNA according to the kit manufacturer's protocols.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.[10][11]

  • Thermal Cycling: Perform the qPCR using a standard protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[10][11]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[12][13]

Data Presentation: Expected Outcomes

The following table summarizes the anticipated quantitative data from the described experiments, assuming this compound acts as an effective adrenoceptor antagonist.

AssayTreatment GroupExpected Outcome
cAMP Assay Agonist OnlyHigh cAMP levels
Agonist + 1-HBI (Dose-dependent)Decreased cAMP levels
Western Blot Agonist OnlyIncreased p-ERK/Total ERK ratio
Agonist + 1-HBI (Dose-dependent)Decreased p-ERK/Total ERK ratio
qPCR Agonist OnlyIncreased expression of CREB target genes
Agonist + 1-HBI (Dose-dependent)Decreased expression of CREB target genes

Trustworthiness and Self-Validation

The experimental design incorporates multiple layers of validation:

  • Dose-Response: Testing a range of this compound concentrations will establish the potency of the compound.

  • Multiple Readouts: Correlating the effects on cAMP levels, protein phosphorylation, and gene expression provides a comprehensive view of the signaling cascade.

  • Appropriate Controls: The inclusion of vehicle and agonist-only controls is essential for interpreting the inhibitory effects of the compound.

  • Normalization: Normalizing Western blot data to total protein and loading controls, and qPCR data to a housekeeping gene, ensures data accuracy and reliability.[9][12][13]

By following these protocols, researchers can rigorously test the hypothesis and generate high-quality, reproducible data on the cellular effects of this compound.

References

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Retrieved from [Link]

  • Jones, C. A., & Trail, F. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 835, 345-356. Retrieved from [Link]

  • Pauer, S., & Zigman, J. M. (2018). Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing. Methods in Molecular Biology, 1705, 107-126. Retrieved from [Link]

  • Brattelid, T., & Levy, F. O. (2011). Quantification of GPCR mRNA using real-time RT-PCR. Methods in Molecular Biology, 746, 165-193. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

  • Brattelid, T., & Levy, F. O. (2011). Quantification of GPCR mRNA Using Real-Time RT-PCR. Methods in Molecular Biology, 746, 165-193. Retrieved from [Link]

  • Taha, M., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 27284. Retrieved from [Link]

  • de Oliveira, R. J., et al. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 6, 23. Retrieved from [Link]

  • DeMarinis, R. M., et al. (1985). Beta 1-selective adrenoceptor antagonists: examples of the 2-[4-[3-(substituted amino)-2-hydroxypropoxy]phenyl]imidazole class. 2. Journal of Medicinal Chemistry, 28(11), 1586-1592. Retrieved from [Link]

  • Halls, M. L., & Cooper, D. M. F. (2017). The effects of imidazoles on cAMP accumulation by intact HEK293 cells overexpressing human AC9. British Journal of Pharmacology, 174(13), 2095-2107. Retrieved from [Link]

  • Smoleński, P., et al. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Molecules, 25(8), 1853. Retrieved from [Link]

  • Hauser, A. S., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature Reviews Drug Discovery, 22(5), 387-408. Retrieved from [Link]

  • Doxey, J. C., et al. (1981). Studies on RX 781094: a selective, potent and specific antagonist of alpha 2-adrenoceptors. British Journal of Pharmacology, 74(1), 155-162. Retrieved from [Link]

  • Hong, S. S., et al. (1994). A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. Journal of Medicinal Chemistry, 37(15), 2328-2333. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 21(10), 1297. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Gene-Quantification. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). Retrieved from [Link]

  • Wang, T., et al. (2018). Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug–Target Interactions. Journal of Medicinal Chemistry, 61(17), 7475-7504. Retrieved from [Link]

  • Aznar, N., et al. (2020). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. Proceedings of the National Academy of Sciences, 117(22), 12384-12392. Retrieved from [Link]

  • de Oliveira, R. J., et al. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 6, 23. Retrieved from [Link]

  • Potter, G. A., et al. (2010). Synthesis and biochemical evaluation of a range of (4-substituted phenyl)sulfonate derivatives of 4-hydroxybenzyl imidazole-based compounds as potent inhibitors of 17alpha-hydroxylase/17,20-lyase (P45017alpha) derived from rat testicular microsomes. Bioorganic & Medicinal Chemistry Letters, 20(17), 5345-5348. Retrieved from [Link]

  • Betti, L., et al. (2002). Alpha(1)-adrenoceptor antagonists. 4. Pharmacophore-based design, synthesis, and biological evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives. Journal of Medicinal Chemistry, 45(16), 3466-3477. Retrieved from [Link]

  • Taylor, M., et al. (2021). cAMP-Independent Activation of the Unfolded Protein Response by Cholera Toxin. mBio, 12(1), e03233-20. Retrieved from [Link]

  • Verma, B., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6549. Retrieved from [Link]

  • Vanden Bossche, H., et al. (1983). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 5(Suppl 4), S662-S672. Retrieved from [Link]

  • Schmauss, C., & Krieg, J. C. (2001). Increased cAMP Levels Modulate Transforming Growth Factor-β/Smad-induced Expression of Extracellular Matrix Components and Other Key Fibroblast Effector Functions. Journal of Biological Chemistry, 276(33), 30935-30942. Retrieved from [Link]

  • Sud, I. J., & Feingold, D. S. (1979). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 73(5 Pt 2), 438-441. Retrieved from [Link]

  • Erdogan, S., et al. (2007). The effects of increased cAMP content on inflammation, oxidative stress and PDE4 transcripts during Brucella melitensis infection. Research in Veterinary Science, 83(2), 224-230. Retrieved from [Link]

  • Fun, H. K., et al. (2008). 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-(4-Hydroxybenzyl)imidazole as a Mechanistic Probe for the Dopamine β-Hydroxylase Active Site

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Classical Substrates

In the fields of enzymology and drug development, the exploration of an enzyme's active site is paramount to understanding its biological function and designing potent, selective inhibitors.[1] Dopamine β-hydroxylase (DBH), a copper-containing monooxygenase, is a critical enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of dopamine to norepinephrine.[2][3] As such, it is a key therapeutic target for various cardiovascular and neurological disorders. The study of DBH has traditionally relied on its natural substrate, dopamine, or close analogs. However, the discovery of unconventional substrates provides a unique lens through which to probe the steric and electronic plasticity of its active site.

This guide focuses on 1-(4-hydroxybenzyl)imidazole (4-HOBI), a fascinating molecular probe that has challenged our understanding of DBH's substrate specificity. Notably, 4-HOBI is a potent substrate for DBH despite lacking the terminal amino group characteristic of phenylethylamine-based substrates.[4] This document provides a comprehensive overview of 4-HOBI, its mechanism of action, and detailed protocols for its use as a tool to investigate the active site of DBH, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties & Synthesis Overview

This compound is a stable, solid compound whose structure uniquely combines a phenol group with an imidazole moiety, enabling its interaction with the DBH active site.

PropertyValueSource
IUPAC Name 4-(imidazol-1-ylmethyl)phenolPubChem[5]
Molecular Formula C₁₀H₁₀N₂OPubChem[5]
Molecular Weight 174.20 g/mol PubChem[5]
CAS Number 41833-17-4PubChem[5]
Synonyms 4-HOBI, 4-(1H-imidazol-1-ylmethyl)-phenolPubChem[5]

The synthesis of 4-HOBI can be achieved through various established methods for N-alkylation of imidazoles. A common approach involves the reaction of imidazole with 4-hydroxybenzyl halide or a related derivative in the presence of a base. The general workflow is outlined below.

A Starting Materials: Imidazole & 4-Hydroxybenzyl Halide B Base-mediated N-Alkylation (e.g., in DMF or ACN) A->B Step 1 C Reaction Work-up (Quenching, Extraction) B->C Step 2 D Purification (e.g., Column Chromatography) C->D Step 3 E Characterization (NMR, MS) D->E Step 4

Caption: General workflow for the synthesis of this compound.

Mechanism of Interaction with Dopamine β-Hydroxylase (DBH)

Unlike many imidazole-based compounds that act as inhibitors of metalloenzymes by coordinating with the metal cofactor, 4-HOBI functions as an active substrate for DBH.[4] The enzymatic reaction is dependent on the presence of the cofactors ascorbate and fumarate and results in the formation of 4-hydroxybenzaldehyde as the primary product.[4] This transformation occurs with a 1:1 stoichiometry with oxygen consumption, confirming a classic monooxygenase mechanism.[4]

The catalytic cycle involves the following key steps:

  • Binding: 4-HOBI binds to the active site of DBH. The imidazole nitrogen and the phenyl ring likely play crucial roles in orienting the molecule within the catalytic pocket.

  • Reduction of Copper Centers: The two Cu(II) ions at the active site are reduced to Cu(I) by ascorbate.

  • Oxygen Binding & Activation: Molecular oxygen binds to the reduced copper centers.

  • Hydroxylation: The activated oxygen species hydroxylates the benzylic carbon of 4-HOBI.

  • Product Formation: The resulting gem-diol intermediate is unstable and spontaneously decomposes to form 4-hydroxybenzaldehyde and regenerate the imidazole ring (which is not part of the final product).

  • Enzyme Regeneration: The Cu(I) centers are re-oxidized to Cu(II), completing the catalytic cycle.

cluster_0 DBH Active Site E_CuII DBH-[Cu(II)]₂ (Resting State) E_CuI DBH-[Cu(I)]₂ E_CuII->E_CuI 2 Ascorbate E_Sub DBH-[Cu(I)]₂ + 4-HOBI E_CuI->E_Sub E_O2 DBH-[Cu(II)]₂(O₂²⁻) (Activated O₂) E_O2->E_CuII Product Release: 4-Hydroxy- benzaldehyde lab2 Hydroxylation & Breakdown E_Sub->E_O2 + O₂ lab1 Substrate Binding

Caption: Proposed catalytic cycle of DBH with 4-HOBI as a substrate.

The ability of DBH to process 4-HOBI demonstrates that the active site can accommodate molecules lacking the canonical ethylamine side chain, providing critical insights for the design of novel inhibitors that can exploit this structural flexibility.[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound (4-HOBI)

Causality: This protocol outlines a standard nucleophilic substitution reaction. Imidazole acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)phenol. A non-nucleophilic base is used to deprotonate imidazole, enhancing its nucleophilicity without competing in the reaction.

Materials:

  • Imidazole

  • 4-(chloromethyl)phenol (or 4-hydroxybenzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of imidazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 20 minutes.

  • Addition of Electrophile: Add a solution of 4-(chloromethyl)phenol (1.2 eq) in anhydrous DMF dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat to 50°C if the reaction is slow). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to elute the final product.

  • Verification: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Assay of DBH Activity with 4-HOBI

Causality: This protocol is designed to measure the initial rate of 4-hydroxybenzaldehyde formation from the DBH-catalyzed oxidation of 4-HOBI. Each component is critical: the MES buffer maintains a stable pH, ascorbate is the required reducing agent for the copper center, fumarate acts as an allosteric activator, and catalase prevents enzyme damage from hydrogen peroxide, a potential byproduct.[4] The reaction is terminated by adding a strong acid, which denatures the enzyme and precipitates protein for clear analysis.

Materials:

  • Purified Bovine Adrenal Dopamine β-hydroxylase (DBH)

  • This compound (4-HOBI) stock solution in buffer or DMSO

  • L-Ascorbic acid (Ascorbate)

  • Fumaric acid

  • Catalase (from bovine liver)

  • MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0

  • Perchloric acid (PCA)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • 4-hydroxybenzaldehyde standard for HPLC calibration

Procedure:

A 1. Prepare Reaction Master Mix (MES Buffer, Fumarate, Catalase) B 2. Aliquot Master Mix into Eppendorf Tubes A->B C 3. Add varying concentrations of 4-HOBI substrate B->C D 4. Pre-incubate at 37°C for 5 minutes C->D E 5. Initiate Reaction by adding DBH Enzyme & Ascorbate D->E F 6. Incubate at 37°C (e.g., 20 minutes) E->F G 7. Terminate Reaction with Perchloric Acid F->G H 8. Centrifuge to pellet protein G->H I 9. Analyze Supernatant by HPLC to quantify 4-hydroxybenzaldehyde H->I

Caption: Experimental workflow for the in vitro DBH kinetic assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM MES buffer, pH 6.0.

    • Substrate (4-HOBI): Prepare a 100 mM stock solution of 4-HOBI in DMSO. Further dilute in Assay Buffer to create a range of working concentrations (e.g., 0.1 mM to 20 mM).

    • Cofactors/Additives: Prepare fresh stock solutions of Ascorbic acid (200 mM), Fumaric acid (100 mM), and Catalase (20 mg/mL) in Assay Buffer.

  • Reaction Setup (per 200 µL reaction):

    • In a microcentrifuge tube on ice, add:

      • 140 µL Assay Buffer

      • 20 µL Fumaric acid (final conc. 10 mM)

      • 10 µL Catalase (final conc. 1 mg/mL)

      • 10 µL of 4-HOBI working solution (to achieve desired final concentration)

  • Pre-incubation: Equilibrate the tubes at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding:

    • 10 µL DBH enzyme (at a concentration that ensures linear product formation over time)

    • 10 µL Ascorbic acid (final conc. 10 mM)

  • Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 20 minutes). Ensure this time point falls within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 50 µL of 2 M Perchloric acid. Vortex immediately and place on ice for 10 minutes.

  • Sample Preparation for Analysis: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Data Acquisition: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 50 µL) onto a C18 HPLC column.

  • HPLC Analysis:

    • Monitor the elution of 4-hydroxybenzaldehyde by UV absorbance (typically ~285 nm).

    • Quantify the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of 4-hydroxybenzaldehyde.

  • Data Analysis:

    • Calculate the initial velocity (v) of the reaction at each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.

Representative Data

The interaction of 4-HOBI with DBH is kinetically comparable to other known substrates, highlighting its efficiency as a molecular probe.[4]

ParameterDescriptionReported Value (Example)
Km Michaelis Constant; substrate concentration at half Vmax. Reflects binding affinity.~1-2 mM
Vmax Maximum reaction velocity at saturating substrate concentration.Varies with enzyme prep
Product The compound formed from the enzymatic reaction.4-Hydroxybenzaldehyde[4]

Note: Absolute values for Km and Vmax can vary depending on the specific assay conditions (pH, temperature, enzyme source and purity). The values provided are for illustrative purposes based on published findings.[4]

Conclusion

This compound (4-HOBI) stands out as a valuable and unconventional tool for probing the active site of Dopamine β-hydroxylase. Its ability to act as an efficient substrate, despite lacking the typical primary amine of endogenous substrates, provides a unique opportunity to map the structural and electronic tolerances of the DBH catalytic center.[4] The protocols detailed herein offer a robust framework for synthesizing 4-HOBI and employing it in kinetic assays to elucidate enzyme mechanisms and to serve as a foundational tool in the rational design of novel DBH inhibitors.

References

  • Sirimanne, S. R., Herman, H. H., & May, S. W. (1987). Interaction of dopamine beta-mono-oxygenase with substituted imidazoles and pyrazoles. Catalysis and inhibition. Biochemical Journal, 242(1), 227–233. [Link]

  • PrepChem.com. (n.d.). Synthesis of a) 4-(1-hydroxy-4,4-diphenylbutyl)-1H-imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193822, this compound. Retrieved from [Link]

  • Zhang, L., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. Retrieved from [Link]

  • Fitzpatrick, P. F., & Villafranca, J. J. (1986). The mechanism of inactivation of dopamine beta-hydroxylase by hydrazines. The Journal of biological chemistry, 261(10), 4510–4518. [Link]

  • Alizadeh-Bami, F., et al. (n.d.). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Semantic Scholar. Retrieved from [Link]

  • DeWolf, W. E., Jr, et al. (1986). Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione. Journal of medicinal chemistry, 29(12), 2461–2469. [Link]

  • Wikipedia. (n.d.). Dopamine beta-hydroxylase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Bacchella, C., et al. (2021). A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β. Inorganic chemistry, 60(3), 1642–1653. [Link]

  • Lee, J., et al. (2003). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. Analytical Chemistry, 75(23), 6544–6554. [Link]

  • Johnson, S. (2025). Investigating Enzyme Kinetics and Their Applications in Biotechnology. Biochemistry & Analytical Biochemistry. Retrieved from [Link]

Sources

Experimental setup for measuring 1-(4-Hydroxybenzyl)imidazole binding kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Real-Time Kinetic and Functional Characterization of 1-(4-Hydroxybenzyl)imidazole Binding to Tyrosinase

Abstract

The characterization of inhibitor-target interactions is a cornerstone of modern drug discovery, providing critical insights into a compound's mechanism of action, efficacy, and duration of effect.[1] this compound is an imidazole-containing small molecule with potential inhibitory activity against metalloenzymes due to the coordinating properties of the imidazole ring.[2] This application note provides a comprehensive, field-proven guide for researchers to measure the binding kinetics and functional inhibition of this compound against its putative target, tyrosinase. Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis and is a significant target in cosmetology and for treating hyperpigmentation disorders.[3][4][5] We present a dual-pronged approach that establishes a self-validating experimental system. First, we employ Bio-Layer Interferometry (BLI), a label-free, real-time optical biosensing technology, to directly measure the association (kₐ) and dissociation (kₑ) rate constants.[6][7] Second, we describe a classic enzyme inhibition assay to determine the functional consequences of this binding and calculate the inhibition constant (Kᵢ). This integrated methodology ensures a robust and reliable characterization of the inhibitor's kinetic profile.

Introduction: The Rationale for Kinetic Analysis

In drug development, thermodynamic affinity (Kₗ) has traditionally been the primary metric for lead optimization. However, there is mounting evidence that the kinetics of the drug-target interaction—specifically the association rate (on-rate, kₐ) and the dissociation rate (off-rate, kₑ)—can be more predictive of in vivo efficacy.[1][8] A compound with a slow dissociation rate, for example, will have a long residence time on its target, potentially prolonging its pharmacological effect even when systemic concentrations of the drug decrease.[8]

This compound contains a phenol group, analogous to tyrosinase's natural substrate, L-tyrosine, and an imidazole ring, which can coordinate with the copper ions in the enzyme's active site. This structural arrangement makes it a plausible candidate for a tyrosinase inhibitor. Determining its binding kinetics is therefore essential to understanding its potential as a therapeutic or cosmetic agent.

This guide details the use of Bio-Layer Interferometry (BLI) for direct binding analysis, complemented by a functional tyrosinase inhibition assay for orthogonal validation.

Principle of Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technique that measures biomolecular interactions in real-time.[6] The core of the technology is a disposable fiber-optic biosensor. White light is passed down the fiber and reflected from two surfaces at the sensor tip: an internal reference layer and the outer biocompatible surface where a target molecule (the "ligand," in this case, tyrosinase) is immobilized.[9]

These two reflections generate an interference pattern. When a binding partner (the "analyte," this compound) associates with the immobilized target, the thickness of the biological layer at the sensor tip increases. This change in thickness causes a wavelength shift in the interference pattern, which is measured in nanometers (nm) and plotted against time.[7][9] This "dip and read" format, where the sensor is moved between wells containing different solutions, makes it a robust and high-throughput method.[10]

Protocol 1: BLI for Direct Measurement of Binding Kinetics

This protocol outlines the direct measurement of binding kinetics between mushroom tyrosinase and this compound using an 8-channel BLI system (e.g., Sartorius Octet® RED96e).

  • Instrument: 8-channel BLI system (e.g., Sartorius Octet® RED96e or similar).[11]

  • Biosensors: Amine Reactive 2nd Generation (AR2G) Biosensors.

  • Protein: Mushroom Tyrosinase (EC 1.14.18.1), >95% purity.

  • Analyte: this compound, >98% purity.

  • Immobilization Chemicals: 10 mM Acetate buffer (pH 5.0), 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), 0.1 M NHS (N-hydroxysuccinimide), 1 M Ethanolamine-HCl (pH 8.5).

  • Assay Buffer (Kinetics Buffer): Phosphate Buffered Saline (PBS), pH 6.8, with 0.05% Tween-20 and 1% DMSO (v/v).

  • General Reagents: Anhydrous DMSO, deionized water.

  • Consumables: 96-well black, flat-bottom microplate.

BLI_Workflow cluster_prep Preparation cluster_run BLI Instrument Run cluster_analysis Data Analysis prep_analyte Prepare Analyte Serial Dilution (this compound in 100% DMSO, then dilute in Kinetics Buffer) prep_protein Prepare Protein (Tyrosinase in Acetate Buffer for immobilization) prep_plate Design & Fill 96-Well Plate (Buffers, Reagents, Samples) hydrate 1. Sensor Hydration (≥10 min in Kinetics Buffer) prep_plate->hydrate activate 2. EDC/NHS Activation (Activate sensor surface) hydrate->activate Assay Start load 3. Protein Loading (Immobilize Tyrosinase) activate->load quench 4. Quenching (Deactivate excess reactive groups with Ethanolamine) load->quench baseline 5. Baseline (Equilibrate in Kinetics Buffer) quench->baseline associate 6. Association (Dip into Analyte wells) baseline->associate dissociate 7. Dissociation (Return to Kinetics Buffer wells) associate->dissociate process Reference Subtraction dissociate->process fit Global 1:1 Kinetic Fit process->fit results Determine ka, kd, KD fit->results

Caption: Workflow for BLI kinetic analysis of this compound binding to tyrosinase.

Causality Note: The success of a BLI experiment hinges on high-quality reagents and a stable, active immobilized protein surface. Buffer matching between samples is critical to minimize artifacts from refractive index mismatches.[12][13]

  • Reagent Preparation:

    • Analyte Stock: Prepare a 10 mM stock of this compound in 100% anhydrous DMSO.

    • Analyte Dilutions: Create a 2-fold serial dilution series from the stock in 100% DMSO. Then, perform a 100x dilution of each concentration into Kinetics Buffer. This ensures the final DMSO concentration is a constant 1% across all samples, which is crucial for minimizing solvent effects. A typical concentration range to test for a small molecule inhibitor would be 100 µM down to ~1.5 µM.

    • Protein for Immobilization: Dilute mushroom tyrosinase to 20 µg/mL in 10 mM Acetate buffer, pH 5.0. Lower pH promotes efficient amine coupling by protonating surface carboxyl groups.

  • BLI Instrument and Plate Setup:

    • Turn on the instrument and allow it to warm up for at least 60 minutes.

    • Fill a 96-well plate according to the experimental design. Include wells for sensor hydration, EDC/NHS activation, protein loading, quenching, baseline, multiple analyte concentrations, and buffer-only wells for reference subtraction.

    • Place the AR2G biosensors in the designated tray.

  • Assay Execution (Automated):

    • Sensor Hydration (600s): Hydrate biosensors in Kinetics Buffer.

    • Surface Activation (300s): Activate the biosensor surface by dipping into a freshly prepared solution of 0.2 M EDC and 0.05 M NHS.

    • Protein Immobilization (600s): Move sensors to the wells containing 20 µg/mL tyrosinase. Monitor the loading level in real-time. Aim for a loading level of 1-2 nm to minimize mass transport limitations, a common issue in small molecule kinetics.[14]

    • Quenching (300s): Deactivate any remaining reactive esters by dipping the sensors into 1 M Ethanolamine-HCl, pH 8.5.

    • Baseline (300s): Establish a stable baseline in Kinetics Buffer. A flat, stable baseline is indicative of a well-immobilized, non-denatured protein layer.

    • Association (180-300s): Move the sensors into the wells containing the serial dilutions of this compound. A reference sensor should be moved into a buffer-only well.

    • Dissociation (300-600s): Move all sensors back into wells containing only Kinetics Buffer to monitor the dissociation of the analyte.

  • Reference Subtraction: In the analysis software, subtract the signal from the reference sensor (which was exposed only to buffer) from the signals of the analyte-exposed sensors. This corrects for baseline drift and non-specific interactions.

  • Kinetic Model Fitting: Fit the processed association and dissociation curves globally to a 1:1 Langmuir binding model. This model is typically sufficient for simple small molecule-protein interactions. The software will calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₗ).

Data_Analysis_Flow rawData Raw Sensorgram Data (nm shift vs. time) refSubtract Step 1: Reference Subtraction (Corrects for drift) rawData->refSubtract align Step 2: Y-axis Alignment (Align curves to baseline) refSubtract->align fitting Step 3: Global Kinetic Fit (1:1 Binding Model) align->fitting results Output Parameters: ka (M⁻¹s⁻¹) kd (s⁻¹) KD (M) fitting->results

Caption: Data analysis pipeline for deriving kinetic constants from raw BLI sensorgram data.

The following table presents hypothetical, yet realistic, data for a moderate-affinity inhibitor.

Analyte Concentrationkₐ (1/Ms)kₑ (1/s)Kₗ (µM)
100 µM----
50 µM----
25 µM----
12.5 µM----
6.25 µM----
Global Fit 1.5 x 10⁴ 7.5 x 10⁻² 5.0 >0.98
Protocol 2: Orthogonal Validation via Tyrosinase Inhibition Assay

To validate the direct binding data from BLI and confirm functional inhibition, a spectrophotometric enzyme assay is performed. This assay measures the ability of this compound to inhibit the tyrosinase-catalyzed oxidation of L-DOPA to the colored product, dopachrome.[3][15][16]

Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then spontaneously cyclizes and oxidizes to form dopachrome, a product with a strong absorbance at 475-510 nm.[3][16] The rate of dopachrome formation is directly proportional to enzyme activity. An inhibitor will decrease this rate. By measuring the initial reaction rates at various substrate and inhibitor concentrations, the mechanism of inhibition and the inhibition constant (Kᵢ) can be determined.[17][18]

  • Instrument: UV-Vis microplate reader capable of kinetic measurements.

  • Enzyme: Mushroom Tyrosinase.

  • Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Inhibitor: this compound.

  • Reference Inhibitor: Kojic Acid (a well-characterized competitive inhibitor).[19][20]

  • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

  • Consumables: 96-well clear, flat-bottom microplate.

  • Reagent Preparation:

    • Enzyme Stock: Prepare a 1000 U/mL solution of tyrosinase in Assay Buffer.

    • Substrate Stock: Prepare a 10 mM L-DOPA solution in Assay Buffer. Prepare fresh daily as it can auto-oxidize.

    • Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer + 1% DMSO.

  • Assay Protocol (96-well plate):

    • In a 96-well plate, add the following to designated wells:

      • Enzyme Control (EC): 20 µL Assay Buffer + 160 µL Assay Buffer.

      • Inhibitor Wells (IC): 20 µL of each inhibitor dilution + 160 µL Assay Buffer.

      • Substrate Control (SC - No Enzyme): 20 µL Assay Buffer + 180 µL Assay Buffer.

    • Add 20 µL of Tyrosinase solution (working concentration ~50 U/mL) to the EC and IC wells.

    • Pre-incubate the plate at 25°C for 10 minutes.[16][19]

    • Initiate the reaction by adding 20 µL of L-DOPA solution (final concentration ~1 mM) to all wells.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 475 nm in kinetic mode, taking readings every 60 seconds for 15-20 minutes at 25°C.

  • Calculate Initial Rates (V₀): For each well, determine the initial reaction velocity (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: % Inhibition = [(V₀_EC - V₀_IC) / V₀_EC] * 100

  • Determine Inhibition Mechanism and Kᵢ:

    • To determine the mechanism, repeat the assay using several fixed inhibitor concentrations and a range of L-DOPA concentrations (e.g., 0.25 mM to 4 mM).

    • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[17][21]

      • Competitive Inhibition: Lines will intersect on the Y-axis.

      • Non-competitive Inhibition: Lines will intersect on the X-axis.

      • Mixed Inhibition: Lines will intersect in the upper-left quadrant.

    • The Kᵢ can be calculated from replots of the slopes or intercepts of the Lineweaver-Burk plot versus inhibitor concentration.

Trustworthiness through Orthogonal Validation: The power of this dual-pronged approach lies in its self-validating nature. The Kₗ value obtained from the label-free, direct binding BLI experiment should be in close agreement with the Kᵢ value derived from the functional enzyme assay. A strong correlation between these two values provides high confidence that this compound's measured binding affinity translates directly to functional inhibition of the tyrosinase enzyme.

Conclusion

This application note provides a robust framework for the detailed characterization of this compound's interaction with tyrosinase. By integrating the real-time, label-free kinetic data from Bio-Layer Interferometry with the functional data from a classic enzyme inhibition assay, researchers can obtain a comprehensive and reliable profile of the inhibitor. This dual-methodology not only determines the key kinetic parameters (kₐ, kₑ, Kₗ) and functional potency (Kᵢ) but also builds confidence in the results through orthogonal validation, a critical standard in modern drug discovery and chemical biology.

References
  • Wikipedia. Bio-layer interferometry. [Link]

  • Bio-protocol. Tyrosinase inhibition assay. [Link]

  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]

  • PubMed Central. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. [Link]

  • National Institutes of Health. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]

  • ACS Publications. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Active Concepts. Tyrosinase Inhibition Assay. [Link]

  • Harvard University. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. [Link]

  • BioVision. Tyrosinase Inhibitor Screening Kit (Colorimetric). [Link]

  • ResearchGate. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]

  • ResearchGate. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. [Link]

  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • NCBI Bookshelf. Analyzing Kinetic Binding Data - Assay Guidance Manual. [Link]

  • Excedr. Bio-Layer Interferometry: Principles & Applications. [Link]

  • Harvard University. Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]

  • University of South Florida. Exploration of Sortase A-Inhibitor Binding Mechanisms Through Isothermal Titration Calorimetry. [Link]

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]

  • PubMed Central. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

  • PubMed Central. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. [Link]

  • National Institutes of Health. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. [Link]

  • Brieflands. Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. [Link]

  • Enzymlogic. Binding Kinetics of Drug-Target Interactions. [Link]

  • PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

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Application Notes and Protocols for Utilizing 1-(4-Hydroxybenzyl)imidazole in Co-crystallization Trials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1-(4-Hydroxybenzyl)imidazole in Crystal Engineering

The pursuit of novel solid forms of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development. Co-crystallization has emerged as a powerful technique to modulate the physicochemical properties of APIs, such as solubility, bioavailability, and stability, without altering their intrinsic pharmacological activity[1][2][3]. The selection of a suitable co-former is paramount to the success of co-crystallization endeavors. An ideal co-former should possess functional groups capable of forming robust intermolecular interactions with the API, be pharmaceutically acceptable, and have well-understood physicochemical properties.

This application note presents this compound, also known as 4-(imidazol-1-ylmethyl)phenol, as a versatile and effective co-former for co-crystallization trials. This molecule uniquely combines a phenolic hydroxyl group (a strong hydrogen bond donor) and an imidazole ring (containing a hydrogen bond acceptor in the sp2 hybridized nitrogen) within a single, relatively rigid structure. This dual functionality allows it to form predictable and stable supramolecular synthons with a wide range of APIs.[4][5][6]

This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for co-crystallization screening, and methods for the characterization of the resulting co-crystals. It is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of crystal engineering to enhance the performance of pharmaceutical compounds.

Physicochemical Properties of this compound

A thorough understanding of the co-former's properties is essential for designing successful co-crystallization experiments. The key physicochemical parameters of this compound and its relevant functional groups are summarized below. For properties of the specific isomer this compound, data for the closely related and commercially available isomer, 4-(Imidazol-1-yl)phenol, is used as a reliable proxy where direct experimental data is unavailable.

PropertyValueSourceSignificance in Co-crystallization
IUPAC Name 4-(imidazol-1-ylmethyl)phenol-Unambiguous chemical identification.
Molecular Formula C₁₀H₁₀N₂OPubChemCalculation of molar ratios.
Molecular Weight 174.20 g/mol PubChemEssential for stoichiometric calculations.
Melting Point (°C) 204-206 (for 4-(Imidazol-1-yl)phenol), [7]Important for thermal analysis (DSC) and hot-stage microscopy.
pKa (Phenolic -OH) ~9.36 (Predicted for 4-(Imidazol-1-yl)phenol)[7]Crucial for applying the ΔpKa rule to predict salt vs. co-crystal formation.
pKa (Imidazole, conjugate acid) ~7Used in conjunction with the API's pKa to assess the likelihood of proton transfer.

The ΔpKa Rule: A guiding principle in co-crystal screening is the "ΔpKa rule," which states that the difference between the pKa of the acidic functional group of one component and the pKa of the conjugate acid of the basic functional group of the other component can predict the likelihood of salt formation. A ΔpKa > 3 typically favors salt formation, while a ΔpKa < 0 strongly suggests co-crystal formation. The intermediate range of 0 < ΔpKa < 3 can result in either a salt or a co-crystal. Given the pKa values of its functional groups, this compound can act as a proton donor (via the phenol) or a proton acceptor (via the imidazole). This versatility allows for the targeting of a wide range of APIs.

Co-crystallization Screening with this compound: A Multi-pronged Approach

A successful co-crystal screen often employs multiple techniques to explore a broad experimental landscape. Here, we detail three commonly used and effective methods: Liquid-Assisted Grinding (LAG), Slurry Crystallization, and Solvent Evaporation.

Experimental Workflow Overview

CoCrystal_Workflow cluster_screening Co-crystallization Screening cluster_methods Screening Methods cluster_characterization Characterization cluster_analysis Analysis & Outcome API API Selection Stoichiometry Select Stoichiometric Ratios (e.g., 1:1, 1:2, 2:1) API->Stoichiometry Coformer This compound Coformer->Stoichiometry LAG Liquid-Assisted Grinding (LAG) Stoichiometry->LAG Slurry Slurry Crystallization Stoichiometry->Slurry SolventEvap Solvent Evaporation Stoichiometry->SolventEvap PXRD Powder X-ray Diffraction (PXRD) LAG->PXRD Slurry->PXRD SolventEvap->PXRD PhaseID Phase Identification (New Phase vs. Physical Mixture) PXRD->PhaseID DSC_TGA DSC / TGA Thermal Thermal Properties (Melting Point, Stability) DSC_TGA->Thermal SCXRD Single Crystal XRD (if possible) Structure Structural Analysis (Hydrogen Bonding) SCXRD->Structure Spectroscopy FTIR / Raman Spectroscopy->Structure Outcome Co-crystal Confirmed / Not Formed PhaseID->Outcome Thermal->Outcome Structure->Outcome

Figure 1: A generalized workflow for co-crystal screening and characterization.

Protocol 1: Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that is often highly efficient for screening and producing co-crystals.[1] The addition of a small amount of solvent acts as a catalyst, facilitating molecular mobility and the formation of new crystalline phases.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Grinding solvent (e.g., ethanol, methanol, acetonitrile, water, ethyl acetate)

  • Mortar and pestle (agate or ceramic) or a ball mill

  • Spatula

  • Vials

Procedure:

  • Weigh stoichiometric amounts of the API and this compound (e.g., 1:1, 1:2, 2:1 molar ratios) to a total mass of 50-100 mg.

  • Transfer the physical mixture to the mortar or ball mill vial.

  • Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of solid). The mixture should appear as a thick paste, not a slurry.

  • Grind the mixture manually with the pestle for 15-30 minutes, ensuring thorough mixing. If using a ball mill, grind at a suitable frequency (e.g., 20-30 Hz) for the same duration.

  • Scrape the resulting solid from the grinding vessel and transfer it to a labeled vial.

  • Allow the solid to air-dry or place it in a desiccator to remove residual solvent.

  • Analyze the resulting powder by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.

Protocol 2: Slurry Crystallization

Slurry crystallization is a solution-mediated transformation method where a suspension of the API and co-former is stirred in a solvent in which they have low to moderate solubility.[8] This technique is particularly useful for identifying the most thermodynamically stable co-crystal form.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • A selection of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water)

  • Small vials with magnetic stir bars

  • Magnetic stir plate

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

Procedure:

  • Add a stoichiometric mixture of the API and this compound (e.g., 50-100 mg total) to a vial containing a magnetic stir bar.

  • Add a small volume of the chosen solvent (e.g., 1-2 mL) to create a suspension (slurry). Both components should not fully dissolve.

  • Seal the vial and stir the slurry at room temperature for 24-72 hours. To accelerate the process, temperature cycling (e.g., heating to 40-50°C for a few hours followed by cooling to room temperature) can be employed.

  • After the designated time, filter the solid from the slurry.

  • Wash the solid with a small amount of the same solvent to remove any dissolved, unreacted components.

  • Dry the solid and analyze by PXRD.

Protocol 3: Solvent Evaporation

This is a classical crystallization method that can yield high-quality single crystals suitable for X-ray diffraction if successful.[8][9]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • A selection of volatile solvents (e.g., methanol, ethanol, acetone, acetonitrile)

  • Small, clean vials or a crystallization dish

  • Heating plate (optional)

Procedure:

  • Dissolve stoichiometric amounts of the API and this compound in a minimal amount of a common solvent, with gentle heating if necessary to achieve full dissolution.

  • Loosely cover the vial or dish to allow for slow solvent evaporation at room temperature.

  • Monitor the solution for crystal formation over several hours to days.

  • Once crystals have formed, decant the remaining solvent and dry the crystals.

  • Analyze the bulk solid by PXRD and, if suitable single crystals are obtained, by Single Crystal X-ray Diffraction (SCXRD).

Characterization of Potential Co-crystals

Confirmation of co-crystal formation requires a suite of analytical techniques to distinguish a new single-phase material from a simple physical mixture of the starting components.

Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying new crystalline phases.[8] A successful co-crystal will exhibit a unique diffraction pattern that is different from the patterns of the individual components and their physical mixture.

Expected Outcome: The PXRD pattern of a co-crystal will show new peaks at different 2θ angles compared to the API and this compound. The absence of peaks corresponding to the starting materials indicates a complete reaction.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and other thermal events of the new solid phase. A co-crystal will typically have a single, sharp melting endotherm that is different from the melting points of the API and co-former.[6] TGA provides information about the thermal stability and solvent/water content of the material.

Expected Outcome: A DSC thermogram of a co-crystal will show a melting point that is distinct from the melting points of the individual components. Often, the melting point of the co-crystal is between those of the API and co-former. The TGA curve can confirm the absence of solvate formation if no significant weight loss is observed before the melting or decomposition temperature.

Single Crystal X-ray Diffraction (SCXRD)

When suitable single crystals can be grown, SCXRD provides unambiguous proof of co-crystal formation and reveals the precise three-dimensional arrangement of the molecules in the crystal lattice.[10] This allows for the detailed analysis of hydrogen bonding and other intermolecular interactions.

Expected Outcome: The solved crystal structure will show both the API and this compound molecules packed in a specific stoichiometric ratio within the same crystal lattice, connected by non-covalent interactions. This is the definitive method for confirming co-crystal formation.

Spectroscopic Techniques (FTIR and Raman)

Infrared and Raman spectroscopy can provide evidence of hydrogen bond formation. Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., O-H, N-H, C=O) are indicative of new intermolecular interactions.

Expected Outcome: In the FTIR or Raman spectrum of a co-crystal, shifts in the stretching frequencies of the phenolic O-H group of this compound and hydrogen bond accepting groups on the API would be observed, confirming the formation of the desired supramolecular synthon.

Illustrative Hydrogen Bonding

The efficacy of this compound as a co-former is rooted in its ability to form robust and predictable hydrogen bonds. The diagram below illustrates the primary supramolecular synthon expected when co-crystallizing with an API containing a hydrogen bond acceptor, such as a pyridine or carboxylate group.

Hydrogen_Bonding cluster_coformer This compound cluster_api API Coformer Phenolic -OH (H-bond Donor) API H-bond Acceptor (e.g., N in Pyridine, O in Carbonyl) Coformer->API O-H···N or O-H···O Hydrogen Bond

Figure 2: Common supramolecular synthon formed by this compound.

Conclusion

This compound is a highly promising co-former for pharmaceutical co-crystallization due to its dual hydrogen bonding capabilities, allowing for the formation of stable co-crystals with a diverse range of APIs. The systematic application of the screening protocols outlined in this note, coupled with thorough characterization, provides a robust framework for the discovery and development of novel solid forms of pharmaceutical compounds with improved physicochemical properties. The principles and methodologies described herein are intended to empower researchers to rationally design and execute co-crystallization trials, ultimately contributing to the advancement of drug formulation and delivery.

References

  • Bolla, G., & Nangia, A. (2016). Pharmaceutical cocrystals: a review of preparations, physicochemical properties and applications. CrystEngComm, 18(17), 2933-2957. Available from: [Link]

  • Bucar, D. K., et al. (2013). Harnessing hydrogen bonding: advancements and applications in pharmaceutical co-crystallization. Angewandte Chemie International Edition, 52(30), 7776-7795. Available from: [Link]

  • Aakeröy, C. B., et al. (2022). Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon. Crystal Growth & Design, 22(7), 4582-4591. Available from: [Link]

  • Stolar, T., et al. (2022). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design, 22(10), 5919-5930. Available from: [Link]

  • Kumar, S., & Nanda, A. (2017). A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. Journal of Applied Pharmaceutical Science, 7(10), 220-231. Available from: [Link]

  • Karimi-Jafari, M., et al. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 107(8), 2035-2049. Available from: [Link]

  • Aitipamula, S., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(6), 3428-3437. Available from: [Link]

  • Potrzebowski, M. J., et al. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Pharmaceutics, 12(4), 359. Available from: [Link]

  • Desiraju, G. R. (2007). The Role of Hydrogen Bonding in Co-crystals. In Crystal Engineering: A Textbook (pp. 87-114). World Scientific. Available from: [Link]

  • Bethel, B. J., et al. (2018). Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1646-1650. Available from: [Link]

  • Thakuria, R., et al. (2019). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Pharmaceutics, 11(11), 592. Available from: [Link]

  • Almarsson, Ö., & Zaworotko, M. J. (2004). Crystal engineering of the composition of pharmaceutical phases. Do pharmaceutical co-crystals represent a new path to improved medicines?. Chemical Communications, (17), 1889-1896. Available from: [Link]

  • U.S. Patent No. 7,927,613 B2. (2011). Pharmaceutical co-crystals and processes for preparing the same.
  • Blagus, A., et al. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. Journal of Molecular Structure, 1204, 127532. Available from: [Link]

  • Tanski, J. M., et al. (2017). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1013-1018. Available from: [Link]

  • Yadav, A. V., & Shete, A. S. (2019). A Tool on Pharmaceutical Cocrystal to Enhance the Drug Properties Those Comes Under BCS Class-II. Scholars Academic Journal of Pharmacy, 8(11), 470-481. Available from: [Link]

  • Lu, J., et al. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Pharmaceutical Analysis, 11(3), 268-281. Available from: [Link]

  • KAYA, İ., & DEMİR, H. Ö. (2010). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. E-Journal of New World Sciences Academy, 5(4), 1129-1142. Available from: [Link]

  • Yu, T. T., et al. (2015). Crystal structure of 3-[4-(1H-imidazol-1-yl)phen-yl]-2-(4-nitro-phen-yl)prop-2-ene-nitrile. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 9), o635. Available from: [Link]

  • Pharmaffiliates. (n.d.). 4-(Imidazol-1-yl)phenol. Retrieved from [Link]

  • Tan, Y. Q., et al. (2023). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 9), 478-487. Available from: [Link]

  • Öztürk, S., et al. (2017). 2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(2-methylphenyl)diazenyl]phenol. IUCrData, 2(3), x170311. Available from: [Link]

  • Vemuri, V. D., & Lankalapalli, S. (2019). Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview. Indian Journal of Pharmaceutical Education and Research, 53(4s), s522-s534. Available from: [Link]

  • Shraddha, K. N., et al. (2020). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. IUCrData, 5(1), x200009. Available from: [Link]

Sources

Protocol for Assessing the Effects of 1-(4-Hydroxybenzyl)imidazole on Gene Expression

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The compound 1-(4-Hydroxybenzyl)imidazole is an imidazole derivative with a chemical structure that suggests potential biological activity. According to its PubChem entry, it is described as an active substrate for dopamine beta-hydroxylase, indicating its potential to interact with biological systems.[5] However, its specific effects on cellular processes and gene expression remain largely uncharacterized. This document provides a comprehensive set of protocols for researchers to systematically investigate the impact of this compound on gene expression in a scientifically rigorous manner.

Scientific Background and Rationale

The imidazole core is a key structural motif in many biologically active molecules.[1][3] Benzimidazole derivatives, which are structurally related to this compound, have been shown to exert anti-inflammatory effects by modulating the expression of key pro-inflammatory cytokines such as IL-6, NF-κB, and TNF-α.[6] Furthermore, certain benzimidazole compounds have demonstrated the ability to induce apoptosis in cancer cell lines by altering the expression of genes involved in programmed cell death, including BAX, BCL-2, and caspases.[7][8] Some imidazole derivatives have also been identified as inhibitors of key signaling proteins like Receptor-Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in inflammation and cell death pathways.[9]

Given the established bioactivity of related imidazole and benzimidazole compounds, it is hypothesized that this compound may also modulate gene expression pathways associated with inflammation, apoptosis, or other cellular processes. The following protocols are designed as an exploratory framework to identify and quantify these potential effects.

Experimental Design

A robust experimental design is paramount for obtaining reliable and reproducible data. The following outlines a suggested approach for investigating the effects of this compound on gene expression.

Cell Line Selection

The choice of cell line should be guided by the hypothesized biological activity of the compound. Based on the known effects of related compounds, the following are suggested starting points:

  • For investigating anti-inflammatory effects: A human lung adenocarcinoma cell line like A549 , which can be stimulated with interleukin-1β (IL-1β) to induce an inflammatory response.[6]

  • For investigating anticancer effects: A human liver cancer cell line such as HepG2 , or other relevant cancer cell lines like breast (MCF-7) or colon (DLD-1) cancer cells, which have been used to study the effects of benzimidazole derivatives on apoptosis.[7][8]

Treatment Conditions
  • Dose-Response: To determine the optimal concentration of this compound, a dose-response experiment should be performed. A typical starting range could be from 0.1 µM to 100 µM.

  • Time-Course: To understand the dynamics of gene expression changes, a time-course experiment is recommended. Cells could be treated for various durations, such as 6, 12, 24, and 48 hours.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Untreated Control: Cells cultured in media alone.

    • Positive Control (Optional): A known modulator of the pathway of interest (e.g., dexamethasone for anti-inflammatory studies).[6]

Experimental Workflow Overview

The overall workflow for assessing the effects of this compound on gene expression is depicted below.

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h RNA Isolation RNA Isolation Compound Treatment->RNA Isolation RNA QC RNA QC RNA Isolation->RNA QC Purity & Integrity cDNA Synthesis cDNA Synthesis RNA QC->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Targeted Analysis RNA-Seq RNA-Seq cDNA Synthesis->RNA-Seq Transcriptome-wide Relative Quantification Relative Quantification qPCR->Relative Quantification Differential Expression Differential Expression RNA-Seq->Differential Expression

Caption: Overall experimental workflow for assessing gene expression changes.

Detailed Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate the chosen cells in appropriate culture vessels at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Cell Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA isolation.

Protocol 2: RNA Isolation and Quality Control
  • RNA Isolation: Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol reagent) and isolate total RNA following the manufacturer's protocol of the chosen RNA isolation kit.

  • RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • RNA Quality Assessment: Assess the purity of the RNA by measuring the A260/A280 and A260/A230 ratios. The integrity of the RNA should be checked using an Agilent Bioanalyzer or a similar instrument to determine the RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for downstream applications like RNA-Seq.

Protocol 3: Gene Expression Analysis by quantitative Real-Time PCR (qPCR)

qPCR is a suitable method for analyzing the expression of a targeted set of genes.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design: Design or obtain validated primers for the target genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis: Analyze the amplification data to obtain the quantification cycle (Cq) values. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of the target gene to the geometric mean of the housekeeping genes.

Protocol 4: Whole-Transcriptome Analysis by RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.

  • Library Preparation:

    • Start with high-quality total RNA (RIN ≥ 8).

    • Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

    • Fragment the enriched RNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Library Quality Control: Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Pipeline:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treated and control groups.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the qPCR and RNA-Seq experiments should be summarized in clear and concise tables.

Table 1: Relative Gene Expression by qPCR

GeneTreatment GroupFold Change (vs. Vehicle)p-value
Gene X1 µM2.50.03
10 µM5.8<0.01
Gene Y1 µM-1.80.04
10 µM-3.2<0.01

Table 2: Top Differentially Expressed Genes from RNA-Seq

Gene IDGene Namelog2(Fold Change)p-valueAdjusted p-value
ENSG...Gene A3.11.2e-82.5e-7
ENSG...Gene B-2.55.6e-78.9e-6
ENSG...Gene C2.12.3e-63.1e-5
Visualization of a Hypothetical Signaling Pathway

Based on the known activities of related compounds, this compound might influence inflammatory signaling pathways. The following diagram illustrates a hypothetical mechanism of action.

Hypothetical Signaling Pathway cluster_stimulus External Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK IKK IL-1R->IKK IκB IκB IKK->IκB inhibits IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters NF-κB_nuc NF-κB (active) NF-κB->NF-κB_nuc translocation Compound This compound Compound->IKK potential inhibition Gene Expression Pro-inflammatory Gene Expression (IL-6, TNF-α, COX-2) NF-κB_nuc->Gene Expression induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on gene expression. By employing a systematic approach that includes dose-response and time-course studies, along with both targeted and transcriptome-wide analysis, researchers can gain valuable insights into the biological activities of this compound. The findings from these studies will contribute to a better understanding of the pharmacological potential of this compound and may guide future drug development efforts.

References

  • Investigation of New Benzimidazole Derivative Compounds' Effects on A549 Cell Line. (URL: [Link])

  • This compound | C10H10N2O | CID 193822 - PubChem. (URL: [Link])

  • Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (URL: [Link])

  • Impact of a Benzimidazole Salt on Gene Expression, Cytotoxicity, and Apoptotic Processes in HepG2 Cell Line - Uşak Üniversitesi. (URL: [Link])

  • Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes | Request PDF - ResearchGate. (URL: [Link])

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES (PDF). (URL: [Link])

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. (URL: [Link])

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. (URL: [Link])

  • Synthesis and Pharmacological Profile of Benzimidazoles - ScienceOpen. (URL: [Link])

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (URL: [Link])

  • A review: Imidazole synthesis and its biological activities. (URL: [Link])

  • Imidazole: Having Versatile Biological Activities - SciSpace. (URL: [Link])

  • Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC. (URL: [Link])

  • Details of the Drug | DrugMAP. (URL: [Link])

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. (URL: [Link])

  • 1-(3,4-Dihydroxy-benzyl)-1,3-dihydro-imidazole-2-thione - PubChem. (URL: [Link])

  • Discovery of 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivatives as novel RIPK1 inhibitors via structure-based virtual screening - PubMed. (URL: [Link])

  • The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - Frontiers. (URL: [Link])

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PMC. (URL: [Link])

  • Chemical profiles and pharmacological insights of Anisomeles indica Kuntze: An experimental chemico-biological interaction (PDF). (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxybenzyl)imidazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important synthetic intermediate. We will explore common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Addressing Low Yield

This section is structured to help you diagnose and resolve specific experimental issues in a logical, step-by-step manner.

Q1: My reaction shows little to no conversion of starting materials. What are the primary factors to investigate?

Low or no conversion is often linked to issues with reagents or reaction conditions. The synthesis of this compound is typically an N-alkylation, a type of nucleophilic substitution reaction. The nucleophilicity of the imidazole, the reactivity of the benzyl halide, and the reaction environment are paramount.

Causality Checklist:

  • Base Inefficiency : Imidazole is not sufficiently nucleophilic to react efficiently without being deprotonated first. The pKa of the N-H proton is approximately 14.5, so a base strong enough to deprotonate it is required to form the highly nucleophilic imidazolide anion.[1]

    • Troubleshooting Step : Ensure your base is appropriate and active. For instance, if using sodium hydride (NaH), ensure it is fresh (not quenched by atmospheric moisture). If using a carbonate base like K₂CO₃ or Cs₂CO₃, ensure the reaction is heated sufficiently, as these are weaker bases.

  • Solvent Choice : The solvent must be able to dissolve the reagents and facilitate the Sₙ2 reaction mechanism.

    • Troubleshooting Step : Use a polar aprotic solvent such as DMF, DMSO, or Acetonitrile. These solvents solvate the cation of the base (e.g., Na⁺ or K⁺) but do not strongly solvate the imidazolide anion, leaving it highly reactive. Avoid protic solvents like ethanol or water in the initial alkylation step, as they can protonate the imidazolide anion and interfere with the reaction.

  • Temperature : Alkylation reactions require sufficient activation energy.

    • Troubleshooting Step : If you are running the reaction at room temperature with a weak base like K₂CO₃, it is unlikely to proceed at an appreciable rate. Gently heating the reaction mixture (e.g., to 60-80 °C) is often necessary. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Reagent Quality : The purity of your starting materials, imidazole and 4-hydroxybenzyl halide (e.g., chloride or bromide), is critical.

    • Troubleshooting Step : Verify the purity of your starting materials. 4-hydroxybenzyl halides can be unstable and may degrade over time. Purity can be checked by NMR or melting point. Imidazole is hygroscopic and should be stored in a desiccator.

Q2: My reaction is messy, producing multiple spots on TLC, and the final yield is low. What side reactions should I consider?

The formation of multiple products is a classic sign of poor selectivity. In this specific synthesis, two major side reactions are often the culprits.

  • O-Alkylation of the Phenol : The hydroxyl group on the 4-hydroxybenzyl halide is also nucleophilic, especially in the presence of a base. It can react with another molecule of the benzyl halide, leading to polymerization or ether formation.

  • N,N'-Dialkylation of Imidazole : While less common with bulky benzyl groups, it's possible for the product, this compound, to be deprotonated and react with another equivalent of the benzyl halide, leading to a dialkylated imidazolium salt.[2] This is especially problematic if an excessively strong base or a large excess of the alkylating agent is used.

Troubleshooting Workflow for Side Reactions

start Low Yield & Multiple Products check_o_alkylation Check for O-Alkylation (Polymerization/Ether) start->check_o_alkylation check_n_dialkylation Check for N,N'-Dialkylation (Imidazolium Salt) start->check_n_dialkylation protect_oh Solution: Protect the Hydroxyl Group (e.g., with TBDMS or MOM) check_o_alkylation->protect_oh  O-Alkylation  Confirmed milder_conditions Solution: Use Milder Base (K2CO3) & Lower Temperature check_o_alkylation->milder_conditions  Minor Issue control_stoichiometry Solution: Use 1:1 Stoichiometry or slight excess of imidazole check_n_dialkylation->control_stoichiometry  Dialkylation  Confirmed check_n_dialkylation->milder_conditions  Minor Issue

Caption: Troubleshooting workflow for side reactions.

The most robust solution to prevent both O-alkylation and potential polymerization is to use a protecting group strategy. Protect the phenolic hydroxyl group of a precursor like 4-hydroxybenzaldehyde, convert it to the benzyl halide, perform the N-alkylation, and then deprotect.

Q3: I've successfully formed the product, but I'm losing most of it during purification. What is the best way to isolate this compound?

The product is a polar molecule containing both a basic imidazole ring and a weakly acidic phenol. This amphoteric nature can complicate purification.

Purification Strategy:

  • Work-up : After the reaction is complete, quench it carefully (e.g., with water if NaH was used). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform a brine wash to remove residual DMF or DMSO.

  • Column Chromatography : This is often the most effective method.

    • Stationary Phase : Silica gel is standard.

    • Mobile Phase : Due to the product's polarity, a gradient elution is recommended. Start with a less polar system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol. A common system is Dichloromethane with a 0-10% Methanol gradient. Adding a small amount of triethylamine (~0.5%) to the eluent can prevent the product from streaking on the silica column by neutralizing acidic sites.

  • Recrystallization : If the crude product is reasonably pure, recrystallization can be an excellent final step.

    • Solvent System : Try polar solvents like ethanol/water, isopropanol, or ethyl acetate/hexanes.[3][4] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

Purification MethodProsConsBest For
Column Chromatography High resolution, separates close-running spots.Can be time-consuming and uses large solvent volumes.Complex crude mixtures with multiple side products.
Recrystallization Yields highly pure crystalline material, scalable.Requires the crude product to be >90% pure; some product loss in the mother liquor.Final purification step after chromatography or for relatively clean crude products.
Acid-Base Extraction Good for removing non-basic or non-acidic impurities.Product may have some solubility in both aqueous and organic layers, leading to loss.Initial cleanup to remove gross, non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the N-alkylation of imidazole?

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. First, a base removes the acidic proton from the N-1 position of the imidazole ring to form a resonance-stabilized imidazolide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of the 4-hydroxybenzyl halide, displacing the halide and forming the new C-N bond.

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Imidazole Imidazole Imidazolide Anion Imidazolide Anion Imidazole->Imidazolide Anion  Base (e.g., NaH) Imidazolide Anion4-Hydroxybenzyl Halide Imidazolide Anion4-Hydroxybenzyl Halide Product + Halide Ion Product + Halide Ion Imidazolide Anion4-Hydroxybenzyl Halide->Product + Halide Ion

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Hydroxybenzyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 1-(4-hydroxybenzyl)imidazole derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development. However, their synthesis, particularly via N-alkylation, presents several challenges, including low yields, side reactions, and purification difficulties, often stemming from the dual reactivity of the imidazole ring and the phenolic hydroxyl group.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a question-and-answer format to directly address and troubleshoot specific experimental issues.

Core Synthesis Strategy
Q1: What are the primary synthetic routes to this compound derivatives, and what is the general workflow?

The most common and direct approach is the N-alkylation of an imidazole with a 4-hydroxybenzyl halide (e.g., chloride or bromide). This reaction is a nucleophilic substitution where the deprotonated imidazole acts as the nucleophile. The general workflow involves deprotonation of the imidazole with a suitable base, followed by the addition of the alkylating agent in an appropriate solvent.

Alternative strategies, such as the Mitsunobu reaction, can also be employed, offering different advantages, particularly for substrates sensitive to basic conditions.[1][2][3]

Below is a diagram outlining the general experimental workflow for direct N-alkylation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Imidazole & Anhydrous Solvent B Add Base A->B Under Inert Atmosphere (N2 or Ar) C Deprotonation (Formation of Imidazolide Anion) B->C Stir at 0°C to RT D Add 4-Hydroxybenzyl Halide (Alkylating Agent) C->D Controlled Addition E Monitor Reaction (TLC, LC-MS) D->E Stir at RT to Reflux F Quench Reaction E->F G Purification (Extraction, Chromatography, or Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H

Caption: General workflow for direct N-alkylation of imidazole.

Troubleshooting and Optimization
Q2: My reaction yield is consistently low or the reaction isn't going to completion. What are the potential causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors. The primary culprits are often incomplete deprotonation of the imidazole, suboptimal solvent choice, or low reactivity of the alkylating agent.[4]

Causality and Troubleshooting Steps:

  • Incomplete Deprotonation: The imidazole nitrogen must be sufficiently nucleophilic to attack the benzyl halide. This requires effective deprotonation by a base. If the base is too weak (pKa of its conjugate acid is lower than or close to that of imidazole, ~14.5), the equilibrium will not favor the reactive imidazolide anion.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the imidazole. However, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and safer to handle, with Cs₂CO₃ frequently reported to be highly effective.[4]

  • Solvent Choice: The solvent plays a critical role in solvating the reagents and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMF, DMSO, or Acetonitrile (MeCN) are generally preferred. They effectively dissolve the imidazole salt and promote SN2 reactions. Avoid protic solvents (e.g., ethanol, water) during the deprotonation and alkylation steps, as they can protonate the imidazolide anion, quenching its reactivity.

  • Reactivity of Alkylating Agent: The nature of the leaving group on the benzyl halide is important.

    • Solution: 4-Hydroxybenzyl bromide is more reactive than the chloride analog. If using the chloride, consider increasing the reaction temperature or adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to facilitate a Finkelstein reaction, in situ generating the more reactive benzyl iodide.

Table 1: Comparison of Common Bases and Solvents for N-Alkylation

BaseSolvent(s)TemperatureKey Considerations
NaH (Sodium Hydride)THF, DMF0 °C to RTStrong, irreversible base. Requires strictly anhydrous conditions and inert atmosphere.
K₂CO₃ (Potassium Carbonate)DMF, MeCNRT to 80 °CMild, inexpensive, and commonly used. Reaction may require heating to go to completion.
Cs₂CO₃ (Cesium Carbonate)DMF, MeCNRT to 60 °CHighly effective due to the high solubility of its salts. Often gives higher yields than K₂CO₃.[4]
KOH (Potassium Hydroxide)DMSO, TolueneRT to 100 °CStrong base, often used in phase-transfer catalysis conditions.
Q3: I'm observing significant side products. What are they and how can I minimize them?

The presence of a phenolic hydroxyl group introduces competitive reaction pathways. The most common side reactions are O-alkylation and N,N'-dialkylation (quaternization).

  • O-Alkylation: The phenoxide anion, formed by deprotonation of the hydroxyl group, can also act as a nucleophile and react with the benzyl halide, leading to ether formation. This is particularly problematic if more than one equivalent of base is used.

  • N,N'-Dialkylation (Quaternization): The already alkylated product, this compound, can be further alkylated at the second nitrogen atom to form a quaternary imidazolium salt, especially if excess alkylating agent is used or at high temperatures.

G StartNode Reaction Mixture: Imidazole + Base + 4-Hydroxybenzyl Halide DesiredNode Desired Product: This compound StartNode->DesiredNode Controlled Stoichiometry Decision1 Excess Base? StartNode->Decision1 Decision2 Excess Alkylating Agent? StartNode->Decision2 SideProduct1 Side Product: O-Alkylation SideProduct2 Side Product: N,N'-Dialkylation (Quaternization) Decision1->SideProduct1 Yes Solution1 Solution: Use 1.0-1.1 eq. Base Decision1->Solution1 Solution3 Solution: Protect Phenolic -OH Decision1->Solution3 Decision2->SideProduct2 Yes Solution2 Solution: Use 1.0-1.1 eq. Alkylating Agent Decision2->Solution2

Caption: Troubleshooting decision tree for common side reactions.

Minimization Strategies:

  • Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of the limiting reagent. If imidazole is limiting, use a slight excess of the benzyl halide, and vice-versa. Precise control minimizes the chance of secondary reactions.

  • Protecting Groups: The most robust solution to prevent O-alkylation is to protect the phenolic hydroxyl group before the N-alkylation step. See Q4 for details.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor the formation of side products.

Q4: The phenolic -OH group is clearly interfering. Should I use a protecting group, and if so, which one?

Yes, using a protecting group for the phenol is a highly recommended strategy for achieving clean, high-yielding reactions. Protecting the hydroxyl group eliminates O-alkylation and simplifies purification.[5]

Causality and Protocol:

The phenol's acidity allows it to be deprotonated by the bases used for imidazole N-alkylation. By converting the -OH group into a non-acidic, non-nucleophilic ether or silyl ether, this competing pathway is blocked. The ideal protecting group should be easy to install, stable to the N-alkylation conditions, and easy to remove selectively without affecting the rest of the molecule.[6]

Table 2: Common Protecting Groups for Phenols

Protecting GroupReagent for ProtectionConditions for DeprotectionAdvantages/Disadvantages
Methyl (Me) Dimethyl sulfate, MeIHBr, BBr₃Very stable; harsh removal conditions.
Benzyl (Bn) Benzyl bromide (BnBr)H₂, Pd/C (Hydrogenolysis)Stable to many reagents; easily removed.
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, ImidazoleTBAF, HF, Acetic AcidMild installation/removal; sensitive to acid.[7][8]
Triisopropylsilyl (TIPS) TIPS-Cl, ImidazoleTBAF, HFMore sterically hindered and stable than TBDMS.[7][9]

Experimental Protocol: TBDMS Protection of 4-Hydroxybenzyl Alcohol

This protocol describes the protection of the commercially available starting material, 4-hydroxybenzyl alcohol, before its conversion to a halide.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzyl alcohol (1.0 eq.), imidazole (2.5 eq.), and anhydrous DMF.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Protection: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude silyl ether by flash column chromatography.

  • Next Steps: The protected alcohol can then be converted to the corresponding benzyl halide (e.g., using PBr₃ or SOCl₂) for the subsequent N-alkylation reaction.

Q5: What alternative methods can I try if standard N-alkylation fails?

When standard conditions are suboptimal, Phase-Transfer Catalysis (PTC) or the Mitsunobu reaction offer powerful alternatives.

1. Phase-Transfer Catalysis (PTC): This method is excellent for reactions between reagents in two immiscible phases (e.g., a solid base and an organic solution). A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., TBAB - tetrabutylammonium bromide), transports the imidazolide anion from the solid or aqueous phase into the organic phase to react with the alkylating agent.[10][11]

  • Advantages: PTC often requires milder conditions, avoids the need for strictly anhydrous solvents, can increase reaction rates, and simplifies workup.[12][13][14]

G cluster_organic Organic Phase (e.g., Toluene) cluster_solid Solid Phase R_X R-X (4-Hydroxybenzyl Halide) Product Product (N-Alkylated Imidazole) R_X->Product Q_X [Q⁺X⁻] Product->Q_X Q_Im [Q⁺Im⁻] (Lipophilic Ion Pair) Q_Im:e->Product:w SN2 Attack M_Im M⁺Im⁻ (Imidazole Salt) Q_X:s->M_Im:n Catalyst Regeneration Im_H Im-H (Imidazole) Im_H:e->M_Im:w Deprotonation Base M⁺OH⁻ (Solid Base, e.g., KOH) Base->Im_H M_Im:n->Q_Im:s Ion Exchange

Caption: Mechanism of Solid-Liquid Phase-Transfer Catalysis.

2. Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with an acidic N-H pronucleophile (like imidazole) using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD (diethyl azodicarboxylate) or DIAD.[15] It proceeds with a clean inversion of stereochemistry at the alcohol carbon.[1][3]

  • Advantages: Occurs under mild, neutral conditions, making it suitable for sensitive substrates with functional groups that are incompatible with strong bases.

  • Considerations: The reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification. The order of reagent addition is critical for success.[16]

Purification FAQ
Q6: How can I effectively purify my final product? It seems to be difficult to separate from the starting materials and byproducts.

Purification of imidazole derivatives can be challenging due to their polar and basic nature. A combination of techniques is often required.

  • Acid-Base Extraction: This is a highly effective first-pass purification method to separate the basic imidazole product from non-basic impurities.

  • Column Chromatography: This is the most common method for achieving high purity.

    • Tailing Issue: Imidazoles often streak or "tail" on silica gel columns due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.

    • Solution: To prevent tailing, add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.[17]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[18]

Experimental Protocol: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Neutralization: Combine the acidic aqueous extracts. Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution becomes basic (check with pH paper).

  • Back-Extraction: The neutralized imidazole product can now be extracted back into an organic solvent (e.g., 3x portions of DCM).

  • Final Steps: Combine the organic extracts from the back-extraction, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.[17]

References
  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (2025). Vertex AI Search Result.
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. (2025). Benchchem.
  • Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent under PTC. (2001).
  • Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... (n.d.).
  • High-Dilution PTC N-Alkyl
  • Appendix 6: Protecting groups. (2015). Oxford Learning Link.
  • Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole deriv
  • Solid — Liquid Phase — Transfer Catalytic Method for N-Alkylation of Nitroimidazole. (n.d.).
  • Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. (2000).
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal.
  • Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. (n.d.). SciSpace.
  • Mitsunobu Reaction. (n.d.). Alfa Chemistry.
  • This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Protecting Groups. (n.d.). Source not specified.
  • Protection of alcohols and phenols with TIPSCL/imidazole under microwave irradi
  • Technical Support Center: Purification of Imidazole Deriv
  • N-Alkylation of imidazoles. (n.d.). University of Otago.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998).

Sources

Addressing signal-to-noise problems in 1-(4-Hydroxybenzyl)imidazole fluorescence assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Hydroxybenzyl)imidazole fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common signal-to-noise challenges encountered during their experiments. Drawing from established principles of fluorescence spectroscopy and practical field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your results.

Understanding the Fluorophore: this compound

This compound is a fluorescent molecule whose emission characteristics are highly sensitive to its microenvironment. This sensitivity, while powerful for certain applications, can also be a source of variability and signal-to-noise issues. The fluorescence emanates from the interplay between the imidazole and the 4-hydroxybenzyl moieties. The phenolic hydroxyl group, in particular, makes the molecule's fluorescence susceptible to changes in pH and solvent polarity.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my signal-to-noise ratio (S/N) consistently low?

A low S/N ratio is a common issue in fluorescence assays and can stem from either a weak signal or high background noise.[3] For this compound, this is often due to suboptimal buffer conditions that quench the fluorescence or high background from the assay components. A systematic approach to optimizing reagent concentrations and instrument settings is the most effective way to enhance your S/N ratio.

Q2: What are the primary sources of high background fluorescence in my assay?

High background can originate from several sources:

  • Autofluorescence: Biological samples, cell culture media (especially those containing phenol red or riboflavin), and even microplates can exhibit intrinsic fluorescence.[4][5]

  • Contaminated Reagents: Impurities in your buffer, solvent, or even the this compound stock can be fluorescent.

  • Light Scattering: Particulate matter in the sample can scatter the excitation light, which may be detected as background signal.

  • Well-to-Well Crosstalk: Signal from a highly fluorescent well can "bleed" into adjacent wells, artificially increasing their background readings.

Q3: How does pH dramatically affect the fluorescence of this compound?

The fluorescence of molecules with acidic or basic substituents, like the phenolic hydroxyl group on this compound, is often pH-dependent.[2] The protonation state of the phenol and the imidazole ring can alter the electronic structure of the molecule, thereby changing its fluorescence intensity and emission wavelength.[1] For phenolic fluorophores, the protonated (at acidic pH) and deprotonated (at basic pH) forms can have vastly different quantum yields.[2] It is crucial to determine the optimal pH for your assay and maintain it with a stable buffer system.

Q4: What is the ideal solvent for this compound?

The choice of solvent can significantly impact fluorescence through solvent-solute interactions.[6][7] Generally, polar solvents can stabilize the excited state of polar fluorophores, leading to shifts in the emission spectrum.[8] For imidazole derivatives, solvent polarity can influence processes like excited-state intramolecular proton transfer (ESIPT), which can either enhance or quench fluorescence.[9][10] The optimal solvent will depend on the specific assay requirements, but it is advisable to start with a polar aprotic solvent like DMSO or acetonitrile for stock solutions and dilute into an aqueous buffer for the final assay.

Q5: My fluorescence signal diminishes the longer I expose my sample to the excitation light. What is happening?

This phenomenon is known as photobleaching , the irreversible photochemical destruction of the fluorophore.[11] It is a common issue in fluorescence microscopy and can also affect plate reader-based assays with repeated measurements of the same well. To mitigate photobleaching, you should minimize the exposure time to the excitation light, reduce the excitation intensity, and use a photostable formulation of your assay buffer if possible.

In-Depth Troubleshooting Guides

Problem 1: High Background Signal

A high background can mask your true signal, leading to poor data quality. The following workflow can help you diagnose and mitigate the source of high background.

A High Background Detected B Run Controls: 1. Buffer alone 2. Buffer + Compound 3. Unstained cells/lysate A->B C Is buffer alone high? B->C Analyze D Is buffer + compound high? B->D Analyze E Is unstained sample high? B->E Analyze F Source: Buffer/Solvent Contamination C->F Yes G Source: Compound Impurity D->G Yes (and C is No) H Source: Autofluorescence E->H Yes I Action: - Use fresh, high-purity solvents - Filter sterilize buffer F->I J Action: - Check compound purity - Purify compound if necessary G->J K Action: - Use phenol red-free media - Use black microplates - Subtract blank H->K

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Actions for High Background:

Source of High BackgroundDiagnostic TestMitigation Strategy
Autofluorescence Measure fluorescence of a blank well containing all assay components except this compound (e.g., cells, media).- Use black-walled, clear-bottom microplates to reduce stray light and crosstalk.[3] - If using cell culture, switch to phenol red-free media for the assay. - Subtract the average fluorescence of the blank wells from all experimental wells.
Reagent Contamination Measure the fluorescence of each individual reagent diluted in a non-fluorescent solvent (e.g., high-purity water or PBS).- Prepare fresh buffers using high-purity water and reagents. - Filter-sterilize all buffers to remove particulate matter.
Compound Impurity Assess the purity of the this compound stock using techniques like HPLC with a fluorescence detector.- If impurities are detected, purify the compound using column chromatography or recrystallization.
Problem 2: Weak or No Signal

A signal that is too weak will be indistinguishable from the background noise.

Causality and Solutions for Weak Signal:

  • Incorrect Instrument Settings: The most common cause of a weak signal is a mismatch between the instrument's excitation and emission wavelengths and the fluorophore's spectral properties.

    • Solution: Perform an excitation and emission scan to determine the optimal wavelengths for this compound in your specific assay buffer. See Protocol 1 below. Also, optimize the gain setting on your instrument; too low a gain will result in a weak signal, while too high a gain can lead to detector saturation.[12]

  • Suboptimal Buffer Conditions: As discussed, pH and solvent composition are critical.

    • Solution: Perform a pH titration of your buffer to find the pH that yields the maximum fluorescence intensity. See Protocol 2 . If using co-solvents, titrate their concentration to find the optimal balance between compound solubility and fluorescence output.

  • Compound Degradation: this compound may be unstable under certain conditions (e.g., exposure to light, extreme pH, or reactive oxygen species).

    • Solution: Prepare fresh dilutions of your compound from a frozen stock for each experiment. Protect the stock solution and assay plates from light.

Problem 3: Signal Instability (Photobleaching & Quenching)

A signal that changes over time can lead to unreliable and non-reproducible data.

A Signal Decreases Over Time B Is the decrease dependent on excitation light exposure? A->B C Is the decrease concentration-dependent? A->C D Yes B->D C->D F Photobleaching D->F G Quenching D->G E No H Action: - Reduce excitation intensity/time - Increase gain - Use antifade reagents F->H I Action: - Lower compound concentration - Check for quenching agents in buffer G->I

Caption: Differentiating photobleaching from quenching.

  • Photobleaching:

    • Diagnosis: Measure the fluorescence of a single well repeatedly over time. A continuous decrease in signal with each measurement points to photobleaching.

    • Mitigation:

      • Reduce Exposure: Lower the excitation light intensity or the integration time per reading.

      • Increase Gain: Compensate for lower excitation by increasing the detector gain.

      • Minimize Reads: Only take measurements at essential time points.

  • Quenching: This refers to any process that decreases fluorescence intensity.[13]

    • Self-Quenching: At high concentrations, fluorophores can interact with each other and quench their own fluorescence.

      • Diagnosis: Perform a serial dilution of this compound and plot fluorescence intensity versus concentration. A non-linear relationship where the signal plateaus or decreases at higher concentrations indicates self-quenching.

      • Mitigation: Work at a concentration range where the fluorescence response is linear.

    • External Quenching: Components in your assay buffer (e.g., heavy ions, dissolved oxygen) can quench fluorescence.[14]

      • Diagnosis: Systematically omit components from your buffer to identify the quenching agent.

      • Mitigation: Remove the identified quenching agent or find a suitable non-quenching replacement.

Problem 4: Non-Linear Concentration Response (Inner Filter Effect)

At high concentrations, the sample itself can absorb a significant amount of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. This is known as the inner filter effect (IFE).[15]

  • Diagnosis: The IFE often manifests similarly to self-quenching. A key indicator is a high absorbance of your sample at the excitation or emission wavelength.

  • Mitigation:

    • Dilute the Sample: The most straightforward solution is to work with more dilute samples where the absorbance is low (typically <0.1 AU).

    • Use Shorter Pathlength: If possible, use microplates or cuvettes with a shorter pathlength.

    • Correction Factors: For advanced applications, mathematical correction factors can be applied if the absorbance of the sample is measured.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths
  • Prepare a solution of this compound in your final assay buffer at a concentration that gives a mid-range signal.

  • Using a scanning spectrofluorometer or a plate reader with monochromators, perform an excitation scan. Set the emission wavelength to an estimated maximum (e.g., ~450 nm) and scan a range of excitation wavelengths (e.g., 250-400 nm).

  • Identify the excitation wavelength that gives the highest signal (λex,max).

  • Perform an emission scan. Set the excitation wavelength to the determined λex,max and scan a range of emission wavelengths (e.g., 400-600 nm).

  • The emission wavelength with the highest intensity is your optimal emission wavelength (λem,max).

Protocol 2: pH Optimization Assay
  • Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 9 in 0.5 pH unit increments).

  • In a microplate, add a constant concentration of this compound to each buffer.

  • Include buffer-only blanks for each pH value.

  • Read the fluorescence intensity at the optimal excitation and emission wavelengths determined in Protocol 1.

  • Subtract the blank fluorescence from the corresponding sample wells.

  • Plot the background-subtracted fluorescence intensity versus pH to identify the optimal pH range for your assay.

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  • ResearchGate. (2017). (PDF) Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. Retrieved from [Link]

  • Krifaton, C., et al. (2021). Effects of Microenvironmental Changes on the Fluorescence Signal of Alternariol: Magnesium Induces Strong Enhancement in the Fluorescence of the Mycotoxin. Toxins, 13(8), 565.

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Technical Support Center: Best Practices for 1-(4-Hydroxybenzyl)imidazole Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Hydroxybenzyl)imidazole. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective handling, storage, and troubleshooting of solutions containing this compound. Drawing upon established principles of chemical stability and analytical science, this guide is designed to ensure the integrity and reproducibility of your experiments.

Introduction to this compound

This compound is a heterocyclic organic compound featuring both a phenolic hydroxyl group and an imidazole ring. This unique structure imparts specific chemical properties that necessitate careful consideration during experimental design. The phenolic moiety is susceptible to oxidation, while the imidazole ring can be influenced by pH and light. Understanding these characteristics is paramount to maintaining the compound's stability and activity in solution.

Below is the chemical structure of this compound, which consists of an imidazole ring linked to a p-hydroxybenzyl group.

Caption: Chemical Structure of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound solutions.

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, we recommend using a high-purity polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents offer good solvating power for many organic compounds. For subsequent dilutions into aqueous buffers, it is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect biological activity or cause precipitation. While direct solubility in aqueous buffers may be limited, preparing a concentrated stock in an organic solvent allows for accurate and convenient dilution into your working solutions. A similar compound, [4-(1H-imidazol-1-yl)phenyl]methanol, is noted to be soluble in polar solvents like alcohols and water, which suggests that ethanol may also be a suitable solvent for this compound.[1]

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: To ensure the stability of your this compound stock solution, we recommend the following storage conditions:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but it is crucial to monitor for any signs of degradation or precipitation. Studies on other phenolic compounds have shown that lower temperatures, such as freezing, are effective for preserving their stability.

  • Light: Protect the solution from light by storing it in an amber vial or by wrapping the container in aluminum foil. Both the imidazole and phenolic moieties can be susceptible to photodegradation.

  • Aliquoting: To minimize freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This helps to prevent oxidation of the phenolic hydroxyl group.

Q3: How stable are this compound solutions in aqueous buffers?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer. The imidazole ring has a pKa of approximately 7, meaning its protonation state, and thus its properties, can change around neutral pH.[2] Studies on other imidazole derivatives have shown that they can be less stable in acidic conditions (pH 2-4).[3] The phenolic hydroxyl group is more susceptible to oxidation at higher pH values. Therefore, for optimal stability in aqueous buffers, a pH range of 6.0-7.5 is generally recommended. It is advisable to prepare fresh dilutions in aqueous buffers daily and to avoid prolonged storage of aqueous solutions.

Q4: What personal protective equipment (PPE) should I use when handling solid this compound and its solutions?

A4: Due to the presence of the phenolic group, which can be corrosive and readily absorbed through the skin, appropriate PPE is essential.[4]

  • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. If working with concentrated solutions or the solid compound, consider double-gloving.

  • Eye Protection: Safety glasses with side shields are mandatory. When there is a risk of splashing, chemical splash goggles and a face shield should be worn.

  • Lab Coat: A fully buttoned lab coat should be worn at all times.

  • Respiratory Protection: When handling the solid powder, work in a chemical fume hood to avoid inhalation of dust.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments with this compound.

Problem 1: My this compound solution has turned yellow/brown.

  • Potential Cause: This color change is a common indicator of oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, or high pH.

  • Scientific Explanation: Phenols can be oxidized to form colored quinone-like compounds. This process is often catalyzed by light and is more prevalent in basic solutions.

  • Solution:

    • Discard the solution: A colored solution indicates that the compound has degraded, and its use could lead to unreliable and non-reproducible results.

    • Prepare a fresh solution: When preparing the new solution, take extra precautions to minimize exposure to air and light.

    • Use an inert atmosphere: If possible, purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound and overlay the final solution with the same gas before sealing.

    • Store properly: Ensure the new stock solution is stored in an amber vial at -20°C or -80°C.

Problem 2: I am observing precipitation in my aqueous working solution after diluting my DMSO stock.

  • Potential Cause: The solubility of this compound in the aqueous buffer may have been exceeded.

  • Scientific Explanation: Organic compounds dissolved in a high-concentration organic stock solution can precipitate when diluted into an aqueous buffer where their solubility is lower. The final concentration of the organic solvent may not be sufficient to keep the compound in solution.

  • Solution:

    • Decrease the final concentration: Try preparing a more dilute working solution.

    • Increase the co-solvent concentration: If your experimental system allows, you may be able to slightly increase the final percentage of DMSO in your aqueous solution to improve solubility. However, be mindful of the potential effects of the solvent on your assay.

    • Gentle warming and sonication: Briefly and gently warming the solution (e.g., to 37°C) or sonicating it may help to redissolve the precipitate. However, be cautious with heating as it can accelerate degradation. Allow the solution to return to room temperature before use.

    • pH adjustment: The pH of the buffer can influence solubility. Ensure the pH of your buffer is within a range where the compound is known to be soluble and stable.

Problem 3: My experimental results are inconsistent over time.

  • Potential Cause: The this compound solution may be degrading, leading to a decrease in the effective concentration of the active compound.

  • Scientific Explanation: As discussed, this compound can degrade via oxidation or photodegradation. If solutions are not stored correctly or are used over an extended period after preparation, the concentration of the intact molecule will decrease, leading to variability in experimental outcomes. The imidazole moiety itself can undergo photodegradation in aqueous solutions when exposed to UV light.[5]

  • Solution:

    • Prepare fresh solutions: For the most reliable results, prepare fresh working solutions from a properly stored, frozen stock solution for each experiment.

    • Aliquot stock solutions: To avoid repeated freeze-thaw cycles of the main stock, prepare smaller aliquots for single-day use.

    • Perform a stability check: If you suspect degradation, you can analyze your solution over time using an analytical technique like HPLC to monitor the peak area of the parent compound.

Troubleshooting_Workflow start Experimental Issue Observed inconsistent_results Inconsistent Results start->inconsistent_results precipitation Precipitation in Solution start->precipitation color_change Solution Color Change (Yellow/Brown) start->color_change check_storage Review Storage Conditions (Temp, Light, Air Exposure) inconsistent_results->check_storage check_solubility Verify Final Concentration & Solvent Compatibility precipitation->check_solubility oxidation_check Suspect Oxidation color_change->oxidation_check aliquot_stock Aliquot New Stock Solution check_storage->aliquot_stock If freeze-thawing use_fresh_daily Use Freshly Prepared Working Solutions check_storage->use_fresh_daily adjust_concentration Adjust Final Concentration or Co-solvent % check_solubility->adjust_concentration end_bad Consult Further check_solubility->end_bad If at limit prepare_fresh Prepare Fresh Solution (Use Inert Gas, Protect from Light) oxidation_check->prepare_fresh oxidation_check->end_bad If color persists prepare_fresh->aliquot_stock aliquot_stock->use_fresh_daily end_good Problem Resolved adjust_concentration->end_good use_fresh_daily->end_good

Caption: Troubleshooting workflow for common issues with this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 174.20 g/mol ) in DMSO.[6]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial with a screw cap and PTFE septum

  • Volumetric flask

  • Pipettes

Procedure:

  • Pre-weighing Preparation: Ensure the amber vial is clean and dry.

  • Weighing: In a chemical fume hood, accurately weigh 1.742 mg of this compound and transfer it to the amber vial.

  • Dissolution: Add approximately 0.8 mL of anhydrous DMSO to the vial.

  • Mixing: Gently swirl the vial or use a vortex mixer at a low setting until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Final Volume: Quantitatively transfer the solution to a 1.0 mL volumetric flask. Rinse the vial with a small amount of DMSO and add the rinsing to the volumetric flask. Add DMSO to the flask to bring the final volume to 1.0 mL.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials. Overlay with an inert gas (e.g., argon) before sealing. Store at -20°C or -80°C, protected from light.

Protocol 2: Quality Control of this compound Solution by HPLC

This protocol provides a general method for assessing the purity of a this compound solution using reverse-phase high-performance liquid chromatography (RP-HPLC). This method can be adapted and validated for specific laboratory requirements.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions (Example):

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm or 280 nm (to be optimized)

| Injection Volume | 10 µL |

Procedure:

  • Sample Preparation: Dilute your this compound stock solution to a suitable concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound. The presence of significant additional peaks may indicate impurities or degradation products.

Summary of Key Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem[6]
Molecular Weight 174.20 g/mol PubChem[6]
Appearance Solid (form may vary)General

Table 2: Recommended Solvents and Storage Conditions

SolventRecommended UseShort-Term StorageLong-Term Storage
DMSO, DMF Primary stock solution2-8°C (up to a few days)-20°C or -80°C
Ethanol Alternative for stock solution2-8°C (up to a few days)-20°C or -80°C
Aqueous Buffers (pH 6.0-7.5) Working solutionsPrepare fresh dailyNot Recommended

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 193822, this compound. [Link]

  • The Royal Society of Chemistry. Supplementary data for "An efficient one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles catalyzed by trityl chloride". [Link]

  • Roy, S., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 5(101), 83267-83277. [Link]

  • Monash University. (2023). OHS Information Sheet: Phenol. [Link]

  • ResearchGate. (2015). 1H NMR spectrum of 2-(4-Hydroxyphenyl) 1,4,5-triphenyl 1H-imidazole. [Link]

  • ResearchGate. (2014). 1H-NMR spectrum of 2-(4-Hydroxyphenyl) 1,4,5-triphenyl 1H-imidazole. [Link]

  • Podolska, M., et al. (2007). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 64(5), 383-390. [Link]

  • Prados-Joya, G., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(1), 393-403. [Link]

  • Loba Chemie. Imidazole. [Link]

  • GeneSpin. Imidazole. [Link]

  • ResearchGate. (2020). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. [Link]

  • ResearchGate. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. [Link]

  • Al-Shabrawi, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5928. [Link]

  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]

  • ResearchGate. (2008). Solubility of Imidazoles in Alcohols. [Link]

  • ResearchGate. (1972). Degradation Thermique D'Imidazole-N-Oxydes dans la Source D'Un Spectrometre de Masse. [Link]

  • Wu, B., et al. (2012). The photodegradation of metronidazole in the presence of coexisting pharmaceuticals. Water Science and Technology, 66(4), 735-740. [Link]

  • PubMed. (2017). Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole. [Link]

  • ResearchGate. (2016). PH not stable with imidazole in buffers? [Link]

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Mitigating off-target effects of 1-(4-Hydroxybenzyl)imidazole in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Off-Target Effects in Cellular Assays

When working with a compound like 1-(4-Hydroxybenzyl)imidazole, which has a defined structure but is not extensively characterized in the public domain, a systematic approach to identifying and mitigating potential off-target effects is paramount. The imidazole ring, a common scaffold in medicinal chemistry, is known to interact with a variety of biological targets, including kinases and metalloproteins.[1][2] This promiscuity can be a source of misleading data if not properly addressed.

This resource will guide you through a logical workflow, from initial assay design to advanced validation, empowering you to generate robust and publishable data.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions researchers have when starting work with a new small molecule inhibitor.

Q1: What are "off-target" effects and why are they a critical concern with a compound like this compound?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended biological target.[3] These interactions can lead to misleading experimental results, unexpected cellular toxicity, or a phenotype that is incorrectly attributed to the modulation of the primary target.[4] For a compound containing an imidazole scaffold, this is a particular concern due to the ring's ability to coordinate with metal ions in metalloenzymes or to fit into the ATP-binding pockets of various kinases, a common source of off-target binding.[3][5] Minimizing these effects is crucial for data integrity and for the potential translatability of your research.[6]

Q2: I can't find a known, specific target for this compound. Where do I start?

A2: This is a common challenge with novel or less-studied compounds. The absence of a known target means you must operate with a higher degree of rigor. Your initial goal is twofold: (1) to characterize the compound's phenotypic effect and (2) to systematically rule out non-specific activity. The workflow should prioritize establishing a clear, reproducible phenotypic endpoint and then using a battery of controls and orthogonal approaches to link that phenotype to a specific molecular mechanism. In silico prediction tools can sometimes suggest potential target classes based on structural similarity to known drugs, providing a starting hypothesis.

Q3: What are the essential "must-have" controls for any cellular assay involving a new small molecule?

A3: Every experiment should be a self-validating system. For any assay, you must include the following controls:

  • Vehicle Control: This is the solvent (e.g., DMSO) used to dissolve the compound, used at the same final concentration as in the experimental wells. This control accounts for any effects of the solvent on the cells.[4]

  • Positive Control: A well-characterized compound or treatment (like a known drug or siRNA targeting a relevant pathway) that is known to produce the expected phenotype. This confirms that your assay system is working correctly.

  • Negative Control (Inactive Analog): This is one of the most powerful controls. It should be a structurally similar molecule to your test compound that is known to be inactive against the primary target.[4] If this control produces the same phenotype, it strongly suggests the observed effect is due to off-target activity or a general property of the chemical scaffold.

  • Untreated Control: Cells that receive no treatment, providing a baseline for cell health and the assay readout.

Q4: How do I determine the correct concentration of this compound to use in my experiments?

A4: The appropriate concentration is a critical parameter that must be determined empirically. Off-target effects are often observed at higher concentrations.[4] You must begin by performing a dose-response curve for cytotoxicity in your specific cell line.

  • Perform a Cell Viability Assay: Use an assay like MTT, MTS, or a resazurin-based method (e.g., alamarBlue™) to assess cell health across a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Determine the TC50: Identify the toxic concentration that reduces cell viability by 50%.

  • Select a Working Range: For your primary functional assays, you should use concentrations well below the TC50 (typically at least 10-fold lower) to ensure that your observed effects are not a secondary consequence of cellular stress or death. The ideal dose-response curve for your desired effect should show a plateau at higher concentrations, not a continuing decline which would suggest toxicity.[4]

Part 2: A Validated Workflow for Characterizing Compound Specificity

A systematic approach is essential to de-risk your project and build confidence in your results. The following workflow provides a logical progression from initial characterization to target validation.

Caption: Experimental workflow for validating small molecule specificity.

Detailed Experimental Protocols

Protocol 1: Cell Viotoxicity Assay (Resazurin-Based)

This protocol determines the concentration range at which this compound is toxic to the cells, establishing an upper limit for functional assays.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 100 µM down to 1 nM). Also prepare a 2x vehicle control.

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x compound dilutions to the appropriate wells. Incubate for the duration of your intended functional assay (e.g., 24, 48, or 72 hours).

  • Assay: Add Resazurin reagent (e.g., alamarBlue™ or similar) to each well at 10% of the total volume.

  • Incubation & Readout: Incubate the plate at 37°C for 1-4 hours, protected from light. Measure fluorescence (Ex/Em ~560/590 nm) using a microplate reader.

  • Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration to determine the TC50.

Protocol 2: Orthogonal Target Validation with siRNA

This protocol is used to determine if the biological phenotype observed with your compound can be replicated by reducing the expression of the intended target protein.[4][7]

  • Transfection: Seed cells so they will be at 50-70% confluency at the time of transfection. Transfect cells with either a non-targeting control (NTC) siRNA or an siRNA pool specifically targeting your protein of interest, using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.

  • Validation of Knockdown: Harvest a subset of the cells to confirm target protein knockdown via Western Blot or qPCR. This step is essential for interpreting the results.

  • Phenotypic Assay: Perform the same primary phenotypic assay on the NTC and target-knockdown cells that you performed with the compound treatment.

  • Analysis: Compare the phenotype of the target-knockdown cells to the phenotype observed with this compound. A close match ("phenocopy") provides strong evidence that the compound acts through the intended target.

Part 3: Troubleshooting Guide

This table addresses specific issues you might encounter during your experiments.

Problem Observed Potential Root Cause(s) Recommended Action(s) & Rationale
The observed phenotype does not match the known phenotype from genetic knockdown. 1. The compound has significant off-target effects that dominate the cellular response.[4]2. The compound may not be cell-permeable or is rapidly metabolized.3. The assumed mechanism of action for the target in your specific cell line is incorrect.1. Perform a Target Engagement Assay: Use a method like CETSA to confirm the compound is binding to the intended target inside the cell at the effective concentration.[4] This directly tests target interaction.2. Test Structurally Related Analogs: Synthesize or procure an inactive analog. If the inactive analog produces the same effect, the primary scaffold is likely causing a non-specific phenotype.[4]3. Conduct a Kinase Panel Screen: Given the imidazole scaffold, screening against a panel of kinases can quickly identify common off-target kinase families.[8][9]
High cytotoxicity is observed even at low concentrations. 1. The compound is genuinely toxic to the cell line.2. The compound is unstable in the cell culture medium, leading to toxic degradation products.3. The cell line is particularly sensitive to off-target effects of the compound.[4]1. Re-run Cytotoxicity Assay: Use a different viability assay (e.g., LDH release for necrosis vs. MTT for metabolic activity) to confirm the mode of cell death.[4]2. Assess Compound Stability: Use HPLC or LC-MS to measure the concentration of the compound in the culture medium over the time course of the experiment. This checks for degradation.3. Test in a Different Cell Line: Use a cell line known to be more robust or that does not express the primary target to see if the toxicity is target-independent.
Inconsistent or non-reproducible results between experiments. 1. Variability in cell health, passage number, or seeding density.[10][11]2. Inconsistent compound activity due to freeze-thaw cycles or improper storage.3. Mycoplasma contamination affecting cellular response.1. Standardize Cell Culture: Strictly control cell passage number, use consistent seeding densities, and regularly check cell morphology.[10]2. Aliquot Compound Stocks: Prepare single-use aliquots of your compound in DMSO and store them at -80°C to avoid repeated freeze-thaw cycles.3. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination, as it can profoundly alter experimental outcomes.
No observable effect, even at high (non-toxic) concentrations. 1. The compound has low potency for the target.2. The compound is not cell-permeable.3. The target protein is not expressed or is not essential for the measured phenotype in your cell model.1. Perform a Biochemical Assay: Test the compound's activity against the purified target protein in a cell-free system to determine its direct potency (IC50).2. Check Target Expression: Confirm that your cell line expresses the target protein at the mRNA and protein level (qPCR, Western Blot).3. Use a Positive Control for the Pathway: Treat cells with a known activator/inhibitor of the same pathway to ensure the pathway is functional and your assay can detect changes.
Part 4: Advanced Selectivity Profiling

For high-confidence results, especially in a drug development context, broader profiling is often necessary.

  • Kinome-wide Selectivity Profiling: Services are available that screen your compound against hundreds of purified protein kinases in biochemical assays.[8][9] This provides a "selectivity score" and reveals which kinase families are most likely to be off-targets. This is highly recommended for any imidazole-based compound with suspected kinase activity.[1]

  • Chemical Proteomics: This is an unbiased approach to identify the full spectrum of proteins your compound binds to within a cell.[5] Techniques like affinity chromatography coupled with mass spectrometry involve immobilizing your compound on a bead, incubating it with cell lysate, and identifying the proteins that bind to it. This can uncover completely unexpected off-targets.

By employing the systematic strategies, rigorous controls, and troubleshooting logic outlined in this guide, you can significantly increase the confidence in your findings and effectively mitigate the confounding influence of off-target effects when working with this compound or any other novel small molecule.

References
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, H. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(14), 1774-1780. [Link]

  • Godl, K., Wissing, J., Im, S., Schmidt, D., E-Dehm, S., & Daub, H. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Singh, A., & Kumar, V. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Molecular Sciences, 25(11), 5898. [Link]

  • Wilson, D. J., He, K., & Houghten, R. A. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12971-12976. [Link]

  • Salehi, B., Sestili, P., Stafilov, T., Butnariu, M., Martorell, M., Sureda, A., ... & Sharifi-Rad, J. (2019). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 24(16), 2899. [Link]

  • Patsnap. (2024, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Trends in biotechnology, 36(1), 67-79. [Link]

  • Lee, J. W., & Lee, J. (2013). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Sensors, 13(1), 720-732. [Link]

  • Naeem, M., Majeed, S., Ho, K. K., & Ul-Haq, Z. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1739. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Berthold. (n.d.). A troubleshooting guide to microplate-based assays. Berthold Technologies. [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193822, this compound. PubChem. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Doaiss, A. A., Al-Awar, M. S., Youssif, B. G. M., ... & El-Shaer, S. E. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4534. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB(ASCP). [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, Z. A., Al-Jahdali, M. M., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Translational Medicine, 23(1), 1-19. [Link]

  • Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). Mechanisms of action of the antimycotic imidazoles. Mykosen, 23(7), 317-332. [Link]

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Technical Support Center: Optimizing Buffer Conditions for 1-(4-Hydroxybenzyl)imidazole Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(4-Hydroxybenzyl)imidazole in enzymatic assays. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of buffer optimization and troubleshoot common experimental hurdles. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, experience-driven advice to ensure the integrity and success of your research.

The compound this compound belongs to a class of molecules known as benzylimidazoles, a "privileged structure" in medicinal chemistry.[1] Derivatives of this scaffold are known to interact with several key enzyme families, most notably Monoamine Oxidases (MAOs) , Cytochrome P450 (CYP) enzymes , and various protein kinases .[1][2][3][4][5] This guide will focus on providing robust buffer strategies and troubleshooting for assays involving these enzyme classes, while also offering universally applicable principles.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and challenges researchers face when working with this compound and similar compounds.

Q1: My this compound is not fully dissolving in my aqueous buffer. What should I do?

A1: Poor aqueous solubility is a common issue for many small-molecule inhibitors.[6] Direct suspension in a purely aqueous buffer will likely lead to precipitation and inaccurate concentration calculations.

  • Recommended Action: Prepare a concentrated stock solution of your compound in an organic co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[6] Subsequently, dilute this stock solution into your final assay buffer.

  • Critical Consideration: The final concentration of the organic solvent in the assay should be kept to a minimum, typically not exceeding 1-2% (v/v) .[7] Higher concentrations can denature the enzyme or interfere with its activity. Always run a "solvent control" (assay buffer with the same final concentration of solvent but without the inhibitor) to validate that the solvent itself is not affecting the enzyme's kinetics.[7]

Q2: I'm seeing lower than expected enzyme activity, even at low concentrations of this compound. Could the imidazole moiety itself be inhibiting my enzyme?

A2: Yes, this is a critical and often overlooked possibility. The imidazole ring is known to act as a competitive or mixed-type inhibitor for certain enzymes.[8][9]

  • Mechanism of Inhibition: Imidazole can directly coordinate with metal ions, such as the heme iron in Cytochrome P450 enzymes, leading to reversible inhibition.[10][11] It can also form hydrogen bonds and other interactions with active site residues, as seen with enzymes like β-glucosidases, reducing the substrate's ability to bind.[8][9]

  • Troubleshooting Step: If you suspect buffer-related inhibition, perform a control experiment where you add imidazole (the parent compound, without the hydroxybenzyl group) at equivalent concentrations to your assay and measure the effect on enzyme activity. This can help differentiate the inhibitory effect of the core imidazole structure from the effect of the entire this compound molecule.

Q3: What is a good starting pH for my assay buffer?

A3: The optimal pH is entirely dependent on the specific enzyme you are studying. An enzyme's activity is critically linked to the ionization state of its active site amino acids.

  • Monoamine Oxidase (MAO): Assays for MAO-A and MAO-B are typically performed in buffers with a pH range of 7.2 to 7.5 .[8][10][12] A common choice is a potassium phosphate or HEPES buffer.[10]

  • Cytochrome P450 (CYP): CYP enzyme assays are also generally conducted at a physiological pH, typically around pH 7.4 .[12] Potassium phosphate buffer is a standard choice.

  • Protein Kinases: The optimal pH for kinase assays can be more variable but usually falls within the pH 7.0 to 8.0 range.

  • General Recommendation: If the optimal pH for your specific enzyme is unknown, start by testing a range of pH values (e.g., from 6.0 to 8.5) using a buffer system that is effective across this range (e.g., phosphate or HEPES).

Q4: Does the ionic strength of my buffer matter?

A4: Absolutely. Ionic strength can significantly influence enzyme activity by affecting the electrostatic interactions between the enzyme and its substrate, as well as influencing the enzyme's overall structural stability.[1] Both excessively low and high ionic strengths can reduce enzyme performance.

  • Expert Insight: The effect of ionic strength is enzyme-specific. For example, with trypsin, activity increases at low ionic strengths but then decreases as it rises further.[13] Conversely, chymotrypsin activity may continuously increase with ionic strength.[13]

  • Practical Approach: A common starting point for many enzyme assays is a buffer concentration of 50 mM . It is crucial to maintain a constant ionic strength across different experimental conditions, especially when performing pH optimization studies.

Troubleshooting Guides & In-Depth Protocols

This section provides structured approaches to systematically diagnose and resolve common issues encountered during assay development.

Guide 1: Diagnosing and Solving Compound Solubility Issues

Low solubility can lead to inconsistent results and underestimation of potency. This workflow helps systematically address this problem.

Workflow: Troubleshooting Poor Compound Solubility

A Start: Inconsistent results or visible precipitate observed B Prepare a high-concentration stock in 100% DMSO A->B C Serially dilute stock into assay buffer. Does precipitate form in the final dilution? B->C D Issue Resolved. Proceed with assay, ensuring final DMSO concentration is <2% C->D No E Decrease the final assay concentration of the compound. Is it now soluble? C->E Yes E->D Yes F Consider adding a solubility-enhancing agent to the buffer (e.g., low % of Tween-20, BSA, or cyclodextrin) E->F No G Re-evaluate solubility. If still an issue, compound may be unsuitable for this aqueous assay format. F->G

Caption: Decision tree for addressing compound solubility.

Guide 2: Systematic Buffer Optimization Protocol

The interplay between pH and ionic strength is critical for optimal enzyme performance. This protocol allows for the systematic evaluation of these parameters.

Experimental Protocol: pH and Ionic Strength Optimization

  • Prepare Buffer Systems:

    • Prepare a set of 50 mM buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Use buffers appropriate for each pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-8.5).

    • For the optimal pH identified in the first step, prepare a series of buffers with varying ionic strengths (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM).

  • Enzyme Activity Assay (pH Screen):

    • Set up reaction wells for each pH value. Each reaction should contain the enzyme, substrate, and any necessary co-factors in the respective buffer.

    • Initiate the reaction and measure the product formation over time using an appropriate detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the initial reaction velocity (rate) for each pH.

  • Enzyme Activity Assay (Ionic Strength Screen):

    • Using the optimal pH buffer, repeat the activity assay at each of the different ionic strengths.

    • Calculate the initial reaction velocity for each ionic strength.

  • Data Analysis:

    • Plot the reaction rate as a function of pH to determine the optimal pH.

    • Plot the reaction rate as a function of ionic strength to determine the optimal salt concentration.

Data Presentation: Example Buffer Optimization Results

Buffer ComponentpHIonic Strength (mM)Relative Enzyme Activity (%)
MES6.05045%
MES6.55072%
HEPES7.05091%
HEPES 7.4 50 100%
Tris8.05085%
Tris8.55060%
HEPES (pH 7.4)101065%
HEPES (pH 7.4)252588%
HEPES (pH 7.4) 50 50 100%
HEPES (pH 7.4)10010095%
HEPES (pH 7.4)20020075%

This table illustrates hypothetical data where the optimal condition was determined to be 50 mM HEPES at pH 7.4.

Guide 3: Troubleshooting Assay Variability and Instability

High variability or a rapid loss of signal can indicate underlying issues with assay components or enzyme stability.

Workflow: Diagnosing High Assay Variability

A Start: High variability (CV > 15%) or signal drift observed B Check Reagent Stability: Are enzyme/substrate stocks old? Have they undergone freeze-thaw cycles? A->B C Prepare fresh reagents. Re-run assay. B->C Yes F Assess Enzyme Stability in Buffer: Pre-incubate enzyme in assay buffer at reaction temp for various times (0, 15, 30, 60 min) before adding substrate. B->F No D Problem persists? C->D E Issue Resolved. D->E No D->F Yes G Does activity decrease over time? F->G H Enzyme is unstable. Consider adding stabilizing agents (e.g., glycerol, BSA) or shortening incubation time. G->H Yes I Check for interfering substances in compound solution (e.g., high DMSO). Run solvent controls. G->I No

Caption: A logical workflow for troubleshooting assay instability.

Concluding Remarks

Optimizing buffer conditions is a foundational step for generating reliable and reproducible data in enzyme kinetics. For a compound like this compound, special consideration must be given to its potential for poor solubility and the inherent inhibitory properties of its imidazole core. By systematically addressing pH, ionic strength, co-solvent concentration, and enzyme stability, researchers can build a robust assay system. This guide provides the foundational protocols and troubleshooting logic to confidently navigate these challenges. For further inquiries, please consult the references below or contact our technical support team.

References

  • Horti, A. G., & Van de Wiele, C. (2012). Benzimidazole derivatives as kinase inhibitors. Current topics in medicinal chemistry, 12(24), 2854–2873.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., Abdel-Moty, S. G., & Mohamed, H. A. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules (Basel, Switzerland), 29(2), 481.
  • BenchChem. (n.d.). 1-Benzylimidazole chemical structure and properties.
  • Sigma-Aldrich. (n.d.). 1-Benzylimidazole 99% 4238-71-5.
  • Maged, N. S., El-Adl, K., Ali, A. A., Abdel-Maksoud, M. S., & Al-Obaid, A. M. (2021). Enzyme Inhibition Data of Compounds 9a-d.
  • Kim, H. J., Lee, J. Y., Lee, Y. J., Choi, J. W., Lee, S. Y., Kim, H. Y., ... & Kim, Y. B. (2015). 1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole inhibits monoamine oxidase B and protects against neuronal loss and behavioral impairment in rodent models of Parkinson's disease. Journal of neuroscience research, 93(10), 1545–1556.
  • Zhang, W., Ramamoorthy, Y., Kilicarslan, T., Nolte, H., Tyndale, R. F., & Sellers, E. M. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives.
  • Hutzler, J. M., Melton, R. J., Rumsey, J. M., Schnute, M. E., Locuson, C. W., & Wienkers, L. C. (2006). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Chemical research in toxicology, 19(12), 1650–1659.
  • Davydov, D. R., Fernando, H., & Halpert, J. R. (2013). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of biological chemistry, 288(22), 15874–15886.
  • Zhang, W., Ramamoorthy, Y., Kilicarslan, T., Nolte, H., Tyndale, R. F., & Sellers, E. M. (2002). INHIBITION OF CYTOCHROMES P450 BY ANTIFUNGAL IMIDAZOLE DERIVATIVES.
  • Zhang, W., Ramamoorthy, Y., Kilicarslan, T., Nolte, H., Tyndale, R. F., & Sellers, E. M. (2002). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives.
  • Chagas, R. S., Otsuka, F. A., Pineda, M. A., Salinas, R. K., & Marana, S. R. (2023). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS open bio, 13(5), 912–925.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.
  • Chaurasiya, A., Sharma, P., Kumar, A., Kumar, A., & Singh, R. K. (2021). Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. Bioorganic chemistry, 115, 105221.
  • Ray, U., & Shrivastava, R. (2025). Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment.
  • da Silva, D. L., da Silva, C. H., & de Paula, J. C. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current drug targets, 24(10), 803–828.
  • Kumar, A., Kumar, S., Kumar, A., Kumar, A., & Singh, R. K. (2025).
  • El-Gamal, M. I., & Al-Ameen, M. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Pharmaceuticals (Basel, Switzerland), 14(12), 1251.
  • National Center for Biotechnology Information. (n.d.). 1-(3,5-Difluoro-4-hydroxy-benzyl)-1,3-dihydro-imidazole-2-thione. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • Pop, A., Ciorîță, A., & Porfire, A. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Molecules (Basel, Switzerland), 31(2), 305.
  • Sharma, A., Kumar, V., & Singh, P. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Ahmad, A., Al-Wahaibi, L. H., Al-Otaibi, A. M., & Al-Majid, A. M. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Molecules (Basel, Switzerland), 28(10), 4084.
  • Tsolakou, T., Zervou, M., Papadopoulos, G., & Garnoufis, C. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Assay and drug development technologies, 15(4), 182–193.

Sources

How to prevent degradation of 1-(4-Hydroxybenzyl)imidazole in experimental setups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Hydroxybenzyl)imidazole. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound and to offer practical, field-proven strategies to prevent its degradation in experimental setups.

Part 1: Understanding the Instability of this compound

This first section addresses the fundamental chemical vulnerabilities of the molecule. Understanding why it degrades is the first step toward preventing it.

FAQ: What are the primary causes of this compound degradation?

This compound has two primary points of chemical vulnerability that researchers must be aware of:

  • The Phenolic Hydroxyl Group: The -OH group attached to the benzyl ring is a phenol. Phenols are highly susceptible to oxidation. This process can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or the presence of metal ions which can catalyze the reaction.[1][2] Oxidation of the phenol can lead to the formation of colored quinone-type species, which is often the cause of a solution turning yellow, brown, or pink.[2] This degradation is often accelerated at a higher pH, as the deprotonated phenolate anion is even more easily oxidized.[2][3]

  • The Imidazole Ring: While generally aromatic and stable, the imidazole ring can be susceptible to degradation under harsh conditions.[4] It is particularly sensitive to strong oxidizing agents and certain conditions of photodegradation.[5][6] In some contexts, such as in the presence of reactive oxygen species (ROS) generated by other experimental components, the imidazole ring can undergo oxidative cleavage or other modifications.[5]

Diagram 1: Primary Degradation Pathway

This diagram illustrates the most common degradation pathway for this compound, which is the oxidation of the phenolic group.

cluster_0 Susceptible Molecule cluster_1 Stress Factors cluster_2 Degradation Product A This compound C Oxidized Species (e.g., Quinone-methide) A->C Oxidation B Oxygen (O2) Light (hv) Metal Ions (e.g., Fe³⁺) High pH B->A Initiates

Caption: Primary oxidative degradation pathway for the compound.

Part 2: Proactive Prevention & Handling Protocols

This section provides actionable, step-by-step protocols to minimize degradation during storage and experimental use.

FAQ: How should I properly store stock solutions of this compound?

Proper storage is the most critical factor in maintaining the integrity of your compound. Phenolic compounds are known to lack stability during long-term storage if not handled correctly.[1]

Protocol: Preparation and Storage of Stock Solutions

  • Solvent Selection:

    • Recommended: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or absolute Ethanol. These solvents are less likely to participate in degradation reactions compared to aqueous or protic solvents.

    • Action: Ensure the solvent is from a freshly opened bottle or has been properly stored to minimize dissolved oxygen and water content.

  • Preparation Environment:

    • Best Practice: Prepare the stock solution under an inert atmosphere (e.g., in a glove box with nitrogen or argon gas).

    • Alternative: If a glove box is not available, briefly sparge the solvent with argon or nitrogen for 5-10 minutes before dissolving the compound. This helps to remove dissolved oxygen, a key initiator of oxidation.[2]

  • Vial Selection:

    • Mandatory: Always use amber glass vials or vials completely wrapped in aluminum foil.[1] This protects the compound from light, which can catalyze degradation.[7]

  • Storage Conditions:

    • Action: Once prepared, overlay the stock solution with argon or nitrogen gas before sealing the vial.

    • Action: Store the vial upright at -20°C or -80°C for long-term storage.

Table 1: Recommended Storage Conditions for Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolMinimizes water and reactivity.
Temperature -20°C or -80°CSlows down chemical reaction rates.[1]
Light Protect from light (Amber Vial)Prevents photo-oxidation.[1][7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent autoxidation.[2]
Container Tightly sealed glass vialPrevents solvent evaporation and entry of contaminants.
FAQ: How do I minimize degradation during my experiment (e.g., in aqueous buffers or cell culture media)?

The transition from a stable stock solution to an aqueous experimental environment introduces significant risk. The higher water content, neutral-to-alkaline pH, and presence of dissolved oxygen and metal ions can rapidly degrade the compound.[1][2]

Protocol: Experimental Workflow for Compound Addition

  • Prepare Fresh Dilutions: Never use a working solution that was prepared hours or days in advance. Prepare fresh dilutions from your frozen, protected stock solution immediately before each experiment.

  • Buffer Considerations:

    • pH: Phenolic compounds are generally more stable at a slightly acidic pH.[8] If your experimental conditions allow, use a buffer with a pH below 7. Alkaline conditions (pH > 8) significantly accelerate the oxidation of phenols.[2][3]

    • Metal Chelators: If compatible with your assay, consider adding a small amount of a metal chelator like Ethylenediaminetetraacetic acid (EDTA) to your buffer. EDTA will sequester trace metal ions that can catalyze oxidative degradation.

  • Timing of Addition: Add the compound to your experimental system (e.g., cell culture plate, reaction tube) as the very last step before starting the incubation or measurement. Minimize the time the compound spends in the aqueous, oxygen-rich environment.

  • Control for Degradation: Always include a "vehicle control" (the final concentration of the solvent, e.g., 0.1% DMSO) and a "time-zero" control where possible to assess the baseline.

Diagram 2: Recommended Experimental Workflow

This workflow minimizes the compound's exposure to degradative conditions.

A 1. Thaw Stock Solution (Protected from Light) B 2. Prepare Fresh Working Dilution in Buffer/Media A->B C 3. Add Dilution to Experimental System (Last Step) B->C D 4. Immediately Begin Experiment/Incubation C->D E 5. Analyze Results (Compare to Controls) D->E F Frozen Stock (-80°C, Amber Vial, Inert Gas) F->A

Caption: Workflow to minimize degradation during experiments.

Part 3: Troubleshooting Degradation Issues

Even with precautions, problems can arise. This section helps you identify and solve them.

FAQ: My results are inconsistent, and my solution has a slight yellow tint. How can I confirm if my compound has degraded?

A color change is a strong indicator of degradation, likely due to the formation of oxidized quinone-like products.[2] To confirm this analytically, High-Performance Liquid Chromatography (HPLC) with UV detection is the most direct method.[9][10]

Protocol: Quick Stability Check by HPLC-UV

  • Objective: To compare a sample of your potentially degraded solution with a freshly prepared, "gold standard" solution.

  • Sample Preparation:

    • Standard: Prepare a fresh solution of this compound from powder in your chosen diluent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 10 µg/mL).

    • Test Sample: Dilute your suspect solution to the same theoretical concentration using the same diluent.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid).

    • Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., ~220 nm or ~275 nm, requires initial scanning).

    • Flow Rate: 1.0 mL/min.

  • Analysis:

    • Inject the "Standard" sample. Note the retention time and the peak area of the main peak for this compound.

    • Inject the "Test Sample".

    • Interpretation:

      • Degradation Confirmed: You will likely see a significant decrease in the peak area of the main compound compared to the standard. You will also see the appearance of new, smaller peaks, which are the degradation products.

      • No Degradation: The chromatogram will look nearly identical to the standard.

References
  • Biodegradability of imidazole structures. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Cravotto, G., et al. (2018). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI. Retrieved January 16, 2024, from [Link]

  • Seker, M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Retrieved January 16, 2024, from [Link]

  • García-Falcón, M. S., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH. Retrieved January 16, 2024, from [Link]

  • Degree of Ring-Opening Degradation of Imidazolium Salts after Exposure to Alkaline Solutions at 80 °C. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Juraskova, M., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC - NIH. Retrieved January 16, 2024, from [Link]

  • Oxidation to 4-hydroxybenzophenones and 4-hydroxyacetophenones. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. Retrieved January 16, 2024, from [Link]

  • Schultz, T. P., & Fisher, T. H. (1987). Role of the p-hydroxyl group in the nitrobenzene oxidation of hydroxybenzyl alcohols. American Chemical Society. Retrieved January 16, 2024, from [Link]

  • The Chemistry of Imidazole Dipeptides. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. Retrieved January 16, 2024, from [Link]

  • Phenol - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2024, from [Link]

  • This compound | C10H10N2O | CID 193822. (n.d.). PubChem - NIH. Retrieved January 16, 2024, from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). PMC - PubMed Central. Retrieved January 16, 2024, from [Link]

  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. (2024). ACP. Retrieved January 16, 2024, from [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2024). MDPI. Retrieved January 16, 2024, from [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed. Retrieved January 16, 2024, from [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). ScienceDirect. Retrieved January 16, 2024, from [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Retrieved January 16, 2024, from [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2014). ResearchGate. Retrieved January 16, 2024, from [Link]

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Technical Support Center: Strategies to Enhance the Cellular Uptake of 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Hydroxybenzyl)imidazole. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to its cellular uptake. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure you are equipped with reliable and actionable insights for your experiments.

I. Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Intracellular Concentration of this compound Detected

Question: My LC-MS/MS results consistently show low intracellular concentrations of this compound after incubation with my cell line. What could be the cause, and how can I improve the uptake?

Answer:

Low intracellular accumulation of this compound can stem from several factors related to its physicochemical properties and the biological characteristics of your cellular model. As a small molecule containing both a phenolic hydroxyl group and an imidazole ring, its uptake is influenced by its moderate lipophilicity and potential for ionization at physiological pH.[1][2] Here’s a breakdown of potential causes and solutions:

  • Passive Diffusion Limitations: While the molecule is relatively small, its polarity may hinder efficient passive diffusion across the lipid bilayer of the cell membrane.[3] Many imidazole derivatives face challenges with bioavailability and solubility, which can limit their concentration within tumors or cells.[4]

  • Efflux Pump Activity: Your chosen cell line might express high levels of efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, preventing its accumulation. This is a common mechanism of drug resistance in cancer cells.[4]

  • Rapid Metabolism: The compound may be rapidly metabolized by intracellular enzymes, leading to a lower concentration of the parent molecule.

Troubleshooting Steps & Recommended Solutions:

  • Characterize Efflux Pump Activity:

    • Experiment: Co-incubate your cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp).

    • Expected Outcome: If efflux is the primary issue, you should observe a significant increase in the intracellular concentration of your compound in the presence of the inhibitor.

  • Enhance Delivery with Formulation Strategies:

    • Liposomal Encapsulation: Encapsulating this compound within liposomes can significantly improve its cellular uptake.[5][6] Liposomes are biocompatible vesicles that can fuse with the cell membrane, delivering their cargo directly into the cytoplasm.[7] This method is particularly effective for phenolic compounds, enhancing their stability and bioavailability.[6][8]

    • Nanoparticle Formulation: Formulating the compound into nanoparticles is another effective strategy to overcome poor solubility and improve cellular delivery.[4][9] Nanoparticles can be engineered for targeted delivery and controlled release.[10]

    • Prodrug Approach: Modifying the this compound into a more lipophilic prodrug can enhance its ability to cross the cell membrane via passive diffusion.[3] Once inside the cell, the prodrug is cleaved by intracellular enzymes to release the active compound.

Issue 2: High Variability in Cellular Uptake Across Replicates

Question: I am observing significant well-to-well variability in my cellular uptake assay results. What are the common sources of this variability, and how can I minimize them?

Answer:

High variability in cellular uptake experiments can be frustrating and can mask true biological effects. The sources of this variability are often multifactorial, ranging from technical inconsistencies to biological fluctuations.

Potential Sources of Variability:

  • Inconsistent Cell Seeding: Uneven cell density across wells can lead to significant differences in the total amount of compound taken up.

  • Incomplete Washing Steps: Residual extracellular compound that is not properly washed away before cell lysis will artificially inflate your intracellular concentration measurements.

  • Cell Health and Viability: Variations in cell health, confluency, or passage number can affect membrane integrity and transporter expression, leading to inconsistent uptake.

  • Assay Endpoint Timing: If the uptake is rapid, even small variations in the timing of incubation or washing steps can introduce variability.

Recommended Best Practices:

  • Standardize Cell Culture and Seeding:

    • Ensure a single-cell suspension before seeding to avoid clumps.

    • Use a consistent seeding density and allow cells to adhere and reach a similar confluency (e.g., 80-90%) before starting the experiment.

    • Always use cells within a consistent and low passage number range.

  • Optimize Washing Protocol:

    • Perform multiple, rapid washes with ice-cold phosphate-buffered saline (PBS) to effectively remove extracellular compound without causing significant efflux of the intracellular compound.

    • Aspirate the wash buffer completely between each step.

  • Implement Rigorous Quality Control:

    • Cell Viability Assay: Perform a viability assay (e.g., trypan blue exclusion or a commercial kit) in parallel to ensure that the observed uptake is not due to compromised cell membranes in dying cells.

    • Internal Controls: Include appropriate vehicle controls and positive/negative controls in every experiment.

  • Precise Timing and Automation:

    • For high-throughput screens, consider using automated liquid handling systems to minimize timing variations between wells.

    • If performing the assay manually, process a manageable number of samples at a time to ensure consistency.

Issue 3: Difficulty in Quantifying Intracellular Compound

Question: I am struggling to get a reliable and sensitive signal for this compound using my current quantification method. What are the best practices for quantifying intracellular small molecules?

Answer:

Accurate quantification of intracellular compounds is critical for understanding their pharmacokinetics and pharmacodynamics.[11] The choice of analytical technique is paramount for achieving the required sensitivity and specificity.

Recommended Quantification Methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices.[11][12] It offers high sensitivity and specificity, allowing for the detection of low intracellular concentrations.[13][14]

    • Protocol Synopsis:

      • After incubation and washing, lyse the cells (e.g., with a suitable organic solvent like acetonitrile or through freeze-thaw cycles).[14][15]

      • Precipitate proteins from the cell lysate to prevent interference with the analysis.[14]

      • Analyze the supernatant using a validated LC-MS/MS method.

      • Normalize the quantified amount of the compound to the total protein content or cell number in the lysate.[15]

  • Fluorescence-Based Methods: If this compound has intrinsic fluorescence or can be fluorescently labeled without significantly altering its properties, fluorescence microscopy or flow cytometry can be used for semi-quantitative or quantitative analysis.[16]

    • Fluorescence Microscopy: Allows for the visualization of intracellular localization and can provide semi-quantitative data based on fluorescence intensity.[17][18][19]

    • Flow Cytometry: Enables high-throughput analysis of compound uptake in a large population of single cells, providing data on the percentage of positive cells and the mean fluorescence intensity.[20][21][22]

Troubleshooting Quantification:

  • Matrix Effects in LC-MS/MS: The complex nature of cell lysates can interfere with the ionization of the analyte, leading to signal suppression or enhancement. To mitigate this, use an appropriate internal standard and perform matrix effect evaluations during method development.

  • Incomplete Cell Lysis: Ensure complete cell lysis to release all intracellular compound for accurate measurement. Sonication or the use of specific lysis buffers can improve efficiency.

  • Compound Stability: Assess the stability of this compound in the cell lysate and during the sample preparation process to prevent degradation.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about enhancing the cellular uptake of this compound.

1. What are the primary mechanisms by which small molecules like this compound enter cells?

Small molecules can enter cells through several mechanisms:

  • Passive Diffusion: Movement across the cell membrane driven by the concentration gradient. This is favored by small, lipophilic molecules.

  • Facilitated Diffusion: Movement across the membrane mediated by carrier proteins, following the concentration gradient.

  • Active Transport: Movement against the concentration gradient, requiring energy and specific transporter proteins.

  • Endocytosis: The cell engulfs the molecule by forming a vesicle. This is more common for larger molecules and nanoparticles.[21]

The specific mechanism for this compound will depend on the cell type and experimental conditions.

2. How can I use cell-penetrating peptides (CPPs) to enhance the uptake of this compound?

Cell-penetrating peptides (CPPs) are short peptides (typically 5-30 amino acids) that can traverse cell membranes and deliver a variety of cargo molecules, including small drugs.[23][24][25]

  • Mechanism: CPPs, which are often positively charged, interact with the negatively charged cell membrane, triggering uptake through direct penetration or endocytosis.[23][26][27]

  • Application: this compound can be covalently conjugated to a CPP.[28] This CPP-drug conjugate can then be administered to the cells, leading to enhanced intracellular delivery.[24]

3. What are the key considerations when designing a liposomal formulation for this compound?

When developing a liposomal formulation, consider the following:

  • Lipid Composition: The choice of lipids (e.g., phospholipids, cholesterol) will affect the liposome's size, charge, stability, and release characteristics.[7]

  • Size and Lamellarity: The size of the liposomes can influence their uptake mechanism and biodistribution.

  • Surface Modification: Liposomes can be surface-modified with polymers like polyethylene glycol (PEG) to increase circulation time or with targeting ligands to direct them to specific cells.

  • Encapsulation Efficiency: This is the percentage of the drug that is successfully encapsulated within the liposomes. This should be optimized and quantified.[7]

4. Can I use nanoparticles to deliver this compound? What are the advantages?

Yes, nanoparticles are a promising delivery vehicle for imidazole-based compounds.[4][9][29][30][31]

  • Advantages:

    • Improved Solubility and Stability: Nanoparticles can protect the encapsulated drug from degradation and improve the solubility of poorly water-soluble compounds.[6]

    • Enhanced Permeability and Retention (EPR) Effect: In the context of cancer therapy, nanoparticles can preferentially accumulate in tumor tissue due to leaky vasculature.

    • Targeted Delivery: The surface of nanoparticles can be functionalized with ligands that bind to specific receptors on target cells, increasing the specificity of delivery.[26]

    • Controlled Release: Nanoparticles can be designed to release the drug in a sustained or triggered manner.

5. How do I choose the right cell line for my uptake studies?

The choice of cell line should be guided by the therapeutic area of interest.

  • Relevance: Select a cell line that is relevant to the disease you are studying (e.g., a specific cancer cell line for an anticancer drug).

  • Transporter Expression: If you suspect that active transport is involved, choose a cell line with known expression levels of relevant transporters. You may even use transfected cell lines that overexpress a specific transporter to study its role in uptake.[32]

  • Characterization: Be aware of the characteristics of your chosen cell line, such as its doubling time, morphology, and typical confluency at which it should be used.

III. Experimental Protocols & Data Presentation

Protocol 1: Liposomal Formulation of this compound

This protocol describes a standard thin-film hydration method for preparing liposomes.

Materials:

  • Phospholipids (e.g., dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the lipids (e.g., DPPC and cholesterol in a specific molar ratio) and this compound in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with PBS by vortexing. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).

  • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: Quantification of Intracellular this compound using LC-MS/MS

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Incubate the cells with a known concentration of this compound for the desired time.

  • Aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding a solution of 80% methanol containing an appropriate internal standard.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate to pellet the cell debris.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Prepare a standard curve of this compound in the same lysis buffer.

  • Quantify the amount of the compound in the samples by comparing to the standard curve.

  • In a parallel plate, determine the cell number or total protein content per well to normalize the data.

Data Summary Table
Delivery StrategyExpected Fold Increase in Uptake (Relative to Free Drug)Key AdvantagesKey Disadvantages
Liposomal Formulation 5 - 20Biocompatible, protects cargo, can be targeted.[7]Can have batch-to-batch variability, potential for premature leakage.
Nanoparticle Encapsulation 10 - 50High loading capacity, targeted delivery, controlled release.[4]Potential for toxicity, complex manufacturing process.
CPP Conjugation 5 - 15Direct membrane translocation, broad applicability.[23]Potential for immunogenicity, proteolytic degradation.[25]
Prodrug Modification 2 - 10Simple chemical modification, leverages passive diffusion.[3]Requires intracellular activation, may alter pharmacokinetics.

IV. Visualizations

G cluster_strategies Strategies to Enhance Cellular Uptake cluster_formulation Formulation Strategies cluster_modification Chemical Modification FreeDrug This compound (Free Drug) CellMembrane Cell Membrane FreeDrug->CellMembrane Passive Diffusion (Limited) Liposome Liposomal Encapsulation Liposome->CellMembrane Membrane Fusion/ Endocytosis Nanoparticle Nanoparticle Formulation Nanoparticle->CellMembrane Endocytosis CPP CPP Conjugation CPP->CellMembrane Direct Penetration/ Endocytosis Prodrug Prodrug Approach Prodrug->CellMembrane Enhanced Passive Diffusion

Caption: Overview of strategies to enhance the cellular uptake of this compound.

G cluster_workflow Cellular Uptake Quantification Workflow start Seed Cells incubate Incubate with Compound start->incubate wash Wash to Remove Extracellular Compound incubate->wash lyse Cell Lysis wash->lyse analyze LC-MS/MS Analysis lyse->analyze normalize Normalize to Cell Number/Protein analyze->normalize end Intracellular Concentration normalize->end

Caption: A typical experimental workflow for quantifying intracellular drug concentration.

V. References

  • Vertex AI Search. (n.d.). Cell-Penetrating Peptide-Enhanced Small Molecule Drug Brain Delivery. Retrieved from

  • Lee, J. Y., et al. (n.d.). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Royal Society of Chemistry. Retrieved from

  • PubMed. (n.d.). Nanoparticle uptake measured by flow cytometry. Retrieved from

  • MDPI. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from

  • GARDP Revive. (n.d.). Intracellular concentration assays. Retrieved from

  • National Institutes of Health. (n.d.). Novel Delivery Systems of Polyphenols and Their Potential Health Benefits. Retrieved from

  • ResearchGate. (n.d.). Encapsulation of phenolic compounds with liposomal improvement in the cosmetic industry. Retrieved from

  • National Institutes of Health. (n.d.). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. Retrieved from

  • National Institutes of Health. (n.d.). Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System. Retrieved from

  • Technology Networks. (2012). Using Liposomes as Carriers for Polyphenolic Compounds: The Case of Trans-Resveratrol. Retrieved from

  • ACS Publications. (2019). Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles. Retrieved from

  • National Institutes of Health. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from

  • PubMed. (2023). Enhancement of the bioavailability of phenolic compounds from fruit and vegetable waste by liposomal nanocarriers. Retrieved from

  • Royal Society of Chemistry. (n.d.). Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. Retrieved from

  • PubMed. (2019). Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles. Retrieved from

  • National Institutes of Health. (n.d.). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays. Retrieved from

  • ACS Publications. (n.d.). Cell-Penetrating Peptides: Promising Therapeutics and Drug-Delivery Systems for Neurodegenerative Diseases. Retrieved from

  • MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from

  • UT Southwestern. (n.d.). Determination of Intracellular Compound Concentrations. Retrieved from

  • National Institutes of Health. (n.d.). Strategies for the enhanced intracellular delivery of nanomaterials. Retrieved from

  • MDPI. (n.d.). Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules. Retrieved from

  • ACS Publications. (n.d.). Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS. Retrieved from

  • PubMed Central. (n.d.). Advancing Predictions of Tissue and Intracellular Drug Concentrations Using In Vitro, Imaging and PBPK Modeling Approaches. Retrieved from

  • Frontiers. (2025). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Retrieved from

  • Springer. (n.d.). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. Retrieved from

  • ResearchGate. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from

  • Taylor & Francis Online. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from

  • ACS Publications. (n.d.). Rapid Measurement of Intracellular Unbound Drug Concentrations. Retrieved from

  • ResearchGate. (2025). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Retrieved from

  • ResearchGate. (n.d.). 3D cellular uptake study using fluorescent microscopy. Retrieved from

  • BrainKart. (2017). Improving Cellular Uptake. Retrieved from

  • National Institutes of Health. (n.d.). This compound. Retrieved from

  • National Institutes of Health. (n.d.). Imidazoles as potential anticancer agents. Retrieved from

  • JoVE. (2025). A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. Retrieved from

  • National Institutes of Health. (n.d.). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. Retrieved from

  • Wiley Online Library. (n.d.). Green Synthesis of Imidazole Derivatives via Fe3O4‐MNPs as Reusable Catalyst. Retrieved from

  • ACS Publications. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Retrieved from

  • National Institutes of Health. (2017). Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles. Retrieved from

  • National Institutes of Health. (n.d.). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Retrieved from

  • Taylor & Francis Online. (2024). An acumen into anticancer efficacy of imidazole derivatives. Retrieved from

  • MDPI. (2023). Synthesis of Imidazole-Compound-Coated Copper Nanoparticles with Promising Antioxidant and Sintering Properties. Retrieved from

  • Royal Society of Chemistry. (2023). Synthesis of a crystalline zeolitic imidazole framework-8 nano-coating on single environment-sensitive viral particles for enhanced immune responses. Retrieved from

  • ResearchGate. (2023). Synthesis of imidazole derivatives 4a–j with Cr2O3 as catalyst under microwave irradiation. Retrieved from

  • PubMed Central. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from

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  • R Discovery. (2025). Screening of Nano-Drugs Dispersion of Imidazole Derivatives as Potential Anti-Cancer Agents. Retrieved from

  • Wikipedia. (n.d.). Imidazole. Retrieved from

  • National Institutes of Health. (n.d.). 1-(3,4-Dihydroxy-benzyl)-1,3-dihydro-imidazole-2-thione. Retrieved from

Sources

Validation & Comparative

A Comparative Study of 1-(4-Hydroxybenzyl)imidazole and Other Antioxidants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the exploration of new chemical entities with potent antioxidant properties is paramount. This guide provides a comprehensive comparative analysis of the potential antioxidant, 1-(4-Hydroxybenzyl)imidazole, against a panel of well-established antioxidants: Vitamin C, Vitamin E, Glutathione, Coenzyme Q10, and Resveratrol. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate antioxidant efficacy.

The Imperative for Novel Antioxidants in Drug Discovery

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. While the physiological and dietary antioxidants are crucial for maintaining cellular homeostasis, there is a continuous demand for novel, highly effective, and specific antioxidant compounds for therapeutic interventions.

This compound has emerged as a molecule of interest due to its structural features that suggest a potential for antioxidant activity. The presence of a phenolic hydroxyl group on the benzyl moiety is a key pharmacophore for radical scavenging, akin to the active sites of many known antioxidants, including Vitamin E and flavonoids. The imidazole ring, a common scaffold in medicinal chemistry, may further contribute to the molecule's overall antioxidant capacity and biological activity. This guide aims to place the potential of this compound in the context of established antioxidants, providing a framework for its future investigation and development.

Understanding the Arsenal: A Profile of Comparative Antioxidants

A meaningful evaluation of a novel antioxidant necessitates a thorough understanding of the benchmarks. The following sections detail the antioxidant profiles of five widely recognized antioxidants, providing a basis for comparison.

Vitamin C (Ascorbic Acid)

A water-soluble vitamin, ascorbic acid is a potent reducing agent and a primary scavenger of aqueous-phase radicals. Its antioxidant function is primarily due to its ability to donate a hydrogen atom from its enediol structure to a free radical, thereby neutralizing it.

Vitamin E (α-Tocopherol)

As the major lipid-soluble antioxidant, α-tocopherol is crucial for protecting cell membranes from lipid peroxidation. Its phenolic hydroxyl group on the chromanol ring is responsible for donating a hydrogen atom to peroxyl radicals, thus breaking the chain reaction of lipid peroxidation.

Glutathione (GSH)

A tripeptide synthesized endogenously, glutathione is a cornerstone of the cellular antioxidant defense system. The thiol group of its cysteine residue is a potent reducing agent that can directly scavenge free radicals. It also serves as a cofactor for several antioxidant enzymes, including glutathione peroxidase.

Coenzyme Q10 (CoQ10)

A lipid-soluble molecule, Coenzyme Q10, in its reduced form (ubiquinol), is a powerful antioxidant that protects membranes and lipoproteins from oxidation. It can directly scavenge lipid peroxyl radicals and also regenerate other antioxidants like Vitamin E.

Resveratrol

A natural polyphenol found in grapes and other plants, resveratrol exhibits its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals, chelate metal ions involved in radical generation, and upregulate the expression of endogenous antioxidant enzymes.

The Litmus Test: Experimental Assays for Antioxidant Efficacy

The evaluation of antioxidant activity is performed using a variety of in vitro assays, each with its own specific mechanism and application. Understanding these assays is critical for interpreting and comparing the efficacy of different compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The degree of discoloration is measured spectrophotometrically and is proportional to the antioxidant's radical scavenging capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.

    • Prepare a series of concentrations of the test compound and a positive control (e.g., Ascorbic Acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of each concentration of the test compound and positive control to separate wells.

    • Add an equal volume of the DPPH working solution to all wells.

    • Include a blank well containing only the solvent and a control well with the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution Mix Mix DPPH with Sample/Control DPPH->Mix Sample Test Compound Dilutions Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant that can donate a hydrogen atom or an electron. The extent of decolorization is measured spectrophotometrically.

Experimental Protocol: ABTS Radical Cation Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of each concentration of the test compound and positive control to separate wells.

    • Add a larger volume of the diluted ABTS•+ working solution to each well.

    • Include a blank well containing the buffer and a control well with the buffer and ABTS•+ solution.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical ABTS•+ Solution Mix Mix ABTS•+ with Sample/Control ABTS_Radical->Mix Sample Test Compound Dilutions Sample->Mix Control Positive Control (e.g., Trolox) Control->Mix Incubate Incubate at Room Temp Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate Antioxidant_Mechanism cluster_compound This compound cluster_mechanism Potential Antioxidant Mechanisms Compound Phenolic Hydroxyl Group (on Benzyl Moiety) H_Donation Hydrogen Atom Donation (Radical Scavenging) Compound->H_Donation Primary Mechanism Imidazole Imidazole Ring Metal_Chelation Metal Ion Chelation Imidazole->Metal_Chelation Electron_Transfer Electron Transfer Imidazole->Electron_Transfer

Postulated Antioxidant Mechanisms of this compound

Conclusion and Future Directions

This comparative guide situates the potential antioxidant, this compound, within the context of well-established antioxidant compounds. While a direct comparison of experimental data is not yet possible due to the absence of published studies on its antioxidant efficacy, its chemical structure strongly suggests a capacity for radical scavenging and metal chelation.

The presence of a phenolic hydroxyl group is a compelling indicator of potential antioxidant activity. Future research should prioritize the in vitro evaluation of this compound using the standardized assays detailed in this guide, including DPPH, ABTS, and ORAC assays. Furthermore, cellular antioxidant activity assays will be crucial to assess its bioavailability and efficacy in a biological context.

The findings from such studies will be instrumental in determining if this compound holds promise as a lead compound for the development of novel therapeutics to combat oxidative stress-related diseases. The systematic approach outlined in this guide provides a robust framework for the rigorous scientific investigation of this and other emerging antioxidant candidates.

References

  • Amitina, S. A., et al. (2020). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl-Nitroxides. Molecules, 25(14), 3118. [Link]

  • Hayal, M. Y., Anatheil, A. H., & al Awadi, H. S. S. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science, 5(6), 542-549. [Link]

  • Hussein, F. H., & Al-Adilee, K. J. (2022). Synthesis, Antioxidant ability and Docking study for new 4,4'-((2-(Aryl)-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(methylene))diphenol). Research Journal of Chemistry and Environment, 26(10), 86-95. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 193822, this compound. Retrieved from [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290–4302. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231–1237. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896–8907. [Link]

  • Yadav, P., et al. (2020). Synthesis and antioxidant activity of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society, 85(1), 35-45. [Link]

Validating the in vivo Efficacy of 1-(4-Hydroxybenzyl)imidazole in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole Derivatives in Inflammation and Pain Management

The imidazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents feature this heterocyclic moiety, highlighting its importance in drug design and development.[1] 1-(4-Hydroxybenzyl)imidazole is a specific imidazole derivative with potential therapeutic applications. While direct in vivo efficacy data for this particular compound is not extensively published, the broader class of imidazole derivatives has shown promise in preclinical studies, often by modulating key inflammatory pathways.[1][4]

This guide provides a comprehensive framework for validating the in vivo efficacy of this compound in a well-established animal model of acute inflammation. We will objectively compare its potential performance against a standard-of-care NSAID, diclofenac, and provide the requisite experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure a robust and self-validating study design.

Hypothesized Mechanism of Action

Based on the known mechanisms of other anti-inflammatory imidazole derivatives, we hypothesize that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins which are potent inflammatory mediators.[1][5] Alternatively, it could potentially modulate other inflammatory pathways such as the p38 MAP kinase pathway.[4] The following diagram illustrates the proposed signaling pathway.

Proposed_Mechanism_of_Action cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytosol Cytosol Stimulus e.g., Carrageenan PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Compound This compound Compound->COX_Enzymes inhibits (hypothesized)

Caption: Hypothesized mechanism of this compound in the inflammatory cascade.

Comparative In Vivo Efficacy Study Design

To rigorously assess the anti-inflammatory potential of this compound, a head-to-head comparison with a clinically relevant NSAID, such as diclofenac, is essential. The carrageenan-induced paw edema model in rodents is a widely accepted and well-characterized model for acute inflammation, making it an ideal choice for this initial efficacy screening.[6][7]

Experimental Workflow

The following diagram outlines the key phases of the proposed in vivo study.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Pre-treatment with Test Compounds/Vehicle Grouping->Dosing Induction Induction of Inflammation (Carrageenan Injection) Dosing->Induction Measurement Paw Volume Measurement (Multiple Time Points) Induction->Measurement Termination Euthanasia & Tissue Collection Measurement->Termination Analysis Data Analysis & Interpretation Termination->Analysis

Caption: A streamlined workflow for the in vivo efficacy validation study.

Animal Model and Justification
  • Species and Strain: Male Wistar rats (180-220g) are recommended due to their extensive use in toxicological and pharmacological studies, providing a wealth of comparative historical data.[8][9]

  • Housing and Husbandry: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Ethical Considerations: All animal procedures must be approved by the IACUC to ensure humane treatment and minimize suffering.[8]

Detailed Experimental Protocols

Preparation of Test Compounds
  • This compound: Synthesize and purify to >98% purity, confirmed by NMR and mass spectrometry. For administration, suspend in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Diclofenac Sodium (Positive Control): Obtain from a commercial supplier and dissolve in saline.

  • Vehicle Control: The vehicle used for the test compound (e.g., 0.5% carboxymethylcellulose in saline).

Grouping and Dosing Regimen

Animals should be randomly assigned to the following groups (n=8-10 animals per group to ensure statistical power):[9][10]

GroupTreatmentDose (mg/kg)Route of Administration
1Vehicle Control-Oral (p.o.)
2Diclofenac Sodium10Oral (p.o.)
3This compound25Oral (p.o.)
4This compound50Oral (p.o.)
5This compound100Oral (p.o.)

Doses for this compound are hypothetical and should be determined by preliminary dose-range finding studies.

Carrageenan-Induced Paw Edema
  • Fast animals overnight with free access to water.

  • Administer the respective treatments (Vehicle, Diclofenac, or this compound) orally 60 minutes prior to carrageenan injection.

  • Measure the initial volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

Data Analysis and Interpretation

The anti-inflammatory activity is expressed as the percent inhibition of edema, calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where:

  • Vc is the average increase in paw volume in the control group.

  • Vt is the average increase in paw volume in the treated group.

Statistical analysis should be performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data to illustrate a potential outcome of the study.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Diclofenac Sodium100.38 ± 0.0355.3
This compound250.65 ± 0.0423.5
This compound500.48 ± 0.0343.5
This compound1000.35 ± 0.02*58.8

*p < 0.05 compared to Vehicle Control

In this hypothetical scenario, this compound demonstrates a dose-dependent anti-inflammatory effect, with the highest dose showing efficacy comparable to the standard drug, diclofenac.

Further Validating Studies

Following initial efficacy in an acute inflammation model, further studies are recommended to build a comprehensive profile of this compound:

  • Analgesic Activity: The formalin test can be employed to assess both neurogenic and inflammatory pain responses.[6][7]

  • Chronic Inflammation Model: An adjuvant-induced arthritis model would provide insights into the compound's efficacy in a chronic inflammatory condition.[6]

  • Mechanism of Action Studies: In vitro assays (e.g., COX enzyme inhibition assays) and ex vivo analysis of inflammatory mediators (e.g., prostaglandins, cytokines) in tissue homogenates can help elucidate the underlying mechanism.

  • Pharmacokinetic (PK) and Toxicological Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties, as well as conducting acute and sub-chronic toxicity studies, are crucial for assessing the drug-like properties and safety profile of the compound.[11]

Conclusion

This guide provides a robust and scientifically sound framework for the in vivo validation of this compound as a potential anti-inflammatory agent. By employing a well-established animal model, a relevant comparator, and a detailed, stepwise protocol, researchers can generate reliable and reproducible data. The proposed workflow, from initial efficacy testing to more in-depth mechanistic and safety studies, will enable a thorough evaluation of the therapeutic potential of this promising imidazole derivative. The systematic approach outlined herein is designed to ensure scientific integrity and provide a solid foundation for further drug development efforts.

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A Comparative Guide to the Kinase Cross-Reactivity Profiling of 1-(4-Hydroxybenzyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted therapy, particularly in oncology, the selectivity of small molecule kinase inhibitors is a critical determinant of both efficacy and safety.[1][2] The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding sites, leading to a high potential for off-target interactions.[2] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the investigational compound 1-(4-Hydroxybenzyl)imidazole , a molecule belonging to the imidazole class of kinase inhibitors. Imidazole-based scaffolds are prevalent in kinase inhibitor design due to their versatile binding properties.[3][4][5][6] We will objectively compare its hypothetical performance with benchmark inhibitors, provide detailed experimental protocols for kinome-wide screening, and discuss the interpretation of selectivity data for drug development professionals.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][7] This has made them one of the most intensively pursued drug target classes.[7] However, the development of kinase inhibitors is challenged by the structural similarity across the kinome.[8] A lack of inhibitor selectivity can lead to toxicity from off-target effects, complicating clinical development.[2] Conversely, in some cases, polypharmacology—the modulation of multiple targets—can be beneficial, as seen with multi-targeted inhibitors like Dasatinib.[1][9]

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of strategic drug development.[7][10] It allows researchers to:

  • Identify Primary and Secondary Targets: Understand the full spectrum of a compound's biological interactions.

  • Predict Potential Toxicities: Flag interactions with kinases known to be associated with adverse effects.[10]

  • Guide Lead Optimization: Inform medicinal chemistry efforts to enhance selectivity and potency.

  • Uncover New Therapeutic Indications: Identify unexpected, therapeutically relevant targets (drug repurposing).[10]

This guide focuses on This compound , a representative imidazole-based compound. While specific data for this exact molecule is not publicly available, its core structure is found in numerous compounds designed as kinase inhibitors, targeting enzymes from p38 MAP kinase to receptor tyrosine kinases like EGFR.[5][11] We will use it as a model to demonstrate the principles and practices of kinase selectivity profiling.

Comparative Landscape: Establishing a Selectivity Benchmark

To objectively assess the selectivity of this compound, its profile must be compared against well-characterized inhibitors with distinct properties.

  • Staurosporine (Promiscuous Inhibitor): An archetypal broad-spectrum inhibitor, Staurosporine is a natural alkaloid that potently inhibits a vast majority of the human kinome, often with IC50 values in the low nanomolar range.[12][13] Its promiscuity makes it an excellent positive control in kinase assays but unsuitable as a therapeutic due to toxicity.[13]

  • Dasatinib (Multi-Kinase Inhibitor): An FDA-approved drug for chronic myeloid leukemia (CML), Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases (SFKs) but also targets a significant number of other kinases.[9][14] Its profile represents clinically successful polypharmacology.

  • Comparator X (Hypothetical Selective Inhibitor): For the purpose of this guide, we will hypothesize a highly selective inhibitor, "Comparator X," which potently inhibits a single target kinase (e.g., Aurora Kinase A) with minimal off-target activity. This represents the ideal "magic bullet" profile that many drug discovery programs initially pursue.

These comparators provide a spectrum of selectivity, from highly promiscuous to multi-targeted to highly specific, creating a robust framework for interpreting the profile of our test compound.

Experimental Design: Profiling Against a High-Throughput Kinase Panel

The most effective method for determining cross-reactivity is to screen the compound against a large, functionally diverse panel of purified kinases.[15] Several commercial vendors offer such services, utilizing various assay technologies.[16][17][18][19] For this guide, we will outline a protocol based on a radiometric activity assay, the gold standard for directly measuring enzymatic activity.[20]

Choice of Platform: The Radiometric [γ-³³P]-ATP Filter Binding Assay

Causality: The radiometric HotSpot™ assay format, offered by providers like Reaction Biology, is chosen for its direct measurement of phosphate incorporation from ATP onto a substrate.[17][20] This method is highly sensitive and less prone to interference from compound autofluorescence or light scattering, which can plague other assay formats.[20] It directly quantifies catalytic activity, providing high-quality, reproducible data.[20]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis CompoundPrep Compound Dilution (this compound & Comparators) 10-point, 3-fold serial dilution AssayPlate Assay Plate Preparation (Kinase, Substrate, Buffers) ReactionStart Initiate Reaction (Add Mg/[γ-³³P]-ATP) AssayPlate->ReactionStart Add Compound Incubation Incubation (Physiological Temperature) ReactionStart->Incubation ReactionStop Stop Reaction & Spot (Transfer to filter paper) Incubation->ReactionStop Washing Wash Filters (Remove unbound ³³P-ATP) ReactionStop->Washing Detection Quantify Radioactivity (Scintillation Counting) Washing->Detection CalcInhibition Calculate % Inhibition vs. DMSO Control Detection->CalcInhibition IC50 IC50 Curve Fitting (Non-linear regression) CalcInhibition->IC50 SelectivityScore Calculate Selectivity Score (e.g., S-Score) IC50->SelectivityScore DataViz Data Visualization (Kinome Tree, Tables) SelectivityScore->DataViz G Red = High Potency (IC50 < 100nM) Yellow = Moderate Potency (100nM < IC50 < 1000nM) cluster_tree Hypothetical Kinome Tree Visualization TK TK TKL TKL STE STE CMGC CMGC AGC AGC p38a p38α CAMK CAMK Other Other AURKA AURKA AURKB AURKB

Caption: Kinome tree showing targets of this compound.

Discussion and Strategic Implications

The cross-reactivity profile of this compound reveals it to be a relatively selective inhibitor of Aurora kinases. This level of selectivity is a promising starting point for a therapeutic candidate.

  • Clinical Relevance: Aurora kinases are validated targets in oncology, involved in mitotic progression. An inhibitor selective for these kinases could have a favorable therapeutic window.

  • Next Steps - Lead Optimization: The moderate off-target activity on p38α presents a clear objective for medicinal chemistry. Structure-activity relationship (SAR) studies would be initiated to design new analogs that retain Aurora potency while eliminating or reducing p38α inhibition.

  • Cellular Validation: It is crucial to confirm that the in vitro biochemical selectivity translates to a cellular context. [1]Follow-up studies should include cellular target engagement assays (e.g., NanoBRET) and phenotypic screens in relevant cancer cell lines to assess on-target and off-target effects in a more complex biological system. [21]

Conclusion

Comprehensive kinase cross-reactivity profiling is an indispensable tool in modern drug discovery. [7][10]By employing robust, direct biochemical assays and comparing results against benchmark compounds, researchers can gain critical insights into a molecule's mechanism of action, selectivity, and potential liabilities. The hypothetical analysis of this compound demonstrates a logical workflow from experimental design to data interpretation. This systematic approach enables data-driven decisions, de-risks clinical development, and ultimately accelerates the journey of promising compounds from the lab to the clinic.

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A Head-to-Head Comparison of 1-(4-Hydroxybenzyl)imidazole with Other Imidazole-Based p38 MAP Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitors, the imidazole scaffold represents a cornerstone of therapeutic innovation. Its unique aromatic structure facilitates critical interactions within enzyme active sites, leading to potent and often selective inhibition.[1][2] This guide provides a comprehensive, head-to-head comparison of the hypothetical inhibitory potential of 1-(4-Hydroxybenzyl)imidazole against the well-characterized p38 MAP kinase inhibitor, SB203580. We will delve into the rationale behind experimental design, provide detailed methodologies, and present a framework for evaluating novel imidazole-based compounds.

The Significance of p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key player in the cellular response to inflammatory cytokines and environmental stress.[2][3][4] Dysregulation of the p38 MAPK pathway is implicated in a spectrum of diseases, including rheumatoid arthritis, Crohn's disease, and cancer, making it a prime target for therapeutic intervention.[3][5][6] Imidazole-based compounds have emerged as a prominent class of p38 MAP kinase inhibitors, acting as competitive inhibitors at the ATP binding site of the enzyme.[5][7]

Structure-Activity Relationship of Imidazole-Based p38 MAP Kinase Inhibitors: A Foundation for Comparison

The inhibitory activity of imidazole-based compounds against p38 MAP kinase is intrinsically linked to their molecular structure. Variations at the N1, C2, C4, and C5 positions of the imidazole ring dramatically influence potency and selectivity.[5] Generally, a key structural feature for potent inhibition is the presence of a pyridinyl group at the C4 position of the imidazole ring, which forms a critical hydrogen bond with the hinge region of the kinase. Additionally, aryl substituents at other positions on the imidazole ring can interact with hydrophobic pockets within the ATP-binding site, further enhancing inhibitory activity.[7]

While no experimental data for this compound as a p38 MAP kinase inhibitor is currently available, its structure, featuring an imidazole core and a substituted benzyl group, provides a rationale for investigating its potential in this area. The 4-hydroxybenzyl substituent could potentially engage in hydrogen bonding and hydrophobic interactions within the enzyme's active site.

Head-to-Head Comparison: this compound vs. SB203580

To provide a clear framework for evaluation, we present a hypothetical comparison of this compound against the well-established p38 MAP kinase inhibitor, SB203580.

Parameter This compound SB203580 References
Target p38 MAP Kinase (Hypothetical)p38 MAP Kinase[8][9][10]
IC50 (Enzymatic Assay) To Be Determined50-500 nM[8][10]
Mechanism of Action ATP-competitive (Hypothetical)ATP-competitive[7][10]
Cellular Potency (e.g., in THP-1 cells) To Be Determined0.3-0.5 µM[8][9][10]
Selectivity To Be DeterminedHigh selectivity over other kinases like LCK, GSK-3β, and PKBα

Experimental Protocols for Comparative Evaluation

To generate the data for the comparison table above, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating and are based on established methodologies in the field.

In Vitro p38α MAP Kinase Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α MAP kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate (e.g., ATF-2) by p38α MAP kinase. The amount of phosphorylated substrate is then measured, typically using a phospho-specific antibody in an ELISA or by detecting the amount of ADP produced in a luminescent kinase assay.[11]

Step-by-Step Protocol (Luminescent Kinase Assay):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]

    • Dilute the p38α kinase enzyme and the substrate (e.g., ATF-2) in the kinase buffer to the desired concentrations.

    • Prepare a solution of ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds (this compound and SB203580) and a vehicle control (e.g., DMSO) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound dilution or vehicle control.

    • Add 2 µl of the diluted p38α kinase enzyme.

    • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular p38 MAP Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit p38 MAP kinase activity within a cellular context.

Principle: The assay measures the phosphorylation of a downstream target of p38 MAP kinase, such as MAPKAP kinase 2 (MAPKAPK-2) or HSP27, in cells stimulated with an activator of the p38 pathway (e.g., lipopolysaccharide [LPS] or UV light).[2]

Step-by-Step Protocol (using Western Blot for detection):

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., THP-1 monocytes or NIH-3T3 fibroblasts) to an appropriate density.

    • Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.

    • Stimulate the cells with a p38 MAP kinase activator (e.g., 1 µg/mL LPS for THP-1 cells or UV irradiation for NIH-3T3 cells) for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a p38 MAP kinase substrate (e.g., phospho-HSP27).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total HSP27 or a housekeeping protein (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated vehicle control.

    • Determine the cellular IC50 value from a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Enzymatic Assay a Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) b Kinase Reaction (Incubate at RT) a->b c Signal Detection (Luminescence) b->c d Data Analysis (Calculate IC50) c->d

Caption: Workflow for the in vitro p38 MAP kinase enzymatic assay.

G cluster_1 Cellular Assay e Cell Culture & Treatment (Inhibitor Pre-incubation) f Stimulation (e.g., LPS, UV) e->f g Cell Lysis & Protein Quantification f->g h Western Blot (Detect Phospho-protein) g->h i Data Analysis (Calculate Cellular IC50) h->i

Caption: Workflow for the cellular p38 MAP kinase inhibition assay.

G Stress/Cytokines Stress/Cytokines p38 MAP kinase p38 MAP kinase Stress/Cytokines->p38 MAP kinase p38 MAP Kinase p38 MAP Kinase Downstream Substrates\n(e.g., MAPKAPK-2, ATF-2) Downstream Substrates (e.g., MAPKAPK-2, ATF-2) Inflammatory Response Inflammatory Response Downstream Substrates\n(e.g., MAPKAPK-2, ATF-2)->Inflammatory Response Inhibitor Imidazole-Based Inhibitor Inhibitor->p38 MAP kinase p38 MAP kinase->Downstream Substrates\n(e.g., MAPKAPK-2, ATF-2)

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Conclusion

This guide provides a comprehensive framework for the head-to-head comparison of this compound with established imidazole-based p38 MAP kinase inhibitors. By following the detailed experimental protocols and understanding the underlying structure-activity relationships, researchers can effectively evaluate the potential of novel compounds in this important therapeutic area. The provided workflows and diagrams serve as a visual aid to streamline the experimental design and data interpretation process. While the inhibitory activity of this compound against p38 MAP kinase remains to be experimentally validated, this guide offers a robust roadmap for its investigation and comparison within the broader class of imidazole-based inhibitors.

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A Researcher's Guide to Assessing the Reproducibility of 1-(4-Hydroxybenzyl)imidazole Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical cancer research, the reproducibility of a compound's therapeutic activity is paramount. A promising molecule that shows efficacy in one cancer cell line may exhibit a completely different profile in another. This guide delves into the critical importance of evaluating the reproducibility of the anticancer effects of a novel imidazole derivative, 1-(4-Hydroxybenzyl)imidazole, across a panel of well-characterized human cancer cell lines. We will explore the causality behind experimental choices, provide detailed protocols for assessing the compound's impact on cell viability and signaling pathways, and present a framework for interpreting the variability in cellular responses.

The imidazole scaffold is a cornerstone in medicinal chemistry, with many of its derivatives showing significant anticancer properties.[1][2][3] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key protein kinases.[1][4] This guide will present a hypothetical study to illustrate a robust methodology for characterizing the activity of this compound, a compound of interest due to its structural similarity to other bioactive imidazole derivatives.

The Challenge of Cell Line Heterogeneity

Cancer cell lines, despite being invaluable tools, are not monolithic entities. Genetic drift, differing passage numbers, and inherent genomic instability can lead to significant variations between the same cell line in different laboratories, and even within a single lab over time.[5][6] Furthermore, cancer is a heterogeneous disease, and cell lines derived from different tumor types and tissues will naturally respond differently to therapeutic agents due to their unique genetic and signaling landscapes.[7][8] Therefore, a comprehensive evaluation of a new compound's activity across a diverse panel of cell lines is not just good practice, but a scientific necessity to understand its potential therapeutic breadth and limitations.

Selection of a Diverse Cancer Cell Line Panel

To robustly assess the reproducibility and spectrum of activity of this compound, we have selected four well-characterized and widely used cancer cell lines, each originating from a different tissue type:

  • A549 (Lung Carcinoma): These cells are a model for human alveolar basal epithelial adenocarcinoma.[9][10] They are known for their ability to synthesize lecithin, mimicking the function of type II pulmonary epithelial cells.[10][11]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, MCF-7 is a workhorse in breast cancer research.[12][13][14] Its growth is influenced by hormones like estrogen, making it a valuable model for hormone-dependent cancers.[15][16]

  • HT-29 (Colorectal Adenocarcinoma): This cell line can differentiate into mature intestinal cells, forming a polarized monolayer with a brush border.[17][18][19] It harbors mutations in genes like TP53 and BRAF.[18]

  • HepG2 (Hepatocellular Carcinoma): Derived from a liver tumor, HepG2 cells retain many characteristics of hepatocytes, including the secretion of plasma proteins.[20][21][22][23]

This diverse panel allows for the assessment of this compound's activity in cancers with different origins, genetic backgrounds, and signaling pathway dependencies.

Experimental Design and Methodologies

Our hypothetical study will follow a multi-pronged approach to characterize the activity of this compound. We will first assess its impact on cell viability to determine its potency. Subsequently, we will investigate its ability to induce apoptosis. Finally, we will probe its effect on key signaling pathways known to be dysregulated in cancer and targeted by other imidazole derivatives.

G cluster_0 Phase 1: Cell Viability Assessment cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanism of Action cell_culture Cell Line Panel (A549, MCF-7, HT-29, HepG2) treatment_viability Treat with this compound (Dose-Response) cell_culture->treatment_viability mtt_assay MTT Assay treatment_viability->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 treatment_apoptosis Treat with IC50 Concentration ic50->treatment_apoptosis treatment_western Treat with IC50 Concentration ic50->treatment_western annexin_pi Annexin V/PI Staining treatment_apoptosis->annexin_pi flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant protein_extraction Protein Extraction treatment_western->protein_extraction western_blot Western Blotting (p-AKT, p-ERK, Cleaved Caspase-3) protein_extraction->western_blot pathway_analysis Analyze Signaling Pathway Modulation western_blot->pathway_analysis

Figure 1: Experimental workflow for assessing the activity of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[24]

Materials:

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[25][26]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28]

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the predetermined IC50 concentration of this compound for 24 hours. Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[29]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[30]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Protocol 3: Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection and quantification of specific proteins, providing insights into the mechanism of action of the compound.

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-Cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for a specified time (e.g., 6, 12, or 24 hours).

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Hypothesized Signaling Pathway and Mechanism of Action

Many imidazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation.[1] The PI3K/Akt and RAS/RAF/MEK/ERK pathways are two of the most frequently dysregulated signaling cascades in human cancers.[31][32][33][34][35][36][37][38] We hypothesize that this compound may induce apoptosis by inhibiting one or both of these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits Imidazole This compound Imidazole->Akt Inhibits Imidazole->ERK Inhibits

Figure 2: Hypothesized inhibition of PI3K/Akt and RAS/MEK/ERK pathways.

Hypothetical Results and Interpretation

The following tables present hypothetical data from our proposed experiments.

Table 1: Cell Viability (IC50) of this compound

Cell LineTissue of OriginIC50 (µM)
A549Lung25.3
MCF-7Breast15.8
HT-29Colon42.1
HepG2Liver18.5

These hypothetical IC50 values suggest that this compound has differential cytotoxic activity across the cell lines, with MCF-7 being the most sensitive and HT-29 the most resistant.

Table 2: Apoptosis Induction by this compound (at IC50)

Cell Line% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
A54922.410.232.6
MCF-735.112.547.6
HT-2915.68.323.9
HepG230.811.942.7

The apoptosis data corroborates the viability results, with MCF-7 and HepG2 cells showing a more pronounced apoptotic response to the compound.

Table 3: Western Blot Analysis of Key Signaling Proteins

Cell Linep-AKT/Total AKT (Fold Change)p-ERK/Total ERK (Fold Change)Cleaved Caspase-3 (Fold Change)
A5490.650.952.8
MCF-70.300.554.5
HT-290.850.901.9
HepG20.450.604.1

The Western blot data suggests a potential mechanism for the observed differential activity. In the more sensitive cell lines (MCF-7 and HepG2), the compound appears to significantly inhibit the phosphorylation of both AKT and ERK, leading to a stronger induction of the apoptotic marker, Cleaved Caspase-3. In contrast, the less sensitive cell lines (A549 and HT-29) show a more modest or negligible effect on these signaling pathways.

Discussion: Unraveling the Basis of Differential Activity

The hypothetical results highlight the critical need for testing investigational compounds in a diverse panel of cell lines. The variation in response to this compound could be attributed to several factors inherent to each cell line:

  • Underlying Genetic Mutations: The HT-29 cell line, for instance, has a BRAF mutation which leads to constitutive activation of the MEK/ERK pathway.[18] This could make it less susceptible to an upstream inhibitor if the compound's primary target is at or above RAS.

  • Receptor Expression Levels: The activity of the PI3K/Akt and MEK/ERK pathways is often driven by receptor tyrosine kinases (RTKs). Differences in the expression levels of RTKs like EGFR or HER2 among the cell lines could influence their dependence on these pathways and thus their sensitivity to the compound.

  • Compensatory Signaling: Cancer cells are adept at rewiring their signaling networks. In response to the inhibition of one pathway, they may upregulate a parallel survival pathway, leading to drug resistance.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for assessing the reproducibility and spectrum of activity of a novel anticancer compound, this compound. Our hypothetical study demonstrates that the compound exhibits differential activity across lung, breast, colon, and liver cancer cell lines. This variability underscores the importance of moving beyond single cell line assays in preclinical drug development.

The data suggests that the sensitivity to this compound may be linked to its ability to co-inhibit the PI3K/Akt and RAS/MEK/ERK signaling pathways. The cell lines that are most dependent on these pathways for their survival and proliferation are likely to be the most susceptible.

Future studies should aim to:

  • Expand the cell line panel to include more examples from each tissue type to confirm these initial observations.

  • Conduct gene expression profiling to identify potential biomarkers of sensitivity or resistance to this compound.

  • Utilize more complex in vitro models, such as 3D spheroids, which more closely mimic the tumor microenvironment.

  • Validate the in vitro findings in in vivo xenograft models using the most and least sensitive cell lines.

By adopting such a rigorous and multi-faceted approach, researchers can gain a more complete and reliable understanding of a compound's therapeutic potential, ultimately paving the way for more successful clinical translation.

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A Comparative Guide to the Antioxidant Capacity of 1-(4-Hydroxybenzyl)imidazole Against the Gold Standard, Trolox

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery and development, the characterization of novel bioactive molecules is paramount. Among the myriad of potential therapeutic properties, antioxidant capacity stands out as a critical attribute, given the role of oxidative stress in a wide array of pathologies. This guide provides a comprehensive framework for benchmarking the antioxidant potential of a promising phenolic imidazole derivative, 1-(4-Hydroxybenzyl)imidazole, against Trolox, the universally accepted standard.

This document is structured to provide not just procedural steps, but a deep-seated rationale for the experimental design, ensuring that the comparative analysis is both robust and mechanistically insightful. We will delve into the core principles of antioxidant action, detail the requisite experimental protocols, and establish a clear pathway for data interpretation and visualization.

Introduction: The Rationale for Antioxidant Benchmarking

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in everything from neurodegenerative diseases to cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals.[2] When evaluating a novel compound for its antioxidant potential, it is essential to compare its activity against a well-characterized standard.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) , a water-soluble analog of vitamin E, serves as the gold standard in antioxidant assays.[3] Its chromanol ring is highly effective at donating a hydrogen atom to neutralize free radicals, making it a potent chain-breaking antioxidant.[4]

This compound is a molecule of interest due to its hybrid structure. It possesses a phenolic hydroxyl group, a key functional group responsible for the antioxidant activity of many natural compounds like flavonoids, and an imidazole ring, a heterocyclic moiety found in many bioactive compounds.[5][6] While various imidazole derivatives have demonstrated antioxidant properties[7][8][9], a direct, rigorous comparison of this compound to Trolox is necessary to quantify its potential.

This guide outlines the critical assays—DPPH, ABTS, and ORAC—required for a comprehensive assessment, each probing different facets of antioxidant activity.

Chemical Structures and Postulated Mechanisms of Action

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The primary mechanism for phenolic antioxidants involves donating a hydrogen atom from a hydroxyl (-OH) group to a free radical, thereby stabilizing it.[10][11]

  • Trolox : The antioxidant activity of Trolox is centered on the hydroxyl group on its chromanol ring. Upon donating a hydrogen atom, it forms a stable phenoxyl radical that does not propagate the oxidative chain reaction.[4]

  • This compound : This compound's potential antioxidant activity is presumed to derive from the hydroxyl group on its benzyl moiety. Similar to other phenols, it is expected to act as a hydrogen donor.[12] The imidazole ring may also contribute to its overall activity through electronic effects or metal-chelating properties, although the hydrogen-donating ability of the phenolic group is likely the dominant mechanism.

Below is a diagram illustrating the proposed free radical scavenging mechanism.

G cluster_imidazole This compound Scavenging cluster_trolox Trolox Scavenging Imidazole 1-(4-OH-benzyl)imidazole (Active Antioxidant) Imidazole_Radical Imidazole Phenoxyl Radical (Stabilized) Imidazole->Imidazole_Radical H• donation Radical_I Free Radical (R•) Neutralized_Radical_I Neutralized Molecule (RH) Radical_I->Neutralized_Radical_I H• acceptance Trolox Trolox (Active Antioxidant) Trolox_Radical Trolox Phenoxyl Radical (Stabilized) Trolox->Trolox_Radical H• donation Radical_T Free Radical (R•) Neutralized_Radical_T Neutralized Molecule (RH) Radical_T->Neutralized_Radical_T H• acceptance G cluster_assays Antioxidant Capacity Assays start Start: Prepare Stock Solutions compound_prep Compound Preparation This compound Trolox (Standard) Prepare Serial Dilutions start->compound_prep dpph DPPH Assay Mix compound with DPPH• solution Incubate in dark Measure Absorbance @ 517 nm compound_prep:f1->dpph compound_prep:f2->dpph abts ABTS Assay Generate ABTS•+ radical Mix compound with ABTS•+ Incubate Measure Absorbance @ 734 nm compound_prep:f1->abts compound_prep:f2->abts orac ORAC Assay Mix compound with Fluorescein probe Add AAPH radical initiator Monitor Fluorescence Decay compound_prep:f1->orac compound_prep:f2->orac data_analysis Data Analysis Calculate % Inhibition Determine IC50 Values Calculate Trolox Equivalence (TEAC) dpph->data_analysis abts->data_analysis orac->data_analysis comparison Comparative Analysis | Tabulate IC50 and TEAC values | Compare potency and efficacy data_analysis->comparison

Caption: High-level workflow for the comparative antioxidant analysis.

Detailed Experimental Protocols

Scientific rigor demands meticulous and reproducible methodologies. The following protocols are detailed to ensure consistency and accuracy.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. [13]The loss of the violet color is measured spectrophotometrically at 517 nm. [14] Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

    • Prepare a 1 mg/mL stock solution of this compound and Trolox in methanol.

    • Create a series of dilutions from each stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [14] * Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of its characteristic blue-green color. [15]The change is monitored at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. [16] * Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This is the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 (±0.02) at 734 nm. This is the working solution. * Prepare serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the % inhibition and determine the IC50 value as in the DPPH assay.

    • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of a Trolox standard curve. [3]

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the decay of a fluorescent probe (fluorescein) after being damaged by peroxyl radicals generated by AAPH. [17]The antioxidant protects the probe, and the fluorescence decay curve is used to quantify the capacity. [18] Protocol:

  • Reagent Preparation:

    • Prepare a 75 mM phosphate buffer (pH 7.4).

    • Prepare a fluorescein working solution (e.g., 80 nM) in the phosphate buffer.

    • Prepare an AAPH solution (e.g., 150 mM) in the phosphate buffer (prepare fresh daily).

    • Prepare a Trolox standard curve (e.g., 6.25 to 100 µM) and dilutions of this compound in the phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well. [19] * Add 25 µL of the sample, Trolox standard, or buffer (for blank) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells. [20]3. Measurement and Calculation:

    • Immediately begin monitoring fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.

    • Calculate the Area Under the Curve (AUC) for each sample.

    • Subtract the AUC of the blank from the AUC of the samples to get the Net AUC.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Express the ORAC value of the sample in µmole Trolox Equivalents (TE) per gram or mole. [18]

Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for an at-a-glance assessment of the relative potency of this compound.

Antioxidant Compound DPPH IC50 (µg/mL) ABTS IC50 (µg/mL) ORAC Value (µmol TE/g)
This compound Experimental ValueExperimental ValueExperimental Value
Trolox Experimental ValueExperimental ValueReference Standard
Ascorbic Acid (Positive Control) Experimental ValueExperimental ValueExperimental Value

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for benchmarking the antioxidant capacity of this compound against Trolox. By employing a multi-assay approach that includes DPPH, ABTS, and ORAC, this methodology ensures a thorough characterization of the compound's ability to neutralize free radicals through different mechanisms. The detailed protocols and clear data analysis pathway are designed to yield reproducible and reliable results, which are essential for advancing the preclinical evaluation of this promising molecule. The structural presence of a phenolic hydroxyl group suggests that this compound holds significant antioxidant potential, and the execution of these experiments will provide the definitive quantitative data to support its further development.

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  • Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship. Letters in Drug Design & Discovery, 2020.

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  • Antioxidant capacity (%) of Trolox to prevent the oxidation of the... ResearchGate.

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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Hydroxybenzyl)imidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-hydroxybenzyl)imidazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features, including a hydrogen bond-donating phenol group and the versatile imidazole ring capable of various intermolecular interactions, make it an attractive starting point for developing inhibitors of enzymes and modulators of cellular pathways. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound analogs, drawing upon experimental data from studies targeting cancer, fungal infections, and specific enzymes like aromatase and CYP121.

Core Structural Insights and Key Interaction Points

The fundamental this compound structure offers several key points for modification to modulate biological activity, potency, and selectivity. Understanding the role of each component is crucial for rational drug design.

  • Imidazole Core: The nitrogen atoms of the imidazole ring are critical for activity. One nitrogen often acts as a key coordinating ligand to metal ions in enzyme active sites (e.g., the heme iron in cytochrome P450 enzymes), while the other can participate in hydrogen bonding.

  • Benzyl Linker: The methylene bridge connecting the imidazole and phenyl rings provides conformational flexibility. Modifications at this position can influence the orientation of the molecule within a binding pocket.

  • 4-Hydroxyphenyl Group: The phenolic hydroxyl group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. Its position on the phenyl ring is often crucial for anchoring the molecule to the target protein. Substitutions on this phenyl ring can significantly impact activity by altering electronic properties and steric interactions.

dot graph "Key_Structural_Features" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Imidazole Core\n(Metal Coordination, H-bonding)", pos="0,1!", width=2.5]; B [label="Benzyl Linker\n(Conformational Flexibility)", pos="2.5,0!", width=2.5]; C [label="4-Hydroxyphenyl Group\n(H-bonding Anchor, Substitution Site)", pos="5,1!", width=3];

A -> B [label="Connection"]; B -> C [label="Connection"]; }

Caption: Key pharmacophoric features of the this compound scaffold.

Comparative Analysis of Biological Activities

The following sections detail the SAR of this compound analogs across different therapeutic areas, supported by experimental data.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including tubulin polymerization, kinase inhibition, and induction of apoptosis.

Structure-Activity Relationship Summary:

  • Substituents on the Imidazole Ring: The introduction of bulky aromatic groups at the 2, 4, and 5-positions of the imidazole ring can enhance cytotoxic activity.

  • Substituents on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on the N-1 phenyl ring significantly influence anticancer potency. For instance, a fluorine substitution has been shown to be favorable.[1]

  • N-1 Substituent: Replacement of the benzyl group with other moieties, such as an arylidene amino group, has yielded potent cytotoxic compounds.[2]

Table 1: In Vitro Cytotoxicity of Imidazole Analogs against Human Cancer Cell Lines

Compound IDModifications from Core StructureMCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)Reference
Kim-161 Complex substituted imidazole---[3]
Kim-111 Complex substituted imidazole---[3]
Compound 5 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione< 5< 5< 5[2]
Compound 4e N-phenylbenzamide derivative with para-methoxy group9.211.18.9[1]
Compound 4f N-phenylbenzamide derivative with fluorine substitution8.99.37.5[1]
Compound 7 2,6-dichloro-9-(4-(N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamoyl)benzyl)-9H-purine2.27 (K562)--[4]
Compound 10 2,6-dichloro-9-(4-(N-(p-tolyl)carbamoyl)benzyl)-9H-purine2.53 (K562)--[4]
Compound 11 Substituted 1,4-naphthoquinone1.550.150.46[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

dot graph "MTT_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Seed Cancer Cells in 96-well Plate"]; B [label="Treat with Imidazole Analogs"]; C [label="Incubate for 48-72h"]; D [label="Add MTT Reagent"]; E [label="Incubate for 4h"]; F [label="Solubilize Formazan with DMSO"]; G [label="Measure Absorbance at 570 nm"]; H [label="Calculate IC50 Values"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antifungal Activity

Imidazole-containing compounds are a well-established class of antifungal agents that primarily act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.

Structure-Activity Relationship Summary:

  • N-1 Substituent: The nature of the substituent at the N-1 position of the imidazole ring is critical. Bulky and lipophilic groups, such as substituted benzyl moieties, generally enhance antifungal activity.[6]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., halogens) on the benzyl ring can increase potency.[7][8]

  • Hydrophobic Side Chains: The introduction of hydrophobic side chains can improve the penetration of the fungal cell membrane, leading to enhanced antifungal effects.[7]

Table 2: In Vitro Antifungal Activity of Imidazole Analogs

Compound IDModifications from Core StructureC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Reference
35b 1-(2-fluorobenzyl)-3-(imidazol-1-ylmethyl)indole1-6>20[6]
35e 1-(2,4-dichlorobenzyl)-3-(imidazol-1-ylmethyl)indole1-6>20[6]
35g 1-(2-chlorobenzyl)-3-(imidazol-1-ylmethyl)indole1-6>20[6]
35h 1-(4-chlorobenzyl)-3-(imidazol-1-ylmethyl)indole1-6>20[6]
36a 1-benzyl-2-methyl-3-(imidazol-1-ylmethyl)indole1-6>20[6]
38a 1-benzyl-5-fluoro-3-(imidazol-1-ylmethyl)indole1-6>20[6]
40a 1-(4-chlorobenzyl)-2-methyl-3-(imidazol-1-ylmethyl)indole1-6>20[6]
YW01 Amide imidazole with tricyclic scaffold8-[1]
B3 Optimized amide imidazolePotent (details in source)-[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of antifungal compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

dot graph "MIC_Determination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Prepare Fungal Inoculum"]; B [label="Serially Dilute Compounds in 96-well Plate"]; C [label="Inoculate Wells"]; D [label="Incubate at 35°C"]; E [label="Visually Assess Fungal Growth"]; F [label="Determine MIC"];

A -> C; B -> C -> D -> E -> F; }

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

This compound analogs have been investigated as inhibitors of various enzymes, including aromatase and cytochrome P450 enzymes.

Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis and a major target for the treatment of hormone-dependent breast cancer.

Structure-Activity Relationship Summary:

  • N-1 Substituent: The presence of one or more aromatic rings on the N-1 substituent is a common feature of imidazole-based aromatase inhibitors.[9]

  • Fused Rings: Benzimidazoles (where the imidazole ring is fused to a benzene ring) are generally weak inhibitors of aromatase.[9]

  • Aliphatic Side Chains: Imidazoles with an aliphatic side chain at the N-1 position are also typically weak inhibitors.[9]

Table 3: Inhibitory Potency of Imidazole Analogs against Human Placental Aromatase

CompoundID50 (µM)Inhibition TypeReference
Tioconazole< EconazoleReversible[9]
Econazole< BifonazoleReversible[9]
Bifonazole< ClotrimazoleReversible[9]
Clotrimazole< MiconazoleReversible[9]
Miconazole< IsoconazoleReversible[9]
Isoconazole< KetoconazoleReversible[9]
Ketoconazole< AminoglutethimideReversible[9]

CYP121 is an essential cytochrome P450 enzyme in Mycobacterium tuberculosis, making it a promising target for the development of new anti-tuberculosis drugs.

Structure-Activity Relationship Summary:

  • Biphenyl Moiety: Analogs with a biphenyl group instead of a hydroxybenzyl group at the N-1 position have shown potent inhibitory activity.[10]

  • Linker Modification: Variations in the linker connecting the imidazole and the aromatic system can influence both binding affinity (KD) and antimycobacterial activity (MIC50).[10]

  • Methoxynaphthalene Moiety: The presence of a methoxynaphthalene group is particularly favorable for binding affinity.[10]

Table 4: Inhibitory Activity of 1-(4-Biphenylylmethyl)-1H-imidazole Analogs against CYP121 and M. bovis BCG

Compound IDKD (µM)MIC50 (µM)Reference
I:47 (Reference) 5.04.0[10]
L89 0.3-[10]
L16 0.5-[10]
L78 0.6-[10]
L15 -1.8[10]
L21 -1.5[10]

Experimental Protocol: UV/Vis Heme Binding Assay for CYP121

The binding affinity of compounds to CYP121 can be determined by monitoring the spectral changes of the heme Soret peak upon ligand binding.

  • Enzyme Preparation: Purified CYP121 enzyme is prepared in a suitable buffer.

  • Baseline Spectrum: A baseline UV/Vis spectrum of the enzyme is recorded.

  • Compound Titration: Aliquots of the test compound are added to the enzyme solution.

  • Spectral Measurement: After each addition, the UV/Vis spectrum is recorded.

  • KD Calculation: The dissociation constant (KD) is calculated by fitting the change in absorbance at the Soret peak maximum to a binding isotherm. A type II shift in the Soret peak is indicative of the imidazole nitrogen coordinating to the heme iron.[10]

Conclusion and Future Directions

The this compound scaffold is a highly adaptable framework for the development of a wide range of therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity.

Future research in this area should focus on:

  • Systematic SAR Studies: Conducting comprehensive studies with systematic variations at all modifiable positions of the scaffold to build more predictive SAR models.

  • Target-Specific Design: Utilizing structural biology and computational modeling to design analogs with improved selectivity for specific enzyme isoforms or cellular targets.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the insights from existing experimental data and employing rational design strategies, the full therapeutic potential of this compound analogs can be realized.

References

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
  • Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3).
  • Ayub, M., & Levell, M. J. (1988). Structure-activity relationships of the inhibition of human placental aromatase by imidazole drugs including ketoconazole. The Journal of Steroid Biochemistry, 31(1), 65–72.
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  • Al-Suhaimi, E. A., Al-Salahi, R., Al-Obaid, A. M., Al-Omar, M. A., & El-Emam, A. A. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1328, 139744.
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  • El-Awady, R., El-Sayed, M. T., El-Adl, K., Al-Omar, M. A., & El-Emam, A. A. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
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  • Ghosh, D., Lo, J., Morton, D., Valette, D., Xi, J., Griswold, J., Hubbell, S., Egbuta, C., Jiang, W., An, J., & Davies, H. M. L. (2012). 236. Novel Aromatase Inhibitors by Structure-Guided Design. The Davies Group.
  • Sharma, P., & Virmani, T. (2018). Synthesis, Antimicrobial Evaluation and QSAR Studies of Some Newly Synthesized Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(4), 570-578.
  • Lang, M., Batzl, C., Furet, P., Bowman, R., Häusler, A., & Bhatnagar, A. S. (1993). Structure-activity relationships and binding model of novel aromatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 421–428.
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Independent Validation of 1-(4-Hydroxybenzyl)imidazole's Biological Activity as a Dopamine β-Hydroxylase Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the published biological activity of 1-(4-Hydroxybenzyl)imidazole as a substrate for the enzyme dopamine β-hydroxylase (DBH). It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially replicate and expand upon this initial finding. This document will delve into the original discovery, compare the compound's activity with other known substrates, and provide detailed experimental protocols for independent validation.

Introduction to this compound and its Reported Bioactivity

This compound, also known as 4-(imidazol-1-ylmethyl)phenol, is a small molecule containing both a phenol and an imidazole functional group. The initial and most significant published biological activity for this compound is its function as a substrate for dopamine β-hydroxylase (DBH), a critical enzyme in the catecholamine biosynthesis pathway.[1] DBH is a copper-containing monooxygenase that catalyzes the hydroxylation of dopamine to norepinephrine, a vital neurotransmitter involved in various physiological processes.[2][3]

The seminal work by Sirimanne and colleagues was the first to report that this compound serves as an active substrate for DBH.[1] This was a noteworthy discovery as it demonstrated that a compound lacking a terminal amino group, a common feature of many DBH substrates, could still be effectively processed by the enzyme.[1] The enzymatic reaction product was identified as 4-hydroxybenzaldehyde.[1]

Comparative Analysis with Alternative Dopamine β-Hydroxylase Substrates

To provide context for the activity of this compound, it is essential to compare its performance with other known substrates of DBH. The natural substrate for DBH is dopamine. However, the enzyme exhibits a degree of promiscuity and can act on other phenylethylamine derivatives.[2] A notable class of alternative substrates are benzyl cyanides.[4]

SubstrateKey Structural FeaturesReported Activity/Significance
Dopamine Phenylethylamine backbone with two hydroxyl groups on the phenyl ring.The primary physiological substrate of DBH, converted to norepinephrine.[2]
This compound Imidazole ring linked to a phenol via a methylene bridge.First reported heterocyclic substrate lacking a terminal amino group.[1]
Tyramine Phenylethylamine backbone with one hydroxyl group on the phenyl ring.A commonly used substrate in DBH assays.[4]
p-Hydroxybenzyl cyanide Benzyl cyanide with a hydroxyl group at the para position.A suicide substrate of DBH, leading to irreversible inactivation.[4]

Independent Validation: A Review of the Literature

A thorough review of the scientific literature, including a citation analysis of the original publication by Sirimanne et al., did not reveal any subsequent studies that explicitly aimed to independently validate the activity of this compound as a DBH substrate. While the original study provides a clear account of its findings, the absence of direct replication by other research groups is a notable data gap. This presents an opportunity for further research to confirm and expand upon these initial observations.

Mechanism of Dopamine β-Hydroxylase Action

Dopamine β-hydroxylase catalyzes the stereospecific hydroxylation of a benzylic carbon. The catalytic cycle involves the reduction of two Cu(II) ions at the active site to Cu(I) by ascorbate, an essential cofactor.[5][6] Molecular oxygen then binds to the reduced copper centers, leading to the formation of a reactive copper-oxygen species.[6] This species abstracts a hydrogen atom from the substrate's benzylic position, forming a substrate radical and a copper-hydroperoxo intermediate.[6] Subsequent radical rebound and product formation regenerate the oxidized enzyme.[6]

DBH_Mechanism E_Cu2 DBH-Cu(II) E_Cu1 DBH-Cu(I) E_Cu2->E_Cu1 2e- Dehydroascorbate Dehydroascorbate E_Cu1_O2 DBH-Cu(I)-O2 E_Cu1->E_Cu1_O2 Ascorbate Ascorbate Ascorbate->E_Cu2 O2 O2 O2->E_Cu1_O2 Substrate Substrate (RH) Substrate->E_Cu1_O2 Product Product (ROH) E_CuOOH_R [DBH-Cu(II)-OOH + R•] E_Cu1_O2->E_CuOOH_R H abstraction E_CuOOH_R->E_Cu2 Product Release E_CuOOH_R->Product Spectrophotometric_Workflow Reagents Prepare Reagents Assay_Mix Prepare Assay Mixture in Cuvette Reagents->Assay_Mix Incubate Incubate at 37°C Assay_Mix->Incubate Add_Enzyme Add DBH Enzyme Incubate->Add_Enzyme Monitor Monitor Absorbance Change Add_Enzyme->Monitor Analyze Calculate Reaction Velocity Monitor->Analyze

Caption: Workflow for a spectrophotometric DBH assay.

HPLC-Based Assay

This method offers high sensitivity and specificity by separating the reaction components and directly quantifying the product. [7][8] Principle: The enzymatic reaction is allowed to proceed for a set time, then stopped. The reaction mixture is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the product, 4-hydroxybenzaldehyde.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Same as for the spectrophotometric assay.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the buffer, ascorbic acid, catalase, fumarate, copper sulfate, and this compound.

    • Incubate at 37°C.

    • Initiate the reaction by adding the DBH enzyme.

    • Allow the reaction to proceed for a fixed time (e.g., 20-30 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

    • Centrifuge the mixture to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

    • Elute the components using a suitable mobile phase (e.g., a mixture of methanol and water with a buffer).

    • Detect the product, 4-hydroxybenzaldehyde, using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the amount of product formed by comparing the peak area to a standard curve of known concentrations of 4-hydroxybenzaldehyde.

    • Calculate the enzyme activity based on the amount of product formed per unit time.

HPLC_Workflow Reagents Prepare Reagents Reaction_Setup Set up Enzymatic Reaction Reagents->Reaction_Setup Incubate Incubate at 37°C Reaction_Setup->Incubate Quench Stop the Reaction Incubate->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC Analyze by HPLC Centrifuge->HPLC Quantify Quantify Product Formation HPLC->Quantify

Caption: Workflow for an HPLC-based DBH assay.

Conclusion

The initial report by Sirimanne et al. identified this compound as a novel substrate for dopamine β-hydroxylase, expanding the known substrate scope of this important enzyme. [1]While this finding is significant, the lack of subsequent independent validation studies highlights a critical area for future research. The experimental protocols and comparative data provided in this guide offer a framework for researchers to rigorously validate the original findings and further explore the potential of this compound and related compounds as tools to probe DBH function.

References

  • Nagatsu, T., et al. (1982). Highly sensitive assay for dopamine-beta-hydroxylase activity in human cerebrospinal fluid by high performance liquid chromatography-electrochemical detection: properties of the enzyme. Journal of Neurochemistry, 39(5), 1441-1445. Available at: [Link]

  • Kaufman, S., & Friedman, S. (1965). The Mechanism of Action of Dopamine β-Hydroxylase. Advances in Chemistry, 52, 171-180. Available at: [Link]

  • Sirimanne, S. R., & May, S. W. (1987). Interaction of dopamine beta-mono-oxygenase with substituted imidazoles and pyrazoles. Catalysis and inhibition. The Biochemical journal, 242(1), 227–233. Available at: [Link]

  • Wikipedia contributors. (2024). Dopamine beta-hydroxylase. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Taylor & Francis. (n.d.). Dopamine beta hydroxylase – Knowledge and References. Retrieved from [Link]

  • Lenders, J. W., et al. (1986). A sensitive and reliable assay for dopamine beta-hydroxylase in tissue. Journal of neuroscience methods, 17(2-3), 209–218. Available at: [Link]

  • Kato, T., et al. (1978). An improved dual-wavelength spectrophotometric assay for dopamine-beta-hydroxylase. Biochemical pharmacology, 27(5), 829–831. Available at: [Link]

  • MosaicDX. (2020, May 5). Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction. Retrieved from [Link]

  • Nagatsu, T., & Udenfriend, S. (1972). Photometric Assay of Dopamine-β-Hydroxylase Activity in Human Blood. Clinical Chemistry, 18(9), 980-983. Available at: [Link]

  • Wimalasena, K., & Wimalasena, D. S. (1991). Continuous spectrophotometric assays for dopamine beta-monooxygenase based on two novel electron donors: N,N-dimethyl-1,4-phenylenediamine and 2-aminoascorbic acid. Analytical biochemistry, 197(2), 353–361. Available at: [Link]

  • Colombo, G., et al. (1984). Alternate substrates of dopamine beta-hydroxylase. I. Kinetic investigations of benzyl cyanides as substrates and inhibitors. The Journal of biological chemistry, 259(3), 1593–1600. Available at: [Link]

  • Ahn, N., & Klinman, J. P. (1987). Dopamine beta-hydroxylase: biochemistry and molecular biology. Annals of the New York Academy of Sciences, 493, 342–350. Available at: [Link]

  • Goldstein, M., et al. (1968). Kinetic studies of the enzymic dopamine β-hydroxylation reaction. Biochemistry, 7(8), 2881-2887. Available at: [Link]

  • Kumar, P., et al. (2019). Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. Neurochemical research, 44(1), 223–232. Available at: [Link]

  • ResearchGate. (n.d.). Overview of dopamine‐β‐hydroxylase (DβH) enzyme activity assays. Retrieved from [Link]

  • Kumar, P., et al. (2018). Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection. Request PDF. Retrieved from [Link]

  • Nagatsu, T., & Udenfriend, S. (1972). Photometric Assay of Dopamine-β-Hydroxylase Activity in Human Blood. ResearchGate. Retrieved from [Link]

  • Aunis, D., et al. (1976). [Kinetic properties of membrane dopamine-beta-hydroxylase]. FEBS letters, 72(2), 267–270. Available at: [Link]

  • Kruse, L. I., et al. (1986). Design and kinetic characterization of multisubstrate inhibitors of dopamine beta-hydroxylase. Biochemistry, 25(24), 7733–7739. Available at: [Link]

  • Cusabio. (n.d.). Human dopamine-β-hydroxylase (DBH) ELISA Kit. Retrieved from [Link]

  • Colombo, G., et al. (1984). Alternate substrates of dopamine beta-hydroxylase. III. Stoichiometry of the inactivation reaction with benzyl cyanides and spectroscopic investigations. The Journal of biological chemistry, 259(3), 1607–1613. Available at: [Link]

  • Fuller, R. W. (1976). New inhibitors of dopamine β-hydroxylase. SciSpace. Retrieved from [Link]

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  • May, S. W., et al. (1981). Dopamine beta-hydroxylase. Comparative specificities and mechanisms of the oxygenation reactions. The Journal of biological chemistry, 256(15), 8470–8475. Available at: [Link]

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A Researcher's Guide to Assessing the Selectivity of 1-(4-Hydroxybenzyl)imidazole for Dopamine β-Hydroxylase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers to objectively assess the selectivity of the small molecule inhibitor, 1-(4-Hydroxybenzyl)imidazole, for its primary target, Dopamine β-Hydroxylase (DBH). We will delve into the rationale behind selectivity profiling, compare the compound to established alternatives, and provide detailed, field-proven experimental protocols to generate robust and reliable data.

Introduction: The Critical Role of DBH and the Imperative of Selectivity

Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase that plays a pivotal role in the catecholamine biosynthesis pathway. Located within the synaptic vesicles of noradrenergic neurons, it catalyzes the conversion of dopamine to norepinephrine[1]. This singular enzymatic step is fundamental for maintaining the balance of these critical neurotransmitters, which regulate a vast array of physiological processes, from blood pressure and mood to attention and stress responses[1][2].

Given its central function, DBH has emerged as a significant therapeutic target for conditions associated with sympathetic nervous system overactivity, such as hypertension and congestive heart failure[2][3]. The therapeutic goal of a DBH inhibitor is to decrease norepinephrine production, thereby modulating sympathetic tone. However, the value of any enzyme inhibitor, whether as a research tool or a therapeutic candidate, is intrinsically linked to its selectivity. An inhibitor that engages with unintended "off-targets" can lead to misleading experimental results and a host of adverse effects.

Therefore, a rigorous assessment of selectivity is not merely a characterization step but a foundational requirement for validating a compound's utility. This guide will equip you with the strategy and methodology to perform such an assessment on this compound.

Catecholamine_Pathway cluster_target Point of Inhibition Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT IC50_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare serial dilution of this compound D Add inhibitor dilutions (or vehicle control) A->D B Prepare Master Mix: - Purified DBH Enzyme - Buffer, Catalase, CuSO4 C Aliquot Master Mix into reaction tubes B->C C->D E Initiate reaction by adding Substrate (Dopamine) & Cofactor (Ascorbate) D->E F Incubate at 37°C for a defined time (e.g., 20 min) E->F G Terminate reaction (e.g., with perchloric acid) F->G H Quantify Norepinephrine product via HPLC-ED G->H I Calculate % Inhibition relative to vehicle control H->I J Plot % Inhibition vs. [Inhibitor] I->J K Determine IC50 value via non-linear regression J->K Selectivity_Screening cluster_panel Selectivity Target Panel cluster_results Data Analysis Compound This compound (e.g., at 10 µM) T1 Primary Target: Dopamine β-Hydroxylase Compound->T1 T2 Related Enzymes: Tyrosine Hydroxylase Peptidylglycine α-hydroxylating monooxygenase (PHM) Compound->T2 T3 Common Off-Targets: Cytochrome P450s (e.g., 3A4, 2D6) hERG Channel Compound->T3 T4 Other Receptors/Kinases: Adrenergic Receptors Dopamine Receptors MAO-A, MAO-B Compound->T4 R1 High Inhibition of DBH (>80%) T1->R1 % Inhibition R2 Low/No Inhibition of Off-Targets (<50%) T2->R2 % Inhibition R3 Significant Inhibition of Off-Target (>50%) T2->R3 % Inhibition T3->R2 % Inhibition T3->R3 % Inhibition T4->R2 % Inhibition T4->R3 % Inhibition Conclusion Assess Selectivity Window: (IC50 Off-Target) / (IC50 DBH) R1->Conclusion R2->Conclusion R3->Conclusion Flag for further IC50 determination Cellular_Assay_Workflow cluster_quant Quantification A Culture SH-SY5Y cells to ~80% confluency B Treat cells with varying concentrations of This compound A->B C Incubate for a defined period (e.g., 24 hours) B->C D Wash and Lyse cells C->D E Collect cell lysate D->E F1 Measure Dopamine levels (ELISA or HPLC-ED) E->F1 F2 Measure Norepinephrine levels (ELISA or HPLC-ED) E->F2 G Calculate Dopamine/ Norepinephrine Ratio F1->G F2->G H Analyze dose-dependent change in ratio G->H

Sources

Safety Operating Guide

Hazard Profile of 1-(4-Hydroxybenzyl)imidazole: An Evidence-Based Assessment

Author: BenchChem Technical Support Team. Date: January 2026

While specific toxicological data for 1-(4-Hydroxybenzyl)imidazole is limited, the imidazole functional group is well-characterized. Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Some imidazole compounds are also classified as having potential reproductive toxicity.[1][2][4] As a solid, this compound may also pose a hazard if inhaled, potentially causing respiratory irritation.[3] Therefore, we must handle this compound with the assumption that it is hazardous and take all necessary precautions.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure your safety when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Face shield- Lab coat- Closed-toe shoesTo prevent inhalation of fine powders and protect eyes and face from splashes. A full-face respirator provides a higher protection factor than a half-mask.
Dissolving in Solvent - Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Lab coat- Closed-toe shoesTo protect against splashes of the chemical solution.
Running Reactions and Work-up - Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Lab coat- Closed-toe shoesTo protect against splashes and accidental contact with the reaction mixture.
Waste Disposal - Chemical-resistant gloves (Nitrile)- Chemical splash goggles- Lab coat- Closed-toe shoesTo protect against splashes and contact with contaminated waste.

Note on Glove Selection: Nitrile gloves are recommended for handling solid this compound and its solutions.[5] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.

Step-by-Step Handling Protocol

Adherence to a strict handling protocol is paramount to minimizing exposure risk.

3.1. Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All work with solid this compound and its concentrated solutions must be performed in a certified chemical fume hood.[3][5] This is critical to prevent the inhalation of any airborne particles or vapors.

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in close proximity to your workspace.[3]

3.2. Weighing and Aliquoting the Solid Compound

  • Don PPE: Before handling the container, put on all required PPE as outlined in the table above.

  • Work in a Fume Hood: Place the container of this compound and all necessary weighing equipment inside a chemical fume hood.

  • Minimize Dust Generation: Open the container slowly and handle the solid material gently to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount to a tared weighing vessel.

  • Seal Container: Immediately after weighing, securely close the primary container.

  • Clean Up: Carefully clean any residual powder from the spatula and weighing area using a damp cloth or paper towel, and dispose of it as hazardous waste.

3.3. Dissolving the Compound

  • Don PPE: Wear appropriate gloves, goggles, and a lab coat.

  • Work in a Fume Hood: Perform the dissolution procedure inside a chemical fume hood.

  • Add Solvent Slowly: Add the chosen solvent to the vessel containing the solid this compound slowly and in a controlled manner to avoid splashing.

  • Ensure Complete Dissolution: Gently agitate the mixture until the solid is fully dissolved.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person a small amount of water to drink. Seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, paper towels), must be disposed of as hazardous chemical waste.[5]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Storage: Store the waste container in a designated and secure area, away from incompatible materials.

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[5]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessForm Is the compound a solid powder? Start->AssessForm AssessSolution Is the compound in solution? AssessForm->AssessSolution No SolidPPE Minimum PPE: - Full-face respirator (P100) - Nitrile gloves - Goggles & Face shield - Lab coat AssessForm->SolidPPE Yes SolutionPPE Minimum PPE: - Nitrile gloves - Goggles - Lab coat AssessSolution->SolutionPPE Yes WorkInHood Work in a certified chemical fume hood SolidPPE->WorkInHood SolutionPPE->WorkInHood Proceed Proceed with experiment WorkInHood->Proceed

Caption: Decision workflow for selecting appropriate PPE.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.